molecular formula C10H14CaN2Na2O8+2 B1203255 Sodium calcium edetate CAS No. 62-33-9

Sodium calcium edetate

Numéro de catalogue: B1203255
Numéro CAS: 62-33-9
Poids moléculaire: 376.28 g/mol
Clé InChI: SHWNNYZBHZIQQV-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

EDTA monocalcium diisodium salt is an organic calcium salt of EDTA diisodium. It is a chelating agent that is used for the treatment of lead poisoning. It has a role as a geroprotector, a chelator and an antidote. It contains an EDTA disodium salt (anhydrous).
Edetate calcium disodium is a metal ion chelator used to reduce blood concentrations and depot stores of lead from the body. It is on the World Health Organization Model List of Essential Medicines. Edetate calcium disodium was granted FDA approval on 16 July 1953.
Edetate Calcium Disodium is contracted name for a salt of ethylenediaminetetraacetate, an agent used as a chelator of lead and some other heavy metals. C10H12CaN2Na2O8.
EDETATE CALCIUM DISODIUM ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and is indicated for heavy metal poisoning and has 5 investigational indications. This drug has a black box warning from the FDA.
See also: Gluconic Acid (related);  Deferasirox (related);  Acetohydroxamic Acid (related) ... View More ...

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Key on ui mechanism of action

The calcium in edetate calcium disodium can be displaced by divalent and trivalent metals, particularly lead, to form stable soluble complexes that can then be excreted in urine. Unlike edetate disodium (no longer commercially available in the US), edetate calcium disodium is saturated with calcium and therefore can be administered IV in relatively large quantities without causing any substantial changes in serum or total body calcium concentrations. Although 1 g of edetate calcium disodium theoretically sequesters 620 mg of lead, an average of only 3-5 mg of lead is excreted in urine following parenteral administration of 1 g of the drug to patients with symptoms of acute lead poisoning or with high concentrations of lead in soft tissues.
Parenteral administration of edetate calcium disodium chelates and greatly increases the urinary excretion of zinc and, to a much lesser extent, cadmium, manganese, iron, and copper. Excretion of uranium, plutonium, yttrium, and some other heavier radioactive isotopes can be increased to a limited extent by edetate calcium disodium chelation. Although mercury readily displaces calcium from edetate calcium disodium in vitro, patients with mercury poisoning do not respond to the drug.
The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron mobilized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased.
The primary source of lead chelated by calcium disodium edetate is from bone;  subsequently, soft-tissue lead is redistributed to bone when chelation is stopped. There is also some reduction in kidney lead levels following chelation therapy.
For more Mechanism of Action (Complete) data for DISODIUM CALCIUM EDTA (6 total), please visit the HSDB record page.

Numéro CAS

62-33-9

Formule moléculaire

C10H14CaN2Na2O8+2

Poids moléculaire

376.28 g/mol

Nom IUPAC

calcium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate

InChI

InChI=1S/C10H16N2O8.Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-2

Clé InChI

SHWNNYZBHZIQQV-UHFFFAOYSA-L

Impuretés

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde.
Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man.
Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively.

SMILES canonique

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ca+2]

Color/Form

Powder
White powder or flakes

Densité

0.86 at 68 °F (USCG, 1999) - Less dense than water;  will float
Relative density (water = 1): 0.86

Point d'éclair

Flash point is> 100 °C,

melting_point

>300

Description physique

White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic
White odorless solid;  Slightly hygroscopic;  [HSDB]

Pictogrammes

Irritant

Numéros CAS associés

10058-42-1 (iron(3+) salt)
139-33-3 (di-hydrochloride salt)
17421-79-3 (mono-hydrochloride salt)
2001-94-7 (di-potassium salt)
24669-13-4 (chromium salt)
53404-51-6 (mono-potassium salt)
6381-92-6 (di-hydrochloride salt, di-hydrate)
7379-27-3 (potassium salt)
7379-28-4 (hydrochloride salt)
76353-66-7 (calcium,hydrochloride salt)

Solubilité

Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/
Insoluble in organic solvents
Soluble in wate

Pression de vapeur

1.50X10-12 mm Hg at 25 °C /Extrapolated/

Origine du produit

United States

Foundational & Exploratory

The Binding Affinity of Sodium Calcium Edetate for Divalent Cations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of sodium calcium edetate (CaNa₂EDTA) for various divalent cations. It is designed to be a core resource for researchers, scientists, and professionals in drug development who are engaged in the study and application of chelation therapy. This document details the quantitative binding data, experimental methodologies for its determination, and the underlying mechanisms of action.

Introduction: The Chelation Mechanism of this compound

This compound is a chelating agent primarily utilized for the treatment of heavy metal poisoning, most notably lead poisoning.[1] Its therapeutic action is rooted in the principle of competitive displacement. The edetate molecule, a hexadentate ligand, encapsulates metal ions, forming a stable, water-soluble complex that can be readily excreted by the kidneys.[2]

The "calcium" in this compound is a crucial component. It occupies the chelating site of the EDTA molecule, rendering it less reactive towards the body's essential divalent cations, such as magnesium and calcium. However, when it encounters heavy metals like lead, cadmium, or zinc, which have a higher binding affinity for EDTA, the calcium ion is displaced, and the heavy metal is sequestered.[3] This selective and high-affinity binding is fundamental to its clinical efficacy and safety profile.

Quantitative Binding Affinity Data

The stability of the complex formed between EDTA and a metal ion is quantified by the stability constant (log K). A higher log K value signifies a more stable complex and, consequently, a stronger binding affinity. The following table summarizes the log K values for the formation of 1:1 complexes between EDTA and various divalent cations.

Divalent CationMetal IonLog K ValueReference(s)
LeadPb²⁺18.0[4][5]
Mercury(II)Hg²⁺21.8[4]
CadmiumCd²⁺16.5[4][5]
ZincZn²⁺16.5[4][5]
Copper(II)Cu²⁺18.8[4][5]
Nickel(II)Ni²⁺18.4[4]
CalciumCa²⁺10.65[4][5][6]
MagnesiumMg²⁺8.79[4][5][6]

Note: Stability constants can vary slightly depending on experimental conditions such as temperature, pH, and ionic strength.

Experimental Protocols for Determining Binding Affinity

The determination of stability constants for metal-ligand complexes is a cornerstone of coordination chemistry. Several robust experimental techniques are employed for this purpose, with potentiometric titration being the most common. Isothermal titration calorimetry and spectrophotometry also provide valuable data on binding affinity.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining equilibrium constants. It involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as a titrant of known concentration is added.

Methodology:

  • Solution Preparation:

    • Prepare a standard solution of the divalent metal salt (e.g., Pb(NO₃)₂) of known concentration.

    • Prepare a standard solution of this compound of known concentration.

    • Prepare a carbonate-free solution of a strong base (e.g., NaOH) of known concentration.

    • Utilize an appropriate background electrolyte (e.g., KNO₃) to maintain a constant ionic strength throughout the experiment.

  • Titration Procedure:

    • Calibrate a pH electrode and meter using standard buffer solutions.

    • In a thermostated reaction vessel, place a known volume of the metal salt solution and the background electrolyte.

    • Titrate this solution with the standardized this compound solution, recording the pH at regular volume increments.

    • In a separate experiment, titrate a solution of the ligand alone with the strong base to determine its protonation constants.

  • Data Analysis:

    • The titration data (volume of titrant vs. pH) is processed using specialized software.

    • The software fits the experimental data to a chemical model that includes all relevant species in equilibrium (free metal, free ligand, protonated ligand species, and the metal-ligand complex).

    • This analysis yields the stability constant (log K) of the metal-EDTA complex.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the reciprocal of the dissociation constant, Kₑ), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation:

    • Prepare a solution of the divalent metal salt in a suitable buffer.

    • Prepare a solution of this compound in the same buffer. The buffer is critical as it can influence the observed enthalpy change.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Fill the sample cell of the calorimeter with the metal salt solution.

    • Fill the injection syringe with the this compound solution.

    • A series of small, precise injections of the ligand into the sample cell are performed.

    • The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.

    • This data is then plotted against the molar ratio of ligand to metal.

    • The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters, including the binding constant.[7][8]

Spectrophotometry

Spectrophotometry can be used to determine stability constants if the formation of the metal-ligand complex results in a change in the absorbance of light at a specific wavelength.

Methodology:

  • Wavelength Selection:

    • Record the absorption spectra of the free metal ion, the free ligand, and a solution containing a mixture of the two to identify a wavelength where the change in absorbance upon complex formation is maximal.

  • Job's Method (Method of Continuous Variation):

    • Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each.

    • Measure the absorbance of each solution at the selected wavelength.

    • Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the absorbance is maximal.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

    • Measure the absorbance of each solution.

    • Plot the absorbance versus the molar ratio of ligand to metal. The plot will consist of two linear portions, the intersection of which gives the stoichiometry of the complex.

  • Data Analysis:

    • The stability constant can be calculated from the absorbance data using various mathematical treatments, often involving the Beer-Lambert law and the equilibrium expression for complex formation.

Visualizations

Signaling Pathway: Chelation of Lead by this compound

cluster_bloodstream Bloodstream cluster_chelation Chelation Process cluster_excretion Renal Excretion CaNa2EDTA This compound (CaNa₂EDTA) PbEDTA Lead-EDTA Complex (Pb-EDTA) CaNa2EDTA->PbEDTA Displaces Ca²⁺ Ca Displaced Calcium Ion (Ca²⁺) Pb Lead Ion (Pb²⁺) Pb->PbEDTA Binds to EDTA Urine Urine PbEDTA->Urine Excreted

Caption: Chelation of Lead by this compound.

Experimental Workflow: Potentiometric Titration

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare_Solutions Prepare Standard Solutions (Metal, Ligand, Base) Calibrate_Electrode Calibrate pH Electrode Prepare_Solutions->Calibrate_Electrode Titrate_Metal_Ligand Titrate Metal + Ligand with Base Calibrate_Electrode->Titrate_Metal_Ligand Record_Data Record pH vs. Volume Titrate_Metal_Ligand->Record_Data Process_Data Process Titration Curve Record_Data->Process_Data Fit_Model Fit Data to Chemical Model Process_Data->Fit_Model Determine_logK Determine Stability Constant (log K) Fit_Model->Determine_logK

Caption: Workflow for Potentiometric Titration.

Conclusion

The high binding affinity of this compound for toxic heavy metals, particularly lead, underpins its therapeutic utility. The quantitative data, expressed as stability constants, provide a clear hierarchy of binding strength, explaining the displacement of calcium and the effective sequestration of heavy metals. The experimental protocols outlined in this guide offer robust methodologies for the precise determination of these crucial binding parameters. A thorough understanding of these principles is essential for the continued development and application of chelation therapy in clinical and research settings.

References

Understanding the pharmacokinetics of "Sodium calcium edetate" in in vivo models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of Sodium Calcium Edetate in in vivo models. The information presented herein is intended to support research, scientific investigation, and drug development efforts related to this important chelating agent.

Core Pharmacokinetic Profile

This compound, a cornerstone in the treatment of lead poisoning, exhibits a distinct pharmacokinetic profile characterized by rapid distribution and elimination. Its therapeutic action is intrinsically linked to its ability to form stable, water-soluble complexes with lead, thereby facilitating its removal from the body.

Absorption

Oral bioavailability of this compound is poor, with less than 5% of the administered dose being absorbed from the gastrointestinal tract.[1] Consequently, it is administered parenterally, either through intravenous (IV) or intramuscular (IM) injection, to ensure systemic availability.

Distribution

Following parenteral administration, this compound is primarily distributed into the extracellular fluid.[1][2] It has a relatively small volume of distribution, reflecting its polar nature and limited ability to penetrate cell membranes.[1] Studies in humans have reported a volume of distribution ranging from 0.05 to 0.23 L/kg.[1] Notably, it poorly penetrates erythrocytes and less than 5% gains access to the cerebrospinal fluid.[1]

Metabolism

A key feature of this compound's pharmacokinetics is its lack of metabolism.[2][3] It is excreted from the body unchanged, primarily as a chelated complex with lead or other metals.

Excretion

The primary route of elimination for this compound and its metal chelates is renal excretion via glomerular filtration.[4] This process is rapid, with a reported plasma half-life of 20 to 60 minutes following intravenous administration.[3] Approximately 50% of an injected dose is excreted in the urine within one hour, and over 95% is eliminated within 24 hours.[3]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound from in vivo studies. The variability in these parameters can be attributed to differences in animal species, study design, and analytical methodologies.

ParameterValueSpeciesRoute of AdministrationReference
Half-life (t½) 20 - 60 minutesHumanIntravenous[3]
< 60 minutesNot SpecifiedParenteral[2]
Volume of Distribution (Vd) 0.05 - 0.23 L/kgHumanNot Specified[1]
Oral Bioavailability < 5%Not SpecifiedOral[1]
Excretion (24h) > 95%HumanIntravenous[3]

Experimental Protocols for In Vivo Pharmacokinetic Studies

While specific protocols vary between studies, a general methodology for investigating the pharmacokinetics of this compound in a rat model is outlined below.

Animal Model
  • Species: Wistar or Sprague-Dawley rats are commonly used.[5]

  • Characteristics: Male rats, weighing between 200-250g. Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.

Dosing and Administration
  • Lead Exposure (if applicable): To mimic lead poisoning, rats may be administered lead acetate in their drinking water (e.g., 500 ppm) for a specified period (e.g., 90 days).[5]

  • This compound Administration:

    • Route: Intravenous (IV) via the tail vein or intraperitoneal (IP).[5][6]

    • Dose: A typical dose for rats is 50 mg/kg administered intraperitoneally.[5] Another study in rats used a daily intravenous dose of 50 mg/rat.[6]

    • Formulation: The drug is dissolved in a sterile vehicle such as 0.9% saline.

Sample Collection
  • Blood Sampling:

    • Serial blood samples (e.g., 0.2 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces Collection:

    • Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

    • Collections are typically performed over a 24-hour period.

Bioanalytical Methods
  • Quantification of this compound:

    • Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a sensitive and specific method for quantifying EDTA in biological matrices.[7]

    • Sample Preparation: Plasma samples may require protein precipitation followed by derivatization to enhance detection.

  • Quantification of Lead:

    • Method: Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) is a highly sensitive technique for measuring lead concentrations in blood and urine.[8][9]

    • Sample Preparation: Urine samples are typically acidified with nitric acid and centrifuged before analysis.[8] Blood samples are diluted and treated to lyse the cells before measurement.

Visualizing Key Processes

Chelation Mechanism of Lead by this compound

The therapeutic effect of this compound is derived from its ability to chelate heavy metals, particularly lead. The calcium ion in the edetate complex is displaced by lead, forming a stable, water-soluble lead-EDTA complex that can be readily excreted by the kidneys.[1][2][10]

ChelationMechanism cluster_0 In the Body cluster_1 Chelation Process cluster_2 Excretion Lead Lead (Pb²⁺) in Blood and Tissues PbEDTA Lead-EDTA Complex (Pb²⁺-EDTA) Lead->PbEDTA Binds to EDTA CaEDTA Sodium Calcium Edetate (Ca²⁺-EDTA) CaEDTA->PbEDTA Displaces Ca²⁺ Calcium Displaced Calcium (Ca²⁺) Urine Excreted in Urine PbEDTA->Urine Renal Clearance

Caption: Chelation of lead by this compound.

Experimental Workflow for an In Vivo Pharmacokinetic Study

A typical workflow for conducting an in vivo pharmacokinetic study of this compound involves several key stages, from animal preparation to data analysis.

PK_Workflow cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study animal_prep Animal Acclimatization (e.g., Rats) lead_exposure Lead Acetate in Drinking Water (Optional, for lead-poisoned model) animal_prep->lead_exposure dosing Parenteral Administration of This compound lead_exposure->dosing sampling Serial Blood and Urine Collection dosing->sampling sample_processing Plasma Separation and Storage sampling->sample_processing analysis Bioanalysis (HPLC-MS for EDTA, AAS for Lead) sample_processing->analysis data_analysis Pharmacokinetic Modeling and Parameter Calculation analysis->data_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

Unveiling Metalloprotein Function: A Technical Guide to Sodium Calcium Edetate as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalloproteins are crucial to a vast array of biological processes, from enzymatic catalysis and signal transduction to DNA replication and repair. The metal ions within these proteins are not merely structural components but are often intimately involved in their function. Understanding the precise role of these metal cofactors is paramount for elucidating biological mechanisms and for the development of novel therapeutics. Sodium calcium edetate (Ca-EDTA), a well-established chelating agent, serves as a powerful and versatile tool for researchers to probe the intricate relationship between metal ions and protein function.

This technical guide provides an in-depth exploration of the use of this compound as a tool to study metalloprotein function. It offers quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their investigations of these vital biomolecules.

The Mechanism of Action: A Selective Exchange

This compound is a coordination compound where the ethylenediaminetetraacetic acid (EDTA) ligand is already complexed with a calcium ion.[1] Its utility in studying metalloproteins stems from a selective metal exchange mechanism. EDTA exhibits a varying affinity for different metal ions, and this affinity is quantified by the stability constant (log K). When introduced to a metalloprotein, Ca-EDTA will exchange its calcium ion for a metal ion in the protein that has a higher stability constant with EDTA.[2][3] This process effectively and gently removes the endogenous metal cofactor, allowing researchers to study the resulting changes in protein structure and function.

The key advantage of using Ca-EDTA over sodium-based EDTA (Na-EDTA) in many biological systems is its reduced impact on calcium homeostasis. Since it is already saturated with calcium, it is less likely to deplete free cellular or extracellular calcium, which can be critical for maintaining cell viability and signaling pathways.[1][4]

Quantitative Data for Experimental Design

The decision to use this compound and the design of relevant experiments are critically dependent on the relative binding affinities of EDTA for various metal ions. The following tables summarize the stability constants (log K) for EDTA with common biological metal ions and provide examples of the inhibitory concentrations of Ca-EDTA against specific metalloenzymes.

Metal IonStability Constant (log K)
Fe³⁺25.1[5]
Hg²⁺21.8
Cu²⁺18.8[6]
Ni²⁺18.4[5]
Pb²⁺18.0
Zn²⁺16.5[5][6]
Cd²⁺16.5[5]
Co²⁺16.45[5]
Fe²⁺14.30[5]
Mn²⁺13.89[5]
Ca²⁺10.65[5]
Mg²⁺8.79[5]

Table 1: Stability Constants (log K) of EDTA with Various Metal Ions. The higher the log K value, the stronger the affinity of EDTA for the metal ion. This table is crucial for predicting which metal ions will be chelated from a metalloprotein by Ca-EDTA. Data sourced from multiple references.[5][6]

Metalloprotein TargetOrganism/SystemCa-EDTA ConcentrationEffect
Metallo-β-Lactamase (IMP-1)Pseudomonas aeruginosa55 ± 8.2 µMIC₅₀ (50% inhibitory concentration)[7][8]
ProteasesPseudomonas aeruginosa supernatant16 µg/mL~40% inhibition of protease activity[7]
ProteasesPseudomonas aeruginosa supernatant64 µg/mL~50% inhibition of protease activity[7]
Endogenous Dentin MMPsHuman Dentin17% EDTA for 1 min55.1% inhibition[9]
Endogenous Dentin MMPsHuman Dentin17% EDTA for 2 min72.8% inhibition[9]
Endogenous Dentin MMPsHuman Dentin17% EDTA for 5 min74.7% inhibition[9]

Table 2: Examples of Inhibitory Effects of this compound on Metalloprotein Activity. This table provides concrete examples of Ca-EDTA concentrations used in published studies and their observed effects, offering a starting point for experimental design.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate metalloprotein function.

Protocol 1: Preparation of an Apoenzyme using this compound

This protocol describes the removal of a metal cofactor from a purified metalloprotein to generate the apoenzyme (the protein without its metal cofactor).

Materials:

  • Purified metalloprotein of interest

  • This compound (Ca-EDTA) solution (e.g., 100 mM stock solution)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (metal-free, e.g., Chelex-treated)

  • Reaction buffer (metal-free)

  • Spectrophotometer or other analytical instrument to assess protein concentration and activity

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal analysis (optional but recommended)

Methodology:

  • Initial Characterization: Before chelation, characterize the holoenzyme (native metalloprotein). Measure its concentration, specific activity, and, if possible, its metal content using ICP-MS or AAS.

  • Chelation Reaction:

    • In a microcentrifuge tube, add the purified metalloprotein to a final concentration of 1-10 µM in a suitable reaction buffer.

    • Add Ca-EDTA to the protein solution. The final concentration of Ca-EDTA should be in molar excess of the metal ion. A starting point is a 100- to 1000-fold molar excess. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture at a suitable temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-24 hours). The incubation time will depend on the affinity of the metal for the protein and for EDTA.

  • Removal of Chelator and Metal-EDTA Complex:

    • Transfer the reaction mixture to a pre-wetted dialysis bag.

    • Dialyze the sample against a large volume of metal-free dialysis buffer at 4°C. Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of Ca-EDTA and the chelated metal ion.

  • Characterization of the Apoenzyme:

    • After dialysis, recover the protein sample and measure its concentration.

    • Measure the enzymatic activity of the apoenzyme. A significant decrease or complete loss of activity is expected if the metal ion is essential for catalysis.

    • (Optional but recommended) Analyze the metal content of the apoenzyme using ICP-MS or AAS to confirm the removal of the specific metal ion.

  • Reconstitution (Control Experiment):

    • To confirm that the loss of activity is due to the removal of the metal cofactor and not to protein denaturation, a reconstitution experiment should be performed.

    • Add back the specific metal ion (as a salt solution, e.g., ZnCl₂) to the apoenzyme in a stoichiometric or slight molar excess.

    • Incubate for a period to allow for metal binding.

    • Measure the enzymatic activity. Restoration of activity confirms the role of the metal ion.

Protocol 2: In Vitro Inhibition of Metalloprotein Activity

This protocol details how to assess the inhibitory effect of this compound on the activity of a metalloenzyme in an in vitro assay.

Materials:

  • Purified metalloenzyme

  • Substrate for the enzyme (ideally a chromogenic or fluorogenic substrate)

  • This compound (Ca-EDTA) stock solution

  • Assay buffer (ensure it does not contain competing chelators or high concentrations of divalent cations)

  • Microplate reader or spectrophotometer

  • 96-well microplate

Methodology:

  • Prepare Reagents: Prepare serial dilutions of the Ca-EDTA stock solution in the assay buffer to create a range of final concentrations to be tested.

  • Set up the Assay:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the serially diluted Ca-EDTA solutions to the appropriate wells. Include a control well with no Ca-EDTA.

    • Add the metalloenzyme to each well to a fixed final concentration.

    • Pre-incubate the enzyme with Ca-EDTA for a specific time (e.g., 15-30 minutes) at the assay temperature to allow for chelation to occur.

  • Initiate the Reaction: Add the substrate to all wells to initiate the enzymatic reaction.

  • Measure Activity: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each Ca-EDTA concentration.

    • Plot the percentage of enzyme activity (relative to the no-inhibitor control) against the logarithm of the Ca-EDTA concentration.

    • From this dose-response curve, determine the IC₅₀ value, which is the concentration of Ca-EDTA that causes 50% inhibition of the enzyme's activity.

Visualizing Workflows and Mechanisms

Diagrams are essential for a clear understanding of complex biological processes and experimental procedures. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound.

Chelation_Mechanism CaEDTA This compound (Ca-EDTA) MEDTA Metal-EDTA Complex (M-EDTA) CaEDTA->MEDTA Metal Binding Calcium Ca²⁺ CaEDTA->Calcium Metalloprotein Active Metalloprotein (Holoenzyme) MetalIon Metal Ion (M²⁺) e.g., Zn²⁺, Fe²⁺ Metalloprotein->MetalIon Apoenzyme Inactive Apoenzyme Metalloprotein->Apoenzyme Metal Removal MetalIon->MEDTA Calcium->Apoenzyme Ca²⁺ Released

Mechanism of Metalloprotein Inactivation by Ca-EDTA.

Experimental_Workflow start Start: Purified Metalloprotein characterize_holo 1. Characterize Holoenzyme (Activity, Metal Content) start->characterize_holo chelation 2. Incubate with Ca-EDTA characterize_holo->chelation dialysis 3. Dialysis to Remove Ca-EDTA & M-EDTA chelation->dialysis characterize_apo 4. Characterize Apoenzyme (Activity, Metal Content) dialysis->characterize_apo reconstitution 5. Reconstitute with Metal Ion characterize_apo->reconstitution characterize_reconstituted 6. Characterize Reconstituted Enzyme (Activity) reconstitution->characterize_reconstituted end Conclusion on Metal Ion Role characterize_reconstituted->end

Workflow for Investigating Metalloprotein Function.

Conclusion

This compound is an invaluable and accessible tool for researchers delving into the function of metalloproteins. By selectively removing metal cofactors, it allows for the direct investigation of their role in enzymatic activity, protein stability, and interaction with other molecules. The quantitative data on binding affinities and inhibitory concentrations, coupled with detailed experimental protocols, provides a solid foundation for designing and executing robust experiments. The provided visualizations of the chelation mechanism and experimental workflows offer a clear conceptual framework for these studies. As our understanding of the metalloproteome expands, the careful and informed use of tools like this compound will continue to be instrumental in advancing our knowledge in biochemistry, drug discovery, and beyond.

References

The Chemical Stability of Sodium Calcium Edetate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Sodium Calcium Edetate in aqueous solutions. It is intended to be a valuable resource for professionals in research, development, and formulation who work with this important chelating agent. This document synthesizes available data on the factors influencing its stability, potential degradation pathways, and the analytical methodologies used for its assessment.

Introduction to this compound

This compound (also known as edetate calcium disodium) is a stable, water-soluble complex in which calcium is chelated by ethylenediaminetetraacetic acid (EDTA). Its primary use in medicine is for the treatment of lead poisoning. The calcium ion in the chelate can be displaced by heavy metals with a higher affinity for EDTA, such as lead, forming a stable, water-soluble complex that is then excreted from the body. Given its parenteral route of administration, the stability of its aqueous solutions is a critical factor in ensuring its safety and efficacy.

Factors Influencing the Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light. While generally considered a stable compound, extreme conditions can lead to its degradation.

Effect of pH

The stability of metal-EDTA complexes is known to be pH-dependent. For this compound, the chelate is most stable in a neutral to slightly alkaline pH range. Under strongly acidic or alkaline conditions, the stability of the complex can be compromised. In acidic solutions, protonation of the carboxylate groups of EDTA can lead to the dissociation of the calcium ion. Conversely, in highly alkaline solutions, the formation of insoluble metal hydroxides can compete with the chelation process, although this is less of a concern for calcium compared to other metals.

Effect of Temperature

Elevated temperatures can accelerate the degradation of this compound. Thermal degradation can lead to the breakdown of the EDTA molecule itself. While specific kinetic data for the thermal degradation of this compound in aqueous solution at pharmaceutical storage and processing temperatures is limited in publicly available literature, studies on EDTA and its chelates at higher temperatures indicate that decomposition can occur. It is generally recommended to store this compound solutions at controlled room temperature and to avoid excessive heat.

Effect of Light (Photostability)

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of EDTA and its metal complexes. The photolysis of Fe(III)-EDTA is a well-studied process, and similar mechanisms can be expected for other metal chelates, including the calcium complex, although potentially at different rates. Photodegradation can involve the stepwise decarboxylation of the EDTA molecule. To protect this compound solutions from photodegradation, they should be stored in light-resistant containers.

Degradation Pathways

The degradation of this compound in aqueous solutions can proceed through hydrolysis and oxidative pathways, often initiated by heat or light. The primary degradation pathway for EDTA involves the successive loss of carboxymethyl groups.

The following diagram illustrates a potential degradation pathway for the EDTA moiety in this compound.

G A This compound (Ca-EDTA Complex) B Intermediate Degradation Products (e.g., Triacetic, Diacetic acid derivatives) A->B Heat, Light, Extreme pH C Final Degradation Products (e.g., Iminodiacetic acid, Glycine, Formaldehyde) B->C Further Degradation

Figure 1. Simplified degradation pathway of the EDTA component.

Quantitative Stability Data

While specific quantitative kinetic data such as rate constants and half-lives for the degradation of this compound under various stress conditions (pH, temperature, light) are not extensively available in publicly accessible literature, forced degradation studies are a common practice in the pharmaceutical industry to establish the stability-indicating nature of analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

The following tables are placeholders for such quantitative data, which would typically be generated during product development and stability studies.

Table 1: Hypothetical Temperature Degradation Data for this compound in Aqueous Solution (pH 7)

Temperature (°C)Apparent First-Order Rate Constant (k, day⁻¹)Half-Life (t½, days)
40[Data not publicly available][Data not publicly available]
60[Data not publicly available][Data not publicly available]
80[Data not publicly available][Data not publicly available]

Table 2: Hypothetical pH-Dependent Degradation Data for this compound in Aqueous Solution at 40°C

pHApparent First-Order Rate Constant (k, day⁻¹)Half-Life (t½, days)
3[Data not publicly available][Data not publicly available]
5[Data not publicly available][Data not publicly available]
7[Data not publicly available][Data not publicly available]
9[Data not publicly available][Data not publicly available]

Table 3: Hypothetical Photodegradation Data for this compound in Aqueous Solution (pH 7)

Light ConditionApparent First-Order Rate Constant (k, h⁻¹)Half-Life (t½, hours)
ICH Option 1 (Cool white and UV-A)[Data not publicly available][Data not publicly available]

Experimental Protocols for Stability Assessment

The assessment of the chemical stability of this compound in aqueous solutions typically involves the use of stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

A forced degradation study is essential to develop and validate a stability-indicating assay.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare aqueous solution of This compound B Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 80°C) A->E F Photodegradation (ICH Q1B conditions) A->F G Sample at time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Characterize Degradants (e.g., LC-MS) H->I J Assess Peak Purity H->J K Identify Degradation Products and Pathways I->K L Validate Analytical Method J->L G A Intrinsic Molecular Stability of This compound D Degradation A->D B Formulation Factors (pH, Excipients) B->D C Environmental Factors (Temperature, Light, Humidity) C->D E Loss of Potency & Formation of Impurities D->E F Shelf-life Determination E->F

"Sodium calcium edetate" and its impact on essential mineral homeostasis in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Impact of Sodium Calcium Edetate on Essential Mineral Homeostasis

For Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This compound (CaNa₂EDTA), a primary treatment for lead poisoning, functions as a chelating agent that exchanges its calcium ion for heavy metals, facilitating their renal excretion. While effective, its mechanism is not entirely specific, leading to concerns about its impact on the homeostasis of essential minerals. This technical guide provides a comprehensive overview of the in vitro effects of this compound on the balance of crucial minerals such as zinc, copper, iron, and magnesium. It synthesizes available quantitative data, details relevant experimental protocols for studying these effects, and illustrates the underlying cellular and signaling pathways disrupted by this chelator. This document is intended to serve as a foundational resource for researchers investigating the off-target effects of chelation therapy and for professionals in drug development seeking to understand the broader physiological impact of such agents.

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent used for various medical and industrial purposes.[1] In pharmacology, the salt form, this compound (also known as edetate calcium disodium), is an FDA-approved treatment for lead poisoning.[2][3] Its therapeutic efficacy stems from its high affinity for divalent and trivalent metals.[4] When administered, the calcium ion within the CaNa₂EDTA molecule is displaced by lead, forming a stable, water-soluble lead-EDTA complex that is readily excreted by the kidneys.[5][6]

However, the same mechanism that makes CaNa₂EDTA an effective treatment for heavy metal toxicity also allows it to interact with essential endogenous minerals. This interaction can disrupt mineral homeostasis, a tightly regulated process critical for countless enzymatic functions, signal transduction, and structural integrity within cells. The most clinically significant interaction is with zinc, but other essential minerals, including copper, iron, and manganese, are also affected.[5][7] Understanding these off-target effects is crucial for predicting potential side effects and developing safer chelation strategies. This guide focuses specifically on the in vitro evidence of these interactions, providing a controlled perspective on the direct cellular and biochemical consequences of exposure to this compound.

Mechanism of Action: Chelation

The core function of this compound is chelation via ion exchange. The EDTA molecule envelops a central metal ion, forming a stable, ring-like structure.[5] In the case of CaNa₂EDTA, the calcium ion is readily displaced by metals that form a more stable complex with EDTA, such as lead, zinc, and copper.[7][8] This reaction renders the metal ion biologically inert and highly soluble, facilitating its removal from the system.[2]

G cluster_reactants Reactants cluster_products Products CaNa2EDTA This compound (Ca-EDTA) plus1 + Metal Essential Mineral Ion (e.g., Zn²⁺, Cu²⁺) arrow MetalEDTA Stable Metal-EDTA Complex plus2 + Calcium Displaced Ca²⁺ G cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis Phase A Cell Seeding & Culture (e.g., T-75 Flask) B Growth to 70-80% Confluency A->B C Wash with PBS B->C D Treatment Application - Control (Medium only) - CaNa₂EDTA (Dose-response) C->D E Incubation (Defined Time Points) D->E F Sample Collection - Supernatant (Extracellular) - Cell Lysate (Intracellular) E->F G Sample Processing (e.g., Digestion, Dilution) F->G H Mineral Quantification (AAS or ICP-MS) G->H I Data Analysis H->I G PKC Activation Pathway in Epithelial Cells cluster_membrane Cell Membrane PKC_active PKC (Active) Paracellular Increased Paracellular Permeability PKC_active->Paracellular Phosphorylates tight junction proteins CaNa2EDTA This compound (Extracellular) Chelation Ca²⁺ Sequestration CaNa2EDTA->Chelation Binds Ca_ext Extracellular Ca²⁺ Ca_ext->Chelation Depletes PKC_inactive PKC (Inactive) Chelation->PKC_inactive Leads to conformational change and activation G ERK/Smad Pathway Modulation in Dental Pulp Cells cluster_pathways Intracellular Signaling Cascades EDTA EDTA Treatment ERK ERK1/2 Pathway EDTA->ERK Activates Smad Smad2/3 Pathway EDTA->Smad Inhibits Mineralization DPC Mineralization & Differentiation ERK->Mineralization Promotes Smad->Mineralization Inhibits

References

The Dawn of a Heavy Metal Foe: The Historical Development of Sodium Calcium Edetate as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a significant turning point in the management of heavy metal poisoning, largely due to the introduction of chelating agents. Among these, Sodium Calcium Edetate (also known as edetate calcium disodium or CaNa₂EDTA) emerged as a cornerstone in the treatment of lead poisoning. This technical guide delves into the historical development of this compound, tracing its journey from initial synthesis to its establishment as a pivotal therapeutic agent. We will explore the seminal studies that defined its efficacy, the evolution of treatment protocols, and the analytical methods that underpinned its clinical investigation.

The Genesis of a Chelator: Discovery and Early Investigations

Ethylenediaminetetraacetic acid (EDTA) was first synthesized in the 1930s in Germany.[1] Initially, its powerful metal-binding properties were recognized for their industrial applications. However, its potential for medical use soon became a subject of investigation. The disodium salt of EDTA was initially explored, but its tendency to chelate calcium from the body, leading to dangerous hypocalcemia, was a significant drawback.[2][3]

The breakthrough came with the development of the calcium disodium salt, this compound. The genius of this formulation lies in the pre-existing calcium ion within the EDTA molecule. This calcium is readily displaced by heavy metals like lead, for which EDTA has a higher affinity, without significantly depleting the body's essential calcium reserves.[4] This innovation paved the way for its safe and effective use in treating heavy metal toxicity.

The medical community began to take notice of this compound's potential in the early 1950s. A pivotal moment in its history was its introduction into medical use in the United States in 1953 for the treatment of lead poisoning.[5] Early case reports and studies, though often small by modern standards, provided compelling evidence of its ability to increase urinary lead excretion and alleviate the symptoms of lead intoxication.

Mechanism of Action: The Chelation Process

The therapeutic effect of this compound is rooted in the principles of coordination chemistry. The EDTA molecule is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a stable, water-soluble complex. This process is known as chelation, derived from the Greek word "chele," meaning claw, which aptly describes the way the EDTA molecule envelops the metal ion.

When administered, typically intravenously, this compound circulates in the bloodstream. Upon encountering a lead ion (Pb²⁺), the calcium ion in the CaNa₂EDTA complex is displaced, and the lead ion is sequestered within the EDTA molecule. The resulting lead-EDTA complex is water-soluble and readily excreted by the kidneys, effectively removing lead from the body.[2][4] The primary source of the chelated lead is from the soft tissues and a fraction of the lead stored in bone.[2]

Figure 1: Mechanism of Lead Chelation by this compound.

Seminal Studies and Efficacy Data

One of the pioneering figures was Dr. E.L. Belknap, who published on the use of EDTA for lead poisoning in 1952.[6] Around the same time, Bessman, Reid, and Rubin reported on the successful treatment of a case of lead encephalopathy with calcium disodium versenate (a trade name for this compound).[2] These early reports were instrumental in demonstrating the clinical utility of the compound.

A 1954 publication by Belknap and Perry provided further evidence of its efficacy in treating inorganic lead poisoning.[7] Another key study from this era was conducted by Hardy and colleagues in 1953, which detailed the use of calcium ethylenediaminetetraacetate in cases of lead intoxication.[1]

While specific quantitative data from these very early studies is sparse in modern databases, a consistent finding was a marked increase in urinary lead excretion following administration of this compound. For instance, it was noted that urinary lead excretion could be raised 10 to 20 times the pre-treatment levels.[5]

The following table summarizes the typical dosage regimens and observed outcomes from early clinical use, pieced together from various historical accounts and reviews.

Study/Era Patient Population Dosage Regimen Key Quantitative Findings Adverse Effects Noted
Early 1950s (General) Adults with lead poisoning1 gram of CaNa₂EDTA in 250 cc of 5% glucose, administered intravenously over 20 minutes, twice a day for five days. This was often followed by a rest period and another course of treatment.[5]Significant increase in urinary lead excretion (10-20 fold).[5]Transient bone marrow depression in a minority of cases.[5]
Bessman, Reid, & Rubin (1952) Child with lead encephalopathyDetails of the exact dosage are not readily available in secondary sources, but the treatment resulted in massive urinary lead excretion.[2]Massive urinary lead excretion and significant clinical improvement.[2]Not specified in available abstracts.
Belknap (1952) Industrial workers with lead poisoningIntravenous administration.Effective in promoting lead excretion.Not specified in available abstracts.

Experimental Protocols of the Era

The experimental protocols of the 1950s, while groundbreaking for their time, were less standardized than modern clinical trials. However, they laid the foundation for future research in chelation therapy.

Protocol for a Typical Early Clinical Study of this compound
  • Patient Selection: Patients were typically adults with a history of occupational lead exposure and clinical signs of lead poisoning, such as lead colic, or children with severe symptoms like lead encephalopathy.

  • Baseline Measurements:

    • Blood Lead Levels: Blood samples were collected to determine the baseline lead concentration.

    • Urinary Lead Excretion: 24-hour urine collections were performed to measure the baseline rate of lead excretion.

    • Clinical Assessment: A thorough clinical examination was conducted to document the signs and symptoms of lead poisoning.

  • Administration of this compound:

    • The typical intravenous dose was 1 gram of this compound dissolved in 250 mL of a 5% glucose solution.

    • This infusion was administered over a period of approximately 20 minutes.

    • The treatment was generally given twice a day for a course of five days.[5]

  • Monitoring During Treatment:

    • Urinary Lead Excretion: Daily 24-hour urine samples were collected and analyzed for lead content to assess the effectiveness of the chelation therapy.

    • Clinical Response: Patients were monitored for any improvement in their clinical symptoms.

  • Post-Treatment Follow-up:

    • After a rest period of two to three days, a second course of treatment was often initiated.

    • Follow-up blood and urine lead levels were measured to assess the overall reduction in the body's lead burden.

Analytical Methods for Lead Determination in the 1950s

The ability to accurately measure lead in biological samples was crucial for evaluating the efficacy of this compound. The primary methods used during this period were:

  • The Dithizone Method: This was a widely used colorimetric method for determining trace amounts of lead. The procedure involved extracting lead from a sample using a solution of dithizone in an organic solvent, which forms a colored complex with lead. The intensity of the color, measured with a spectrophotometer, was proportional to the lead concentration.[8][9][10]

  • Polarography: This electrochemical method was also employed for the determination of lead in urine and other biological samples. It involved measuring the current that flows as the voltage is varied at a dropping mercury electrode. The height of the resulting polarographic wave was proportional to the concentration of lead in the sample.[11][12]

Figure 2: Generalized Experimental Workflow for Early Clinical Studies of this compound.

Adverse Effects and the Evolution of Safety Profiles

Even in the early stages of its use, researchers were mindful of the potential side effects of this compound. The primary concern was nephrotoxicity, or damage to the kidneys.[13] It was observed that high doses or prolonged administration could lead to renal tubular necrosis. This led to the establishment of treatment courses limited to five days, followed by a rest period to allow for renal recovery and the redistribution of lead from bone stores.

Another recognized side effect was the increased excretion of essential trace metals, particularly zinc.[13] The chelation of zinc could lead to deficiency, although the clinical significance of this was not fully understood in the early years. The potential for a transient increase in intracranial pressure in patients with lead encephalopathy was also a serious consideration, leading to recommendations for slow intravenous infusion or intramuscular administration in these cases.[14]

The following table summarizes the adverse effects that were noted in the early development and use of this compound.

Adverse Effect Description Early Management/Mitigation Strategies
Nephrotoxicity Damage to the renal tubules, potentially leading to kidney dysfunction.[13]Limiting treatment courses to five days, ensuring adequate hydration and urine flow, and monitoring renal function.
Zinc Depletion Increased urinary excretion of zinc due to chelation by EDTA.[13]The significance was not fully appreciated initially, but later led to monitoring of zinc levels.
Increased Intracranial Pressure In patients with lead encephalopathy, rapid fluid administration could worsen cerebral edema.[14]Slow intravenous infusion or intramuscular administration.
Local Site Reactions Pain and inflammation at the site of injection.Not well-documented in early literature, but a common issue with intravenous and intramuscular therapies.
Transient Bone Marrow Depression A temporary decrease in the production of blood cells.[5]Generally resolved after cessation of therapy.

Conclusion

The historical development of this compound as a chelating agent represents a landmark achievement in toxicology and pharmacology. Its introduction in the 1950s revolutionized the treatment of lead poisoning, offering a life-saving intervention for a previously intractable condition. The pioneering work of researchers in that era, despite the limitations of their analytical and clinical trial methodologies, laid a robust foundation for the safe and effective use of this important drug. The principles of chelation therapy established with this compound continue to inform the development and use of chelating agents for a variety of heavy metal toxicities today. This in-depth look at its origins provides valuable context for modern researchers and drug development professionals, highlighting the iterative process of scientific discovery and the enduring impact of early clinical investigations.

References

A Technical Guide to Sodium Calcium Edetate: Structure and Chelation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure of sodium calcium edetate and its direct relationship with its efficacy as a chelating agent. The document details the mechanism of action, presents quantitative data on metal ion binding, and outlines experimental protocols for the determination of chelation efficiency.

Structure of this compound

This compound, also known as calcium disodium EDTA, is a coordination complex salt of ethylenediaminetetraacetic acid (EDTA). The core of the molecule is the hexadentate ligand, EDTA, which possesses six binding sites for a metal ion: four carboxyl groups and two nitrogen atoms. In this compound, the EDTA ligand is coordinated with a single calcium ion (Ca²⁺) and two sodium ions (Na⁺) serve as counter-ions.

The IUPAC name for this compound is calcium disodium 2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate.[1] Its chemical formula is C₁₀H₁₂CaN₂Na₂O₈.[1][2]

The structure of the edetate ligand allows it to form a stable, cage-like structure around a central metal ion, effectively sequestering it. This structural feature is paramount to its function as a chelating agent.

Mechanism of Chelation and its Relation to Structure

The therapeutic efficacy of this compound lies in its ability to exchange its calcium ion for other metal ions that have a higher affinity for the EDTA ligand.[3][4] This process is driven by the relative stability of the metal-EDTA complexes, which is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.

The mechanism of action involves the displacement of the calcium ion by a heavy metal ion, such as lead (Pb²⁺), to form a stable, water-soluble metal-EDTA complex.[4] This newly formed complex is then readily excreted by the kidneys.[3] The presence of calcium in the molecule is a critical safety feature, as it prevents the depletion of endogenous calcium from the body during chelation therapy.[3]

The chelation efficiency is directly correlated to the structure of the EDTA ligand. The six coordination sites (four carboxylate and two amine groups) envelop the metal ion, forming multiple stable five-membered rings. This "claw-like" grip, termed the chelate effect, results in a significantly more stable complex than if the metal were bound to six individual monodentate ligands.

Quantitative Data: Chelation Efficiency

The chelation efficiency of this compound for various metal ions is best understood by comparing the stability constants of their respective EDTA complexes. The following table summarizes the logarithm of the stability constants (log K) for several biologically and toxicologically relevant metal ions with EDTA. A higher log K value signifies a stronger binding affinity and, consequently, a higher potential for chelation.

Metal IonLog K of Metal-EDTA Complex
Fe³⁺25.1
Hg²⁺21.8
Cu²⁺18.8
Ni²⁺18.6
Pb²⁺18.0
Zn²⁺16.5
Cd²⁺16.5
Co²⁺16.3
Fe²⁺14.3
Mn²⁺14.0
Ca²⁺10.7
Mg²⁺8.7

Note: Values are approximate and can vary slightly with experimental conditions such as temperature and ionic strength.

As indicated in the table, heavy metals like iron (III), mercury (II), and lead (II) have significantly higher stability constants with EDTA compared to calcium (II). This large difference in stability constants is the thermodynamic driving force for the exchange of calcium for a heavy metal ion, making this compound an effective treatment for heavy metal poisoning.

Experimental Protocols for Determining Chelation Efficiency

The determination of chelation efficiency and the stability constants of metal-edetate complexes can be performed using various analytical techniques. The following are detailed methodologies for two common experimental approaches.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[2] The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a standard solution of a base is added.

Materials:

  • pH meter with a glass electrode

  • Burette

  • Stir plate and stir bar

  • Thermostated reaction vessel

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the ligand (EDTA) of known concentration

  • Solution of the metal salt (e.g., metal nitrate or perchlorate) of known concentration

  • Inert electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KNO₃)

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • In the thermostated reaction vessel, place a known volume of the metal salt solution and the EDTA solution.

  • Add the inert electrolyte solution to maintain a constant ionic strength.

  • Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.

  • Continue the titration until the pH change becomes negligible.

  • The stability constants are calculated from the titration curve by analyzing the displacement of the curve in the presence of the metal ion compared to the titration of the ligand alone. This data is typically processed using specialized software that can fit the potentiometric data to a chemical equilibrium model.[5]

Spectrophotometry

Spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes that exhibit a change in their light absorption properties upon complexation.

Materials:

  • UV-Vis spectrophotometer

  • Cuvettes

  • Stock solutions of the metal ion and EDTA of known concentrations

  • Buffer solution to maintain a constant pH

Procedure (Method of Continuous Variation - Job's Plot):

  • Prepare a series of solutions where the mole fraction of the metal ion and the ligand (EDTA) is varied, while the total molar concentration of the two components is kept constant.

  • For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the metal-EDTA complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For a 1:1 complex, this will be at a mole fraction of 0.5.

  • The stability constant can be calculated from the absorbance data of the Job's plot.[6]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound and its chelation efficiency.

Chelation_Process cluster_0 This compound cluster_1 Heavy Metal Ion cluster_2 Products Ca_EDTA Ca-EDTA Pb_EDTA Pb-EDTA (Stable Complex) Ca_EDTA->Pb_EDTA Higher Affinity (log K Pb > log K Ca) Ca Ca²⁺ (Displaced) Ca_EDTA->Ca Displacement Pb Pb²⁺ Pb->Pb_EDTA

Caption: Chelation process of this compound with a heavy metal ion.

Experimental_Workflow cluster_potentiometry Potentiometric Titration cluster_spectrophotometry Spectrophotometry (Job's Plot) A Prepare Metal-EDTA Solution B Titrate with Standard Base A->B C Record pH vs. Volume B->C D Analyze Titration Curve C->D E Calculate Stability Constant D->E F Prepare Solutions with Varying Metal:EDTA Ratio G Measure Absorbance at λ_max F->G H Plot Absorbance vs. Mole Fraction G->H I Determine Stoichiometry H->I J Calculate Stability Constant I->J

Caption: Experimental workflows for determining chelation efficiency.

Structure_Function_Relationship Structure Structure of EDTA Hexadentate Hexadentate Ligand (4 Carboxylate, 2 Amine donors) Structure->Hexadentate ChelateEffect Chelate Effect (Formation of stable 5-membered rings) Hexadentate->ChelateEffect HighAffinity High Affinity for Divalent & Trivalent Cations ChelateEffect->HighAffinity Function Function: Chelation HighAffinity->Function Sequestration Sequestration of Heavy Metals Function->Sequestration Excretion Formation of Water-Soluble Complex for Renal Excretion Function->Excretion

Caption: Logical relationship between structure and function of EDTA.

References

Technical Guide: Investigating the Bioavailability of Metals in Soil Using Ethylenediaminetetraacetic Acid (EDTA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metal Bioavailability in Soil

The total concentration of a metal in soil is often a poor indicator of its potential risk to ecosystems and human health. Instead, the bioavailable fraction—the portion of the metal that is available for uptake by plants and other organisms—is of primary concern. Assessing this fraction is crucial for environmental risk assessment and the development of soil remediation strategies.

Chelating agents are widely used to estimate the bioavailable fraction of metals in soil. These molecules form stable, water-soluble complexes with metal ions, effectively extracting them from the soil matrix. Ethylenediaminetetraacetic acid (EDTA), and its various salts such as sodium calcium edetate (calcium disodium EDTA), is a powerful aminopolycarboxylic acid that has been extensively used for this purpose.[1][2] EDTA is a strong chelating agent that can extract metals that are soluble, exchangeable, and bound to carbonates or organic matter.[3] This guide provides an in-depth overview of the principles and methodologies for using EDTA to investigate the bioavailability of metals in soil.

The Chemistry of EDTA Chelation

EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion. This property allows it to form very stable, water-soluble complexes with a wide range of divalent and trivalent metal cations (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Fe³⁺). When a salt like this compound is used, the less strongly bound calcium ion is displaced by a heavy metal ion with a higher affinity for the EDTA molecule, forming a stable metal-EDTA complex.[4] This process effectively mobilizes the metal from the soil into the solution, where it can be quantified. The high stability of these complexes is key to EDTA's effectiveness in extracting metals from various soil fractions.[5]

cluster_chelation Chelation of a Metal Ion by EDTA EDTA EDTA Molecule Metal_EDTA_Complex Stable Water-Soluble Metal-EDTA Complex EDTA->Metal_EDTA_Complex Binds to Metal_Ion {Metal Ion (e.g., Pb²⁺)} Metal_Ion->Metal_EDTA_Complex Is chelated by

Diagram 1: Chelation of a metal ion by an EDTA molecule.

Experimental Protocols

The following section details a standard protocol for the batch extraction of bioavailable metals from soil using an EDTA solution. This protocol is a synthesis of methodologies reported in various studies.[5][6][7]

3.1 Reagents and Materials

  • Ethylenediaminetetraacetic acid disodium salt (Na₂-EDTA) or this compound (CaNa₂-EDTA)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Contaminated soil, air-dried and sieved (<2 mm)

  • Centrifuge tubes (e.g., 50 mL)

  • Mechanical shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Inductively Coupled Plasma (ICP) Spectrometer or Atomic Absorption Spectrometer (AAS)

3.2 Preparation of 0.05 M EDTA Extraction Solution

  • Weigh 18.61 g of Na₂-EDTA (or an equimolar amount of another EDTA salt).

  • Dissolve the EDTA in approximately 800 mL of deionized water in a 1 L volumetric flask.

  • Adjust the pH of the solution to 7.0 using a NaOH solution.[5] This is a critical step as extraction efficiency is pH-dependent.[8]

  • Once the desired pH is reached, add deionized water to bring the final volume to 1000 mL.

3.3 Batch Extraction Procedure

  • Weigh 5 g of the prepared soil sample into a 50 mL centrifuge tube.[5]

  • Add 25 mL of the 0.05 M EDTA solution to the tube, resulting in a 1:5 soil-to-solution ratio.[5]

  • Securely cap the tubes and place them on a mechanical shaker.

  • Shake the samples for a defined period. A contact time of 1 to 2 hours is often sufficient, though some studies have used longer periods.[5][7]

  • After shaking, remove the tubes and centrifuge them at a sufficient speed (e.g., 3000 rpm for 15 minutes) to separate the solid and liquid phases.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

  • The filtered extract is now ready for metal analysis using ICP or AAS.

cluster_workflow Experimental Workflow for EDTA Extraction A 1. Soil Preparation (Air-dry and sieve <2mm) C 3. Batch Extraction (5g soil + 25mL EDTA) A->C B 2. Prepare 0.05 M EDTA Solution (Adjust pH to 7.0) B->C D 4. Agitation (Shake for 1-2 hours) C->D E 5. Solid-Liquid Separation (Centrifuge) D->E F 6. Filtration (Filter supernatant with 0.45µm filter) E->F G 7. Metal Analysis (ICP or AAS) F->G

Diagram 2: Workflow for the EDTA extraction of soil metals.

Data Presentation: Extraction Efficiencies

The effectiveness of EDTA extraction varies depending on the metal and soil properties. The following tables summarize quantitative data from various studies, showcasing the extraction efficiencies of EDTA for different heavy metals.

Table 1: Metal Extraction Efficiencies with 0.1 M EDTA This table presents the percentage of metal extracted from an artificially contaminated sandy-loam soil using a 0.1 M EDTA solution.

MetalInitial Concentration (mg/kg)Extraction Efficiency (%)
Lead (Pb)500100%
Cadmium (Cd)50079.3%
Zinc (Zn)50084.7%
Data sourced from a study by Samani et al. (2004), as reported in Science Alert.[7]

Table 2: Comparison of Different Extractants This table compares the percentage of metals extracted from a contaminated soil using deionized water, 10 mM tartaric acid, and 3 mM EDTA.

MetalDeionized Water (%)Tartaric Acid (%)EDTA (%)
Cadmium (Cd)3.94.67.4
Zinc (Zn)Not specified+11% over water+15% over water
Lead (Pb)Not specified+7% over waterNot specified
Data sourced from a study by Veselý et al. (2023).[9]

Table 3: Effect of Washing Time on Metal Concentration This table shows the reduction in chromium concentration in three different soil/sludge samples after washing with 0.1 M EDTA for up to 9 hours.

SampleInitial Cr (mg/L)Final Cr (mg/L)Reduction (%)
Sample 10.150.0566.67%
Sample 20.02Not Detectable100%
Sample 30.200.0290.00%
Data sourced from a study by Gluhar et al. (2020).[6]

Factors Influencing EDTA Extraction

Several factors can significantly impact the efficiency of metal extraction using EDTA:

  • Soil pH: The pH of the soil and the extraction solution is a critical factor. Generally, metal extraction with EDTA is more efficient in neutral to slightly alkaline conditions.[8]

  • EDTA Concentration: Higher concentrations of EDTA generally lead to higher extraction efficiencies, although the effect can plateau and may not be linear for all metals.[7][8]

  • Contact Time: The kinetics of metal extraction can be rapid, with a significant portion of the metal being extracted within the first few hours.[7] However, optimal times can vary, and extending the reaction time does not always significantly increase efficiency.[6]

  • Metal Type: EDTA has different affinities for different metals. For instance, it often shows a very high efficiency for lead (Pb).[7][10]

  • Soil Composition: The amount of organic matter, clay content, and presence of iron and manganese oxides can influence metal availability and the effectiveness of the EDTA extraction.[10]

Conclusion

The use of EDTA, including its salt form this compound, is a well-established and effective method for assessing the bioavailable fraction of heavy metals in contaminated soils.[3][5] Its strong chelating properties allow for the extraction of metals from multiple soil fractions, providing a more comprehensive measure of bioavailability than methods using weaker extractants.[5] However, researchers must consider the influence of experimental parameters such as pH, concentration, and contact time to ensure reproducible and relevant results. The protocols and data presented in this guide offer a solid foundation for researchers and scientists employing this technique in their work.

References

The Role of Sodium Calcium Edetate in Preventing Catalytic Oxidative Decolouration in Food Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalytic oxidative decolouration is a significant challenge in the food industry, leading to diminished product appeal and perceived loss of quality. This technical guide delves into the core principles of using sodium calcium edetate (CaNa₂EDTA) as a highly effective inhibitor of this degradative process. We will explore the fundamental mechanisms of metal-catalyzed oxidation of food chromophores, provide a comprehensive overview of the chelating action of this compound, present quantitative data on its efficacy, and offer detailed experimental protocols for its evaluation. Furthermore, this guide includes visual representations of the key chemical pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction: The Challenge of Color Stability in Food Products

The color of food is a primary sensory attribute that heavily influences consumer perception of quality, freshness, and flavor.[1] However, many food products are susceptible to color degradation during processing, packaging, and storage. This decolouration is often a result of oxidative reactions catalyzed by the presence of trace metal ions.[2][3] These metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can be naturally present in raw materials or introduced during processing from equipment.[4][5] They act as catalysts in oxidation reactions, leading to the breakdown of natural and synthetic food colorants.[2][3]

This compound is a well-established food additive (E385) widely used to mitigate this issue.[4] It functions as a chelating agent, effectively sequestering these pro-oxidative metal ions and preventing their participation in detrimental chemical reactions that cause discoloration and flavor loss.[4][6] This guide will provide a detailed technical overview of the science behind this application.

The Mechanism of Catalytic Oxidative Decolouration

The discoloration of many food products is driven by a set of chemical reactions collectively known as catalytic oxidative decolouration. The core of this process is the generation of highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which can readily attack and degrade the chromophores responsible for the food's color.[2][7] Transition metal ions, particularly iron and copper, play a pivotal catalytic role in the formation of these damaging radicals through Fenton-like reactions.[2][7][8]

A common example of this is the degradation of ascorbic acid (Vitamin C), which is often present in fruit and vegetable products. While an antioxidant, in the presence of metal ions and oxygen, ascorbic acid can also act as a pro-oxidant, contributing to color loss. The metal-catalyzed oxidation of ascorbic acid generates hydrogen peroxide (H₂O₂), which then reacts with the reduced metal ion (e.g., Fe²⁺) in a Fenton reaction to produce the highly reactive hydroxyl radical.[8] This radical can then go on to degrade color compounds like anthocyanins.

dot digraph "Catalytic_Oxidative_Decolouration_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 1: Catalytic Oxidative Decolouration Pathway", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

} end_dot

The Role of this compound as a Chelating Agent

This compound is the calcium disodium salt of ethylenediaminetetraacetic acid (EDTA).[4] Its primary function in food preservation is to act as a sequestrant or chelating agent.[6] This means it has the ability to form stable, water-soluble complexes with polyvalent metal ions, effectively "trapping" them and rendering them chemically inert.[6]

The structure of the EDTA molecule allows it to wrap around a metal ion and form multiple coordinate bonds, creating a very stable complex. In the case of this compound, the calcium ion is already present in the complex. However, other metal ions with a higher affinity for EDTA, such as iron and copper, can displace the calcium ion and become sequestered. This is the key to its effectiveness in preventing oxidative decolouration. By binding to the free metal ions in the food matrix, this compound prevents them from participating in the catalytic cycles that generate reactive oxygen species.

dot digraph "Chelation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 2: Chelation of a Metal Ion by this compound", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

} end_dot

Quantitative Data on the Efficacy of this compound

The effectiveness of this compound in preserving color can be quantified by measuring color changes over time in food products with and without the additive. The CIELAB color space (L, a, b) is a widely used system for this purpose, where L represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.[9] A smaller change in these values over time indicates better color stability.

Table 1: Effect of this compound on Color Stability of Canned Peas During Storage

TreatmentStorage Time (Months)L* (Lightness)a* (Greenness)b* (Yellowness)
Control (No EDTA)050.2-12.525.8
348.1-10.227.3
646.5-8.928.1
CaNa₂EDTA (150 ppm) 0 50.3 -12.6 25.7
3 49.8 -12.1 26.0
6 49.2 -11.8 26.3

Note: Data is illustrative and synthesized from typical findings in literature.

Table 2: Anthocyanin Retention in Strawberry Juice with and without this compound

TreatmentStorage Time (Weeks)Anthocyanin Content (mg/L)% Retention
Control (No EDTA)055.0100%
438.570%
824.845%
CaNa₂EDTA (100 ppm) 0 55.0 100%
4 49.5 90%
8 44.0 80%

Note: Data is illustrative and based on general trends observed in relevant studies.

Experimental Protocols for Efficacy Evaluation

To assess the effectiveness of this compound in a laboratory setting, a standardized protocol is essential. The following outlines a general methodology for evaluating its impact on the color stability of a model food system, such as a colored beverage or a canned vegetable puree.

5.1. Objective

To quantify the effect of different concentrations of this compound on the color stability of a model food product during accelerated storage.

5.2. Materials and Equipment

  • Model food product (e.g., a commercially available fruit juice known to be susceptible to browning, or a prepared vegetable puree)

  • This compound (food grade)

  • Distilled or deionized water

  • pH meter

  • Spectrophotometer or colorimeter capable of CIELAB measurements

  • Incubator or environmental chamber

  • Glass vials or containers for storage study

  • Analytical balance

  • Pipettes and other standard laboratory glassware

5.3. Experimental Workflow

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 3: Experimental Workflow for Efficacy Evaluation", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

} end_dot

5.4. Detailed Methodology

  • Sample Preparation:

    • Prepare the model food product. If using a juice, ensure it is well-mixed. If preparing a puree, blend the vegetable with a standardized amount of water to achieve a consistent texture.

    • Divide the product into separate batches for each treatment group (e.g., control, 50 ppm, 100 ppm, 150 ppm CaNa₂EDTA).

  • Addition of this compound:

    • Prepare a stock solution of this compound in distilled water (e.g., 10,000 ppm).

    • Accurately add the appropriate volume of the stock solution to each batch to achieve the desired final concentrations. Ensure thorough mixing.

    • The control group should have an equivalent volume of distilled water added.

  • Initial Color Measurement (T=0):

    • Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using a white standard.

    • Transfer an aliquot of each sample to a cuvette or the appropriate sample holder.

    • Measure the L, a, and b* values for each sample. Record at least three readings per sample and calculate the average.

  • Accelerated Storage:

    • Aliquot the samples from each treatment group into airtight glass vials, leaving minimal headspace to reduce oxidation from atmospheric oxygen.

    • Place the vials in an incubator set to an elevated temperature (e.g., 37°C or 55°C) to accelerate degradation reactions. The storage should be in the dark to prevent photo-oxidation.

  • Periodic Color Measurement:

    • At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove a set of vials from each treatment group from the incubator.

    • Allow the samples to equilibrate to room temperature.

    • Measure the L, a, and b* values as described in step 3.

  • Data Analysis:

    • Calculate the change in color (ΔE) for each sample at each time point using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] where ΔL, Δa, and Δb are the differences between the initial and subsequent readings.

    • Plot the L, a, b, and ΔE values over time for each treatment group.

    • Statistically analyze the data to determine the significance of the differences between the control and the this compound-treated groups.

Conclusion

This compound is a powerful and widely used tool in the food scientist's arsenal for combating catalytic oxidative decolouration. Its ability to chelate pro-oxidative metal ions effectively inhibits the chemical reactions that lead to the degradation of food colorants. The quantitative data and experimental protocols provided in this guide offer a framework for understanding and evaluating the efficacy of this important food additive. For researchers and professionals in food science and development, a thorough understanding of the mechanisms and applications of this compound is crucial for creating stable, high-quality food products that meet consumer expectations.

References

Methodological & Application

Application Notes and Protocols for Using Sodium Calcium Edetate to Remove Trace Metal Contamination from Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace metal contamination in biological buffers can significantly impact experimental outcomes by inhibiting enzymatic reactions, promoting oxidative damage to macromolecules, and interfering with analytical techniques. Sodium calcium edetate (CaNa₂EDTA) is a highly effective chelating agent used to sequester and remove divalent and trivalent metal ions from aqueous solutions. Its high affinity for heavy metals, combined with its lesser affinity for essential ions like calcium when used in its calcium salt form, makes it an ideal reagent for preparing metal-free buffers for sensitive applications in research, diagnostics, and drug development.

This document provides detailed application notes and protocols for the use of this compound in the removal of trace metal contaminants from laboratory buffers.

Principle of Chelation

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, capable of forming six coordinate bonds with a single metal ion. The molecule effectively wraps around the metal ion, forming a stable, water-soluble complex. This sequestration prevents the metal ion from participating in chemical reactions. The general reaction can be represented as:

Metal ion (Mⁿ⁺) + EDTA⁴⁻ → [M(EDTA)]ⁿ⁻⁴

The stability of the metal-EDTA complex is dependent on the metal ion and the pH of the solution. This compound is used to prevent the depletion of essential calcium from biological systems, as it will only chelate metals with a higher affinity for EDTA than calcium.

Key Applications

The use of this compound to prepare metal-free buffers is critical in a variety of applications, including:

  • Enzyme kinetics: Many enzymes are inhibited by trace metal ions.

  • PCR and other molecular biology techniques: Divalent cations are cofactors for DNases and RNases.

  • Protein purification and crystallography: Metal ions can interfere with protein stability and crystallization.

  • Cell culture: Trace metals can be toxic to cells.

  • Drug formulation: Metal ions can catalyze the degradation of active pharmaceutical ingredients.

Quantitative Data on Metal Removal

The efficiency of trace metal removal by this compound is dependent on several factors, including the concentration of the chelating agent, the pH of the solution, and the specific metal ion. The following tables summarize the formation constants of various metal-EDTA complexes and the effect of EDTA concentration and pH on metal removal.

Table 1: Stability Constants (Log K) of Metal-EDTA Complexes

Metal IonLog K
Fe³⁺25.1
Hg²⁺21.8
Cu²⁺18.8
Ni²⁺18.6
Pb²⁺18.0
Zn²⁺16.5
Co²⁺16.3
Cd²⁺16.5
Fe²⁺14.3
Mn²⁺14.0
Ca²⁺10.7
Mg²⁺8.7

Data sourced from various online chemical resources. A higher Log K value indicates a more stable complex and more effective chelation.

Table 2: Effect of EDTA Concentration on the Removal of Lead (Pb) and Chromium (Cr) from a Contaminated Matrix

EDTA Concentration (M)Pb Removal (%)Cr Removal (%)
0.00541.9939.21
0.0145.3242.15
0.0550.1845.88
0.153.8748.35

Adapted from a study on soil remediation, providing an indication of concentration-dependent removal.

Table 3: Effect of pH on the Removal of Lead (Pb) using 0.01 M EDTA

pHPb Removal (%)
< 76 - 8
711
> 7Decreased

Adapted from a study on soil remediation, illustrating the pH-dependent efficacy of EDTA chelation.

Experimental Protocols

Preparation of a 0.5 M this compound Stock Solution (pH 8.0)

This stock solution is a common starting point for the preparation of metal-free buffers.

Materials:

  • This compound (CaNa₂EDTA)

  • Deionized, distilled water (ddH₂O) of the highest purity

  • Sodium Hydroxide (NaOH), 10 M

  • Magnetic stirrer and stir bar

  • pH meter

  • Graduated cylinder

  • Beaker

  • Autoclave-safe storage bottle

Procedure:

  • Weigh out the appropriate amount of this compound for the desired volume of 0.5 M solution (Molar Mass of CaNa₂EDTA is approximately 374.27 g/mol ). For 1 liter, this would be 187.14 g.

  • Add the this compound to a beaker containing approximately 80% of the final desired volume of ddH₂O.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Begin stirring. The solution will be cloudy and acidic.

  • Slowly add 10 M NaOH dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved and the pH of the solution reaches 8.0. This may require a significant amount of NaOH and patience.

  • Once the solution is clear and the pH is stable at 8.0, transfer the solution to a graduated cylinder.

  • Bring the final volume to the desired level with ddH₂O.

  • Transfer the solution to an autoclave-safe bottle and sterilize by autoclaving.

  • Store the stock solution at room temperature.

Protocol for Preparing a Metal-Free Buffer

This protocol describes the general steps for removing trace metal contaminants from a prepared buffer solution.

Materials:

  • Prepared buffer solution

  • 0.5 M this compound stock solution (pH 8.0)

  • Analytical balance

  • pH meter

  • Stir plate and stir bar

  • Sterile, metal-free storage containers

Procedure:

  • Prepare the desired buffer solution using high-purity water and reagents.

  • While stirring the buffer solution, add the 0.5 M this compound stock solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically based on the level of contamination and the sensitivity of the downstream application.

  • Allow the solution to stir for at least 1 hour at room temperature to ensure complete chelation of trace metals.

  • Optional: For applications where the presence of EDTA is undesirable, the EDTA-metal complexes can be removed by dialysis against a large volume of metal-free water or by using a desalting column.

  • Filter the final buffer solution through a 0.22 µm filter into a sterile, metal-free storage container.

  • Label the container clearly as "Metal-Free" and include the date of preparation.

Verification of Metal Removal (Optional but Recommended)

For highly sensitive applications, it is recommended to verify the removal of trace metals.

Methodology:

The most common and sensitive method for quantifying trace metal concentrations in aqueous solutions is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .

Procedure:

  • Take an aliquot of the buffer before and after treatment with this compound.

  • Submit the samples to an analytical laboratory for ICP-MS analysis.

  • Compare the concentrations of key trace metals (e.g., Fe, Cu, Zn, Pb, Ni) before and after treatment to determine the efficiency of the removal process.

Visualizations

ChelationProcess cluster_reactants Reactants cluster_products Products Metal Ion Mⁿ⁺ Metal-EDTA Complex [M(EDTA)]ⁿ⁻⁴ Metal Ion->Metal-EDTA Complex Chelation CaNa2EDTA CaNa₂EDTA CaNa2EDTA->Metal-EDTA Complex Calcium Ion Ca²⁺ CaNa2EDTA->Calcium Ion Sodium Ion 2Na⁺ CaNa2EDTA->Sodium Ion

Caption: Chelation of a metal ion by this compound.

ExperimentalWorkflow A Prepare Buffer Solution B Add this compound (1-10 mM) A->B C Stir for 1 hour B->C D Optional: Remove EDTA-Metal Complexes (Dialysis/Desalting) C->D E Filter (0.22 µm) C->E If EDTA removal is not needed D->E F Store in Metal-Free Container E->F G Verify Metal Removal (ICP-MS) F->G For sensitive applications

Caption: Workflow for preparing a metal-free buffer.

Application of "Sodium calcium edetate" in enzyme kinetics to study metal ion dependence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Sodium calcium edetate, a well-known metal chelator, serves as an invaluable tool in the field of enzyme kinetics for elucidating the dependence of enzymes on metal ions for their catalytic activity. As a derivative of ethylenediaminetetraacetic acid (EDTA), this compound can effectively sequester divalent and trivalent metal ions, thereby inactivating metalloenzymes. This characteristic allows researchers to probe the specific role of metal cofactors in enzymatic reactions, screen for potential metalloenzyme inhibitors, and understand the mechanisms of enzyme activation and inhibition.[1][2]

The primary application of this compound in this context is the preparation of apoenzymes—enzymes stripped of their essential metal cofactors. By treating a metalloenzyme with this compound, the metal ion is chelated and removed from the active site, typically resulting in a loss of enzymatic activity.[3] Subsequent reintroduction of various metal ions can help identify the specific metal(s) required for catalysis and restore the enzyme's function. This process of inactivation and reactivation provides critical insights into the enzyme's structure-function relationship and the coordination chemistry of its active site.

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are significantly altered upon removal of the metal cofactor. The apoenzyme generally exhibits a drastically reduced Vmax and an altered Km, reflecting its inability to efficiently bind the substrate and/or catalyze the reaction. By systematically reconstituting the apoenzyme with different metal ions and analyzing the resulting kinetic data, researchers can quantify the extent to which each metal restores catalytic function. This approach is fundamental in basic research for understanding enzyme mechanisms and in drug development for designing targeted inhibitors against pathogenic metalloenzymes, such as matrix metalloproteinases (MMPs) involved in cancer progression.[3][4][5]

Data Presentation

The following tables summarize the quantitative effects of this compound (EDTA) and subsequent metal ion reconstitution on the kinetic parameters of representative metalloenzymes.

Table 1: Kinetic Parameters of Human dUTPase in the Presence and Absence of EDTA and Mg²⁺

ConditionKm (μM)kcat (s⁻¹)
Mg²⁺-saturated2.1 ± 0.28.3 ± 0.2
No Mg²⁺ or EDTA4.3 ± 0.81.3 ± 0.1
30 µM EDTA5.7 ± 1.11.2 ± 0.1
100 µM EDTA-0.5 ± 0.1

Data adapted from a study on human dUTPase, demonstrating the inhibitory effect of EDTA beyond simple metal chelation. The study suggests that EDTA can also directly bind to the nucleotide-binding site of some enzymes.[6][7]

Table 2: Effect of EDTA and Divalent Cations on Serum Alkaline Phosphatase Activity

TreatmentRelative Enzyme Activity (%)
Control (Holoenzyme)100
+ EDTA10
+ 8-Hydroxy quinoline (another chelator)36
Apoenzyme + Zn²⁺~85-95
Apoenzyme + Mg²⁺~60-70

This table provides a semi-quantitative overview based on findings that EDTA significantly inhibits alkaline phosphatase activity by chelating essential zinc ions. The subsequent addition of zinc restores a higher level of activity compared to magnesium, indicating a preferential requirement for zinc.[8][9]

Experimental Protocols

Protocol 1: Preparation of an Apoenzyme using this compound

This protocol describes a general method for removing metal ions from a metalloenzyme to generate an apoenzyme.

Materials:

  • Purified metalloenzyme solution

  • This compound (or disodium EDTA) solution (e.g., 100 mM)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Metal-free buffer (e.g., Tris-HCl, HEPES)

  • Magnetic stirrer and stir bar

  • Refrigerated space or cold room (4°C)

Procedure:

  • Initial Enzyme Preparation: Prepare a solution of the purified metalloenzyme in a suitable buffer.

  • Chelation Step: Add a solution of this compound to the enzyme solution to a final concentration sufficient to chelate the metal ions (typically 1-20 mM). The optimal concentration and incubation time should be determined empirically for each enzyme. A common starting point is a 10-fold molar excess of the chelator over the enzyme concentration.

  • Incubation: Gently stir the enzyme-chelator mixture at 4°C for a period ranging from a few hours to overnight. The duration depends on the affinity of the metal ion for the enzyme. For some enzymes, incubation at a slightly acidic pH (e.g., pH 2.7) can facilitate metal removal, but protein stability at low pH must be considered.[9]

  • Removal of Chelator and Metal-Chelate Complex:

    • Dialysis: Transfer the enzyme-chelator mixture into a dialysis bag and dialyze against a large volume of metal-free buffer at 4°C. Perform several buffer changes over 24-48 hours to ensure complete removal of the this compound and the metal-chelate complex.

    • Buffer Exchange/Gel Filtration: Alternatively, use a desalting column (e.g., PD-10) or centrifugal filter units for rapid buffer exchange to remove the chelator and the chelated metal ion.

  • Apoenzyme Characterization: Confirm the removal of the metal ion by measuring the residual enzyme activity and, if possible, by quantifying the metal content using techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS). The resulting solution contains the apoenzyme.

Protocol 2: Kinetic Analysis of Metalloenzyme Reactivation

This protocol outlines the steps to determine the kinetic parameters of an apoenzyme upon reconstitution with various metal ions.

Materials:

  • Prepared apoenzyme solution (from Protocol 1)

  • Stock solutions of various divalent metal ions (e.g., ZnCl₂, MgCl₂, MnCl₂, CoCl₂, CaCl₂) in metal-free water

  • Substrate for the enzyme

  • Metal-free reaction buffer

  • Spectrophotometer or other suitable instrument for measuring enzyme activity

Procedure:

  • Reconstitution of the Apoenzyme:

    • To a series of tubes containing the apoenzyme in metal-free buffer, add different metal ions from the stock solutions to a final concentration typically in the micromolar to millimolar range. The optimal concentration for reactivation should be determined by titration.

    • Include a control with no added metal ions (apoenzyme alone) and a control with the original holoenzyme (if available).

    • Incubate the mixtures for a short period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for metal binding.

  • Enzyme Kinetic Assay:

    • For each reconstituted enzyme sample, perform a series of kinetic assays by varying the substrate concentration.

    • Initiate the reaction by adding the substrate to the enzyme-metal ion mixture.

    • Measure the initial reaction velocity (v₀) at each substrate concentration using a suitable detection method (e.g., monitoring the change in absorbance or fluorescence over time).

  • Data Analysis:

    • Plot the initial velocity (v₀) against the substrate concentration ([S]) for each metal ion.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax, for the enzyme reconstituted with each metal ion.

    • Compare the kinetic parameters of the reconstituted enzymes with those of the native holoenzyme and the apoenzyme to assess the efficacy of each metal ion in restoring catalytic function.

Visualizations

Experimental Workflow

G Experimental Workflow for Studying Metal Ion Dependence cluster_0 Apoenzyme Preparation cluster_1 Enzyme Reconstitution and Kinetic Analysis Purified Metalloenzyme Purified Metalloenzyme Incubation with this compound Incubation with this compound Purified Metalloenzyme->Incubation with this compound Removal of Chelator and Metal Removal of Chelator and Metal Incubation with this compound->Removal of Chelator and Metal Apoenzyme Apoenzyme Removal of Chelator and Metal->Apoenzyme Reconstitution with Divalent Cations Reconstitution with Divalent Cations Apoenzyme->Reconstitution with Divalent Cations Enzyme Kinetic Assays Enzyme Kinetic Assays Reconstitution with Divalent Cations->Enzyme Kinetic Assays Data Analysis (Km, Vmax) Data Analysis (Km, Vmax) Enzyme Kinetic Assays->Data Analysis (Km, Vmax) Determination of Metal Ion Specificity Determination of Metal Ion Specificity Data Analysis (Km, Vmax)->Determination of Metal Ion Specificity

Caption: Workflow for investigating enzyme metal ion dependence.

Signaling Pathway

G Role of Zinc-Dependent MMPs in Cancer Progression cluster_0 Growth Factors & Cytokines cluster_1 Intracellular Signaling cluster_2 MMP Regulation cluster_3 Cancer Progression TGF-β TGF-β MAPK Pathway MAPK Pathway TGF-β->MAPK Pathway Other GFs Other GFs Other Pathways Other Pathways Other GFs->Other Pathways Increased MMP Transcription Increased MMP Transcription MAPK Pathway->Increased MMP Transcription Other Pathways->Increased MMP Transcription Pro-MMP Activation Pro-MMP Activation Increased MMP Transcription->Pro-MMP Activation Active MMPs (Zn²⁺-dependent) Active MMPs (Zn²⁺-dependent) Pro-MMP Activation->Active MMPs (Zn²⁺-dependent) ECM Degradation ECM Degradation Active MMPs (Zn²⁺-dependent)->ECM Degradation Angiogenesis Angiogenesis Active MMPs (Zn²⁺-dependent)->Angiogenesis Cell Invasion & Metastasis Cell Invasion & Metastasis ECM Degradation->Cell Invasion & Metastasis Angiogenesis->Cell Invasion & Metastasis

Caption: Simplified signaling pathway of MMPs in cancer.

References

Application Notes and Protocols for Sodium Calcium Edetate in Preventing Cell Aggregation in Suspension Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell aggregation in suspension cultures, particularly with cell lines such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells, presents a significant challenge in biopharmaceutical production and research. Cell clumping can lead to decreased viability, nutrient limitations, and inconsistent results in downstream applications. Sodium calcium edetate, a chelating agent, is a valuable tool for mitigating cell aggregation. By sequestering divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) from the culture medium, it disrupts the function of cation-dependent cell adhesion molecules (CAMs), thereby promoting a single-cell suspension.

This document provides detailed application notes, experimental protocols, and quantitative data to guide the effective use of this compound in preventing cell aggregation in suspension cell cultures.

Mechanism of Action

Cell-to-cell adhesion is primarily mediated by a class of transmembrane proteins known as cadherins. The extracellular domains of cadherins on adjacent cells form homophilic bonds, a process that is critically dependent on the presence of calcium ions. Calcium ions bind to the hinge regions between cadherin domains, maintaining a rigid conformation that is essential for their adhesive function.

This compound acts by chelating these free calcium ions in the culture medium. The removal of Ca²⁺ disrupts the structural integrity of the cadherin extracellular domains, leading to a conformational change that weakens and ultimately prevents the formation of stable cell-to-cell junctions. This results in the disaggregation of cell clumps and the maintenance of a single-cell suspension.

Mechanism of this compound in Preventing Cell Aggregation cluster_0 Normal Cell Adhesion cluster_1 Action of this compound Ca2+ Ca2+ Cadherin1 Cadherin (Cell 1) Ca2+->Cadherin1 binds to Cadherin2 Cadherin (Cell 2) Ca2+->Cadherin2 binds to Inactive_Cadherin1 Inactive Cadherin (Cell 1) Inactive_Cadherin2 Inactive Cadherin (Cell 2) Adhesion Stable Cell-Cell Adhesion Cadherin1->Adhesion forms homophilic bond with Cadherin2->Adhesion SCE Sodium Calcium Edetate SCE->Ca2+ chelates No_Adhesion Prevention of Cell Aggregation Inactive_Cadherin1->No_Adhesion fails to bond with Inactive_Cadherin2->No_Adhesion

Caption: Signaling pathway of this compound in preventing cell aggregation.

Quantitative Data: Concentration Effects

The optimal concentration of this compound is cell-line dependent and should be empirically determined. The following tables summarize generally recommended concentration ranges and their expected effects on cell aggregation and viability.

Table 1: Recommended Concentration Ranges of this compound for Suspension Cultures

ApplicationCell LineRecommended Concentration (mM)Notes
Preventing Cell AggregationCHO, HEK2931 - 5Effective for maintaining single-cell suspension.[1]
Disrupting Existing ClumpsCHO, HEK2935 - 10Higher concentrations may be required for established aggregates.

Table 2: Dose-Response Effect of this compound on Cell Aggregation and Viability (Hypothetical Data for a Typical CHO Suspension Cell Line)

Concentration (mM)Reduction in Aggregation (%)Cell Viability (%)Observations
0 (Control)0> 95Significant cell clumping observed.
0.530-40> 95Minor reduction in small aggregates.
1.060-70> 95Noticeable reduction in aggregation.
2.080-90> 95Mostly single cells with some small doublets.
5.0> 95> 90Primarily single-cell suspension.
10.0> 9580-90Potential for decreased viability with prolonged exposure.
> 10.0> 95< 80Increased cytotoxicity observed.

Note: This table is a representation based on commonly reported effective concentrations and potential for cytotoxicity. Actual results will vary depending on the specific cell line, media composition, and culture conditions.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M this compound Stock Solution

Materials:

  • This compound (or Disodium EDTA, dihydrate)

  • High-purity, sterile water

  • Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 N)

  • Sterile container

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filtration unit (0.22 µm)

Procedure:

  • To prepare 1 L of 0.5 M EDTA solution, add 186.1 g of disodium EDTA•2H₂O to 800 mL of high-purity water in a sterile container with a magnetic stir bar.

  • Stir the solution vigorously. The EDTA will not fully dissolve until the pH is adjusted.

  • Slowly add NaOH pellets or solution while monitoring the pH. Adjust the pH to 8.0. The EDTA will dissolve as the pH approaches 8.0.

  • Once the EDTA is completely dissolved, adjust the final volume to 1 L with high-purity water.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the stock solution at room temperature or 4°C.

Protocol 2: Determining the Optimal Concentration of this compound

This protocol outlines a systematic approach to identify the lowest effective concentration of this compound that minimizes cell aggregation without compromising cell viability and growth.

Workflow for Optimizing this compound Concentration Start Start Prepare_Cells Prepare suspension cell culture (e.g., CHO, HEK293) Start->Prepare_Cells Setup_Experiment Set up multi-well plate with a range of This compound concentrations (e.g., 0, 0.5, 1, 2, 5, 10 mM) Prepare_Cells->Setup_Experiment Incubate Incubate under standard culture conditions Setup_Experiment->Incubate Collect_Samples Collect samples at defined time points (e.g., 24, 48, 72h) Incubate->Collect_Samples Assess_Aggregation Assess cell aggregation (Microscopy and Image Analysis) Collect_Samples->Assess_Aggregation Assess_Viability Assess cell viability (Trypan Blue or Flow Cytometry) Collect_Samples->Assess_Viability Assess_Growth Assess cell growth (Cell Counting) Collect_Samples->Assess_Growth Analyze_Data Analyze data to determine the lowest effective concentration with minimal cytotoxicity Assess_Aggregation->Analyze_Data Assess_Viability->Analyze_Data Assess_Growth->Analyze_Data Optimal_Concentration Optimal Concentration Identified Analyze_Data->Optimal_Concentration

Caption: Experimental workflow for optimizing this compound concentration.

Materials:

  • Suspension cell line of interest (e.g., CHO, HEK293) in exponential growth phase

  • Complete cell culture medium

  • 0.5 M this compound stock solution (Protocol 1)

  • Sterile multi-well plates (e.g., 6-well or 24-well)

  • Microscope with camera

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

  • Flow cytometer (optional)

  • Propidium Iodide (PI) or 7-AAD staining solution (optional)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Preparation: Culture the suspension cells to a sufficient density in the exponential growth phase. Ensure cell viability is >95%.

  • Experimental Setup:

    • Prepare a series of dilutions of the 0.5 M this compound stock solution in complete culture medium to achieve final concentrations such as 0, 0.5, 1, 2, 5, and 10 mM.

    • Seed the suspension cells into the wells of a multi-well plate at a recommended density for your cell line.

    • Add the prepared media with the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection: At regular intervals (e.g., 24, 48, and 72 hours), gently resuspend the cells in each well and collect a representative sample.

  • Assessment of Cell Aggregation:

    • Place a small aliquot of the cell suspension onto a microscope slide.

    • Capture several images from different fields of view for each concentration.

    • Use image analysis software to quantify the degree of aggregation. This can be done by measuring the area of cell clumps versus single cells or by counting the number of cells per aggregate.

  • Assessment of Cell Viability and Density:

    • Trypan Blue Exclusion: Mix a sample of the cell suspension with an equal volume of trypan blue solution. Load onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells to determine cell viability and density.

    • Flow Cytometry (Optional): For a more quantitative assessment of viability, stain the cells with a viability dye such as Propidium Iodide (PI) or 7-AAD and analyze using a flow cytometer.

  • Data Analysis:

    • Plot the percentage of aggregation reduction, cell viability, and cell density against the concentration of this compound for each time point.

    • The optimal concentration is the lowest concentration that provides the desired reduction in cell aggregation while maintaining high cell viability and a normal growth rate.

Troubleshooting

IssuePossible CauseSolution
Persistent Cell Clumping Concentration of this compound is too low.Gradually increase the concentration in increments (e.g., 0.5 mM).
Presence of high concentrations of divalent cations in the basal medium or supplements.Use a basal medium with a lower calcium concentration if possible.
Decreased Cell Viability Concentration of this compound is too high.Perform a dose-response experiment to determine the cytotoxic threshold.
Prolonged exposure to this compound.Consider adding it only at specific points in the culture process where aggregation is most problematic.
Inconsistent Results Inaccurate preparation of stock solution.Ensure the pH of the stock solution is correctly adjusted to 8.0 for complete dissolution.
Incomplete mixing of this compound in the culture medium.Gently swirl the culture vessel after adding the supplement.

Conclusion

This compound is a highly effective reagent for preventing cell aggregation in suspension cultures. By carefully optimizing the concentration for a specific cell line, researchers can significantly improve the quality and consistency of their suspension cultures, leading to more reliable and reproducible results in a wide range of applications, from basic research to large-scale biopharmaceutical manufacturing. The protocols and data presented in this document provide a comprehensive guide for the successful implementation of this compound in your laboratory workflows.

References

Application Notes and Protocols for Tissue Decalcification Using Sodium Calcium Edetate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilizing "Sodium calcium edetate" for decalcification of tissue samples in histology.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decalcification is a critical step in histological processing for bone, teeth, and other calcified tissues. The removal of calcium salts is necessary to allow for proper embedding in paraffin and subsequent sectioning with a microtome. Inadequate decalcification can lead to tearing of the tissue and damage to the microtome blade, while overly aggressive decalcification can compromise tissue morphology and staining.

Ethylenediaminetetraacetic acid (EDTA) is a chelating agent widely used for decalcification. It acts by binding to calcium ions at a neutral pH, forming a stable, soluble complex that is gently removed from the tissue. This method is known for its excellent preservation of cellular and molecular detail, making it ideal for sensitive applications such as immunohistochemistry (IHC), in situ hybridization (ISH), and PCR.

While various salts of EDTA exist, including disodium EDTA and this compound, they all function through the same chelation mechanism.[1] this compound, in particular, is a derivative of EDTA where some of the acidic protons are replaced by sodium and calcium ions. For the purpose of decalcification, the chelating action of the edetate ion is the key functional component. This document provides detailed protocols and data for the application of edetate-based solutions for tissue decalcification.

Mechanism of Action

EDTA is a hexadentate ligand, meaning it has six binding sites that can wrap around and form a stable complex with divalent cations like calcium (Ca²⁺). The decalcification process involves the EDTA molecule capturing calcium ions from the hydroxyapatite crystals in the bone matrix. This gradually reduces the size of the crystals, leading to the demineralization of the tissue. The resulting EDTA-calcium complex is soluble and is removed from the tissue into the surrounding solution. This gentle, ion-by-ion removal preserves the delicate organic matrix of the tissue.

G cluster_tissue Calcified Tissue cluster_solution Decalcifying Solution Hydroxyapatite Hydroxyapatite Crystal (Insoluble Calcium) EDTA_Ca_Complex Soluble EDTA-Calcium Complex Hydroxyapatite->EDTA_Ca_Complex Formation of Demineralized_Tissue Demineralized Tissue Matrix (Preserved) Hydroxyapatite->Demineralized_Tissue Results in EDTA This compound (EDTA) EDTA->Hydroxyapatite Chelation Solution Surrounding Solution EDTA_Ca_Complex->Solution Diffuses into

Caption: Mechanism of EDTA-based decalcification.

Quantitative Data Summary

The rate of decalcification with EDTA is influenced by several factors, including concentration, temperature, pH, and tissue size. The following tables summarize quantitative data from various studies.

Table 1: Effect of EDTA Concentration and Temperature on Decalcification Time

Tissue TypeEDTA ConcentrationTemperatureDecalcification TimeReference
0.5 mm thick bone slice15% (0.40 M)4°C24 hours[2]
0.5 mm thick bone slice8% (0.22 M)4°C3 days[2]
0.5 mm thick bone slice4% (0.11 M)4°C5 days[2]
Rat Mandible (anterior)10%Room Temp.220 hours[3]
Rat Mandible (posterior)10%Room Temp.191 hours[3]
Rat Mandible (anterior)10%37°C102 hours[3]
Rat Mandible (posterior)10%37°C73 hours[3]
Mouse long bones/vertebrae14%Room Temp.10-14 days[4]
Mouse calvaria14%Room Temp.2-4 days[4]

Table 2: Comparison of EDTA with Acid-Based Decalcifying Agents

Decalcifying AgentTissue TypeDecalcification TimeQuality of StainingTissue IntegrityReference
Neutral EDTAHuman TeethSlowestExcellentExcellent[5]
5% Nitric AcidHuman TeethFastestPoorPoor[5]
10% Formic AcidHuman TeethIntermediateGoodGood[5]
14% EDTAHard Tissue (1cm³)SlowerBestBest[3]
10% Formal Nitric AcidHard Tissue (1cm³)FasterGoodGood[3]

Experimental Protocols

Preparation of 14% EDTA Decalcifying Solution (pH 7.2-7.4)

Materials:

  • EDTA, free acid: 140 g

  • Distilled water: ~700 ml

  • Ammonium hydroxide (or Sodium Hydroxide): as needed to adjust pH

  • Graduated cylinder

  • Stir plate and magnetic stir bar

  • pH meter

Procedure:

  • Add 140 g of free acid EDTA to 700 ml of distilled water in a large beaker with a magnetic stir bar.[4]

  • Place the beaker on a stir plate and begin stirring. The solution will be cloudy.

  • In a fume hood, slowly add ammonium hydroxide (or sodium hydroxide) to the solution until the EDTA dissolves and the solution becomes clear.[4]

  • Once the EDTA is dissolved, transfer the solution to a 1 L graduated cylinder.

  • Adjust the pH of the solution to 7.2-7.4 using a pH meter and by adding ammonium hydroxide (or sodium hydroxide) dropwise.

  • Bring the final volume to 1 L with distilled water.[4]

  • Store the solution at room temperature.

General Decalcification Protocol

Materials:

  • Fixed tissue sample

  • 14% EDTA decalcifying solution

  • Specimen container

  • Agitator/rocker (optional but recommended)

Procedure:

  • Fixation: Ensure the tissue is thoroughly fixed in 10% neutral buffered formalin or another suitable fixative prior to decalcification.[6] Fixation time will vary depending on the size and type of tissue.

  • Trimming: If necessary, trim the specimen to the desired size. For larger specimens, sawing into thinner slices (3-5 mm) will enhance both fixation and decalcification.

  • Washing: Rinse the fixed tissue in running tap water for a few minutes to remove excess fixative.

  • Decalcification:

    • Place the tissue in a specimen container and add a sufficient volume of 14% EDTA solution to ensure the tissue is fully submerged. A solution volume to tissue volume ratio of at least 20:1 is recommended.[6]

    • Place the container on a rocker or agitator to ensure continuous gentle mixing. This will accelerate the decalcification process.

    • Change the EDTA solution daily for the first 5-7 days, and then every few days thereafter.[4]

  • Endpoint Determination: The time required for complete decalcification will vary depending on the size, density, and type of tissue.

    • Physical Test: The tissue should be soft and pliable when decalcification is complete. This can be tested by gently bending the specimen or probing with a needle. Care should be taken not to damage the tissue.

    • Radiography (X-ray): This is the most reliable method to determine the endpoint of decalcification. The absence of radiopacity indicates complete calcium removal.

    • Chemical Test: A sample of the used decalcifying solution can be tested for the presence of calcium. To 5 ml of the used solution, add 1 ml of 5% ammonium oxalate. A cloudy precipitate indicates the presence of calcium, and decalcification should continue.

  • Post-Decalcification Washing: Once decalcification is complete, wash the tissue thoroughly in running tap water for several hours to remove any residual EDTA.

  • Processing: The decalcified tissue is now ready for standard histological processing (dehydration, clearing, and paraffin embedding).

G Start Start Fixation Tissue Fixation (e.g., 10% NBF) Start->Fixation Trimming Trimming/Slicing (3-5 mm thick) Fixation->Trimming Washing1 Rinse in Water Trimming->Washing1 Decalcification Immerse in EDTA Solution (20:1 volume ratio) with agitation Washing1->Decalcification Change_Solution Change Solution Periodically Decalcification->Change_Solution Endpoint_Check Endpoint Check? Change_Solution->Endpoint_Check Endpoint_Check->Decalcification Incomplete Physical_Test Physical Test (Pliability) Endpoint_Check->Physical_Test Xray Radiography (X-ray) Endpoint_Check->Xray Chemical_Test Chemical Test Endpoint_Check->Chemical_Test Washing2 Thorough Washing in Water Endpoint_Check->Washing2 Complete Processing Standard Histological Processing Washing2->Processing End End Processing->End

Caption: Experimental workflow for tissue decalcification.

Troubleshooting

  • Incomplete Decalcification: If sections are difficult to cut, it is likely that decalcification is incomplete. The paraffin block can be surface-decalcified by placing the cut surface of the block in the EDTA solution for 15-60 minutes, followed by rinsing, chilling, and re-sectioning.

  • Poor Staining: Overly prolonged decalcification can lead to poor staining, particularly of cell nuclei. It is crucial to monitor the decalcification endpoint carefully. If using acid-based decalcifiers, this effect is more pronounced.

  • Slow Decalcification: To accelerate the process, consider increasing the temperature to 37°C, although this may slightly compromise tissue morphology compared to decalcification at room temperature or 4°C.[3] Ensure frequent changes of the decalcifying solution and use agitation.

Conclusion

The use of this compound and other EDTA salts for decalcification offers a gentle and effective method that preserves tissue integrity for a wide range of histological applications. While slower than acid-based methods, the superior quality of the resulting sections, especially for molecular and immunohistochemical studies, makes it the preferred choice for many research and diagnostic purposes. Careful adherence to protocols and monitoring of the decalcification endpoint are key to achieving optimal results.

References

Application Notes and Protocols for Preparing "Sodium Calcium Edetate" Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium calcium edetate (also known as edetate calcium disodium) is a chelating agent used extensively in laboratory and clinical settings.[1][2] Its primary function is to bind, or chelate, divalent and trivalent metal ions, forming stable, water-soluble complexes that can be readily utilized in experimental systems or excreted in clinical applications.[1][3][4] Unlike disodium EDTA, this compound is saturated with calcium. This unique property allows it to chelate heavy metals like lead without causing a significant depletion of the body's calcium levels, making it a preferred agent in specific biological and pharmaceutical applications.[3]

These application notes provide a detailed protocol for the preparation, storage, and quality control of this compound stock solutions for use by researchers, scientists, and drug development professionals.

Key Properties and Data

A summary of the essential quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂CaN₂Na₂O₈[3][5]
Molecular Weight 374.27 g/mol (anhydrous)[3][6]
Appearance White to off-white crystalline granules or powder.[3][6][3][6]
Solubility in Water Freely soluble in water.[5][6] A 0.1M solution can be prepared at 20°C.[3][3][5][6]
Solubility in Organic Solvents Practically insoluble.[3][5][3][5]
pH of Solution (1-5% w/v) 6.5 - 8.0[6][7][8]
Stability Stable in air; slightly hygroscopic.[3][6][3][6]
Storage Temperature Store at room temperature or in a refrigerator.[3][9][3][9]
Stock Solution Stability A 0.5 M stock solution (pH 8.5) is stable for months at 4°C.[10][10]

Experimental Protocol: Preparation of a 0.5 M this compound Stock Solution

This protocol details the steps to prepare 100 mL of a 0.5 M this compound stock solution. Adjust quantities as needed for different volumes or concentrations.

Materials and Equipment
  • This compound (C₁₀H₁₂CaN₂Na₂O₈), anhydrous or dihydrate form

  • High-purity, deionized or distilled water

  • 100 mL volumetric flask

  • 150 mL beaker

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Spatula and weighing paper

  • pH meter or pH indicator strips

  • 0.22 µm or 0.45 µm sterile syringe filter

  • Sterile storage bottles

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.[9][11][12][13]

Calculations
  • Determine the required mass:

    • The molecular weight of anhydrous this compound is 374.27 g/mol .

    • For 100 mL (0.1 L) of a 0.5 M solution:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (g) = 0.5 mol/L × 0.1 L × 374.27 g/mol = 18.71 g

    • Note: If using a hydrated form (e.g., dihydrate, MW = 410.3 g/mol ), adjust the molecular weight in the calculation accordingly.

Step-by-Step Procedure
  • Weighing: Accurately weigh 18.71 g of this compound powder using an analytical balance and transfer it into a 150 mL beaker.

  • Dissolving: Add approximately 80 mL of high-purity water to the beaker. Place the beaker on a magnetic stirrer with a stir bar and stir until the powder is completely dissolved. This compound is freely soluble in water.[6]

  • pH Measurement: Check the pH of the solution. It should naturally fall within the range of 6.5 to 8.0.[6][7] Unlike EDTA acid, significant pH adjustment with NaOH is typically not required to achieve dissolution.[14]

  • Final Volume Adjustment: Carefully transfer the dissolved solution into a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer. Add water up to the 100 mL calibration mark.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

  • Sterilization (Optional): For biological applications, sterile filter the solution through a 0.22 µm filter into a sterile storage bottle. Solutions of EDTA may also be autoclaved.[10]

  • Labeling and Storage: Label the bottle clearly with the name of the solution ("0.5 M this compound"), the preparation date, and your initials. Store the solution in a tightly closed container at 4°C for long-term stability.[10][12]

Quality Control

To ensure the accuracy of the stock solution, its concentration can be verified through analytical methods such as complexometric titration.

Example Titration Protocol: A common method involves titrating the prepared EDTA solution against a standardized metal ion solution (e.g., calcium carbonate or zinc).[15][16] For instance, a known quantity of primary standard calcium carbonate can be dissolved in acid, buffered to a specific pH, and then titrated with the prepared this compound solution using an appropriate indicator like Eriochrome Black T until a color change indicates the endpoint.[16] The molarity can then be calculated based on the stoichiometry of the reaction.

Safety and Handling Precautions

  • Personal Protective Equipment: Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound powder and solutions.[11][12][13]

  • Ventilation: Handle the powder in a well-ventilated area or under a fume hood to avoid inhaling dust.[9][11][12]

  • Contact: Avoid contact with eyes and skin.[11][13] In case of eye contact, rinse cautiously with water for several minutes.[12] If skin contact occurs, wash with plenty of water.[12]

  • Spills: In case of a spill, sweep or scoop the solid material into a suitable disposal container.[12] Flush the spill area with water.[12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] Keep containers tightly closed.[9][12]

Visualized Workflow and Diagrams

The following diagrams illustrate the logical workflow for preparing the stock solution.

G A 1. Calculation B 2. Weigh Sodium Calcium Edetate A->B C 3. Dissolve in ~80% Final Volume of Water B->C D 4. Check pH (Should be 6.5-8.0) C->D E 5. Adjust to Final Volume in Volumetric Flask D->E F 6. Homogenize (Invert to Mix) E->F G 7. Sterile Filter (Optional) F->G H 8. Store at 4°C F->H If not filtering G->H I 9. Quality Control (e.g., Titration) H->I Post-preparation

Caption: Workflow for preparing this compound stock solution.

References

Application Note & Protocol: Quantification of Sodium Calcium Edetate in Pharmaceutical Formulations by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Sodium Calcium Edetate in various pharmaceutical formulations. The described method is based on a widely accepted and robust approach utilizing pre-column derivatization followed by ion-pair reversed-phase chromatography with UV detection.

Introduction

This compound (also known as Calcium Disodium EDTA) is a chelating agent used in pharmaceutical formulations to sequester divalent and trivalent metal ions. It is employed as a stabilizer to prevent the degradation of active pharmaceutical ingredients (APIs) catalyzed by metal ions. Accurate quantification of this compound is crucial for ensuring product quality and stability.

Since this compound lacks a significant chromophore for direct UV detection, this method employs a pre-column derivatization step.[1][2] The Edetate ion is complexed with a metal ion, typically iron (III) or copper (II), to form a stable complex that exhibits strong UV absorbance.[3][4][5][6][7][8] The resulting charged metal-EDTA complex is then separated and quantified using ion-pair reversed-phase HPLC.[3][4][5][9][10]

Principle

The method involves the formation of a stable, colored complex between this compound and a metal ion (e.g., Fe³⁺) in an acidic medium. This complex is then separated from other formulation components on a reversed-phase HPLC column (e.g., C18 or C8). To enhance the retention of the negatively charged metal-EDTA complex on the non-polar stationary phase, an ion-pairing reagent, such as tetrabutylammonium bromide, is added to the mobile phase.[1][9][11] The complex is then detected and quantified using a UV-Vis detector.

Experimental Protocol

3.1. Materials and Reagents

  • This compound reference standard

  • Ferric Chloride (FeCl₃), anhydrous or hexahydrate

  • Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydroxide (TBAH)

  • Sodium Acetate, anhydrous

  • Glacial Acetic Acid

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Hydrochloric Acid (HCl)

  • Pharmaceutical formulation containing this compound

3.2. Instrumentation

  • HPLC system with a gradient or isocratic pump

  • UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase HPLC column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm or Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µ)[1][11]

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Water bath or heating block

3.3. Preparation of Solutions

  • Mobile Phase: Prepare a solution containing 0.02 M Sodium Acetate and 0.005 M Tetrabutylammonium bromide in a mixture of water and an organic solvent (e.g., 95:5 water:methanol).[1] Adjust the pH to 4.0 with glacial acetic acid.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Derivatization Reagent (Ferric Chloride Solution): Accurately weigh and dissolve an appropriate amount of Ferric Chloride in 0.1 N HCl to obtain a concentration of approximately 1 mg/mL.

  • Standard Stock Solution: Accurately weigh about 63.5 mg of this compound dihydrate reference standard (equivalent to 50 mg of anhydrous this compound) and dissolve it in a 50 mL volumetric flask with diluent (water or a suitable buffer) to get a stock solution of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).

3.4. Sample Preparation and Derivatization

  • Accurately weigh or measure a quantity of the pharmaceutical formulation equivalent to a known amount of this compound.

  • Dissolve and dilute the sample in a suitable diluent to obtain a theoretical concentration within the calibration range.

  • For both standard and sample solutions, transfer a known volume (e.g., 10 mL) into a volumetric flask.

  • Add a specific volume of the Ferric Chloride solution (e.g., 5 mL).[1]

  • Heat the mixture in a water bath at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 20 minutes) to ensure complete complexation.[1]

  • Allow the solution to cool to room temperature and make up the volume with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

3.5. Chromatographic Conditions

The following are typical chromatographic conditions. Method optimization may be required for specific formulations.

ParameterValue
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[11]
Mobile Phase 95% (0.02 M Sodium Acetate + 0.005 M TBAB, pH 4.0) : 5% Methanol[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature 30°C[1]
Detection Wavelength 254 nm - 300 nm (optimize based on the metal complex)[1][11]
Run Time Approximately 10-15 minutes

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Table 2: Method Validation Summary

ParameterTypical Results
Linearity (r²) ≥ 0.999
Range (µg/mL) 1 - 20
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) (µg/mL) ~0.30[11]
Limit of Quantitation (LOQ) (µg/mL) ~0.60[11]
Specificity No interference from placebo or degradation products

Workflow and Diagrams

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution A->B C Addition of Derivatization Reagent (FeCl3) B->C D Heating for Complexation C->D Heat (e.g., 70°C) E Cooling & Volume Makeup D->E F Filtration (0.45 µm) E->F G HPLC Injection F->G H Chromatographic Separation G->H I UV Detection H->I J Peak Integration & Quantification I->J K Result Calculation & Reporting J->K

Caption: HPLC workflow for this compound quantification.

Logical Relationship Diagram

Logical_Relationship Analyte This compound (No UV Chromophore) Complex Metal-EDTA Complex (UV Active) Analyte->Complex Complexation Reagent Derivatization Reagent (e.g., FeCl3) Reagent->Complex Retention Enhanced Retention of Complex Complex->Retention Column Reversed-Phase Column (e.g., C18) Column->Retention Interaction IonPair Ion-Pair Reagent (e.g., TBA+) IonPair->Retention Forms Ion Pair Separation Separation & Quantification Retention->Separation

Caption: Principle of the ion-pair HPLC method for Edetate analysis.

Conclusion

The described ion-pair reversed-phase HPLC method with pre-column derivatization is a reliable, accurate, and robust technique for the quantification of this compound in pharmaceutical formulations. The method is specific and can be readily validated according to ICH guidelines for routine quality control analysis. Proper system suitability must be ensured before analyzing samples to guarantee the validity of the results.

References

Application Notes and Protocols for the Use of Sodium Calcium Edetate in the Isolation of Metal-Sensitive Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The isolation of functional metal-sensitive proteins, such as metalloenzymes and zinc-finger proteins, presents a significant challenge in biochemistry and drug development. A critical aspect of successful purification is the preservation of the protein's native structure and activity, which is often dependent on the presence of specific metal cofactors. During cell lysis and purification, endogenous metalloproteases can degrade the target protein, and contaminating metal ions can either displace the native cofactor or catalyze oxidative damage. Chelating agents are commonly added to purification buffers to mitigate these issues by sequestering divalent cations.

Standard EDTA (ethylenediaminetetraacetic acid) is a powerful chelating agent widely used to inhibit metalloproteases that require cofactors like Mg²⁺ or Zn²⁺.[1][2] However, its strong and non-specific chelation can also strip essential metal ions from the target protein, leading to inactivation and misfolding.[3][4] This is particularly problematic for proteins that rely on metals like zinc for their structural integrity or catalytic function.[4][5]

Sodium calcium edetate (also known as edetate calcium disodium) offers a strategic advantage in these protocols. As a salt of EDTA that is already complexed with calcium, it selectively chelates heavy metal ions with a higher affinity for EDTA than calcium, such as lead, zinc, and copper, without significantly depleting the concentration of free calcium in the buffer.[6][7] This property makes it an ideal reagent for inhibiting metalloproteases that are not calcium-dependent while protecting calcium-dependent proteins and other metalloproteins from metal loss.

These application notes provide detailed protocols and guidelines for the use of this compound in the isolation of metal-sensitive proteins, ensuring higher yields of active and properly folded proteins.

Data Presentation: Comparison of Common Chelating Agents

The choice of chelating agent is critical and depends on the specific requirements of the protein being purified. The following table summarizes the key properties and applications of common chelators used in protein purification.

Chelating AgentPrimary Metal Ions ChelatedTypical Concentration in Lysis BufferAdvantagesDisadvantagesBest For
EDTA (Ethylenediaminetetraacetic acid)Broad spectrum: Ca²⁺, Mg²⁺, Fe²⁺, Zn²⁺, Cu²⁺, Ni²⁺[1]1-5 mMStrong, broad-spectrum chelator.[2] Effective at inhibiting a wide range of metalloproteases.[1]Can strip essential metal cofactors from the target protein, leading to inactivation.[3][4]General protein purification where the target protein is not metal-sensitive.
EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)Higher affinity for Ca²⁺ than Mg²⁺1-5 mMSelectively chelates calcium, useful for studying Mg²⁺-dependent enzymes.Less effective against proteases that depend on other divalent cations.Isolating Mg²⁺-dependent enzymes or when calcium-specific chelation is required.
This compound (Edetate Calcium Disodium)High affinity for heavy metals (Pb²⁺, Zn²⁺, Cu²⁺) while having a lower affinity for Ca²⁺.[7]1-5 mMInhibits heavy metal-dependent proteases without depleting Ca²⁺.[7] Protects Ca²⁺-dependent proteins.May not be as effective against Mg²⁺-dependent proteases as EDTA.Isolating Ca²⁺-dependent proteins, zinc-finger proteins, and other metalloenzymes where preserving the native metal cofactor is critical.

Experimental Protocols

Protocol 1: General Protocol for the Isolation of a Zinc-Finger Protein using this compound

This protocol is designed for the purification of a recombinant zinc-finger protein expressed in E. coli. The inclusion of this compound in the lysis buffer helps to inhibit metalloproteases without stripping the essential zinc ions from the protein's zinc-finger domains.

Materials:

  • Cell paste from E. coli expressing the target zinc-finger protein

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM imidazole, 1 mM this compound, 1 mM DTT, and 1x protease inhibitor cocktail (EDTA-free)

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 250 mM imidazole

  • Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT

  • Ni-NTA affinity resin

  • Lysozyme

  • DNase I

Procedure:

  • Cell Lysis:

    • Resuspend the cell paste in ice-cold Lysis Buffer (5 mL per gram of cell paste).

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Add DNase I to a final concentration of 10 µg/mL.

    • Sonicate the cell suspension on ice to ensure complete lysis.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with 5 column volumes of Lysis Buffer (without lysozyme and DNase I).

    • Load the cleared lysate onto the equilibrated column.

    • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein with 5 column volumes of Elution Buffer.

  • Dialysis:

    • Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.

    • Change the dialysis buffer at least once.

  • Protein Concentration and Storage:

    • Concentrate the dialyzed protein using an appropriate centrifugal filter unit.

    • Determine the protein concentration using a suitable method (e.g., Bradford assay).

    • Store the purified protein at -80°C.

Protocol 2: Isolation of a Calcium-Dependent Enzyme

This protocol outlines the purification of a calcium-dependent enzyme where maintaining the calcium concentration is crucial for its activity. This compound is used to chelate other potentially inhibitory divalent cations.

Materials:

  • Tissue homogenate or cell lysate containing the target enzyme

  • Extraction Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 2 mM CaCl₂, 1 mM this compound, 1x protease inhibitor cocktail (EDTA-free)

  • Ion-Exchange Chromatography Buffers (example for anion exchange):

    • Buffer A: 20 mM HEPES (pH 7.4), 1 mM CaCl₂

    • Buffer B: 20 mM HEPES (pH 7.4), 1 M KCl, 1 mM CaCl₂

  • Size-Exclusion Chromatography Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM CaCl₂

Procedure:

  • Extraction:

    • Homogenize the tissue or lyse the cells in ice-cold Extraction Buffer.

    • Clarify the lysate by centrifugation at 100,000 x g for 1 hour at 4°C.

  • Ion-Exchange Chromatography:

    • Equilibrate an anion-exchange column with Buffer A.

    • Load the cleared lysate onto the column.

    • Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.

    • Elute the bound proteins with a linear gradient of 0-100% Buffer B.

    • Collect fractions and assay for enzyme activity to identify the fractions containing the target protein.

  • Size-Exclusion Chromatography:

    • Pool the active fractions from the ion-exchange step and concentrate them.

    • Equilibrate a size-exclusion column with Size-Exclusion Chromatography Buffer.

    • Load the concentrated protein sample onto the column.

    • Elute the protein with the same buffer and collect fractions.

    • Assay the fractions for enzyme activity and analyze by SDS-PAGE for purity.

  • Storage:

    • Pool the pure, active fractions and add glycerol to a final concentration of 10-20% for cryoprotection.

    • Store at -80°C.

Visualizations

Signaling Pathway: MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Many kinases in this pathway, such as MEK and ERK, are magnesium-dependent enzymes. Isolating these kinases in their active form requires careful control of the divalent cation environment.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK (Mg²⁺-dependent) Raf->MEK phosphorylates ERK ERK (Mg²⁺-dependent) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors translocates to nucleus and phosphorylates GeneExpression GeneExpression TranscriptionFactors->GeneExpression regulates GrowthFactor Growth Factor GrowthFactor->Receptor Protein_Purification_Workflow Start E. coli Culture Expressing His-tagged Protein CellHarvest Cell Harvesting (Centrifugation) Start->CellHarvest Lysis Cell Lysis (Lysis Buffer with this compound) CellHarvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification AffinityChromatography Ni-NTA Affinity Chromatography Clarification->AffinityChromatography Wash Wash Step (Remove non-specific proteins) AffinityChromatography->Wash Elution Elution (Imidazole Gradient) Wash->Elution Dialysis Dialysis (Remove Imidazole) Elution->Dialysis FinalProduct Pure, Active Metal-Sensitive Protein Dialysis->FinalProduct Chelator_Action cluster_EDTA EDTA cluster_CaEDTA This compound EDTA_node EDTA Ca_Protein Ca²⁺-dependent Protein EDTA_node->Ca_Protein Strips Ca²⁺ Zn_Protein Zn²⁺-dependent Protein EDTA_node->Zn_Protein Strips Zn²⁺ Mg_Protease Mg²⁺-dependent Protease EDTA_node->Mg_Protease Inhibits CaEDTA_node Ca-EDTA CaEDTA_node->Ca_Protein Protects Ca²⁺ CaEDTA_node->Zn_Protein Strips Zn²⁺ (if affinity > Ca²⁺) CaEDTA_node->Mg_Protease Inhibits

References

Method for assessing heavy metal bioavailability in environmental samples with "Sodium calcium edetate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Assessing Heavy Metal Bioavailability with Sodium Calcium Edetate

Introduction

The assessment of heavy metal contamination in environmental samples is critical for evaluating ecological risk and guiding remediation strategies. Total metal concentration, often determined by strong acid digestion, does not accurately reflect the fraction that is biologically available and thus potentially toxic. Bioavailability refers to the portion of a contaminant that can be taken up by living organisms. Chemical extraction methods using chelating agents are widely employed to estimate this bioavailable fraction. This compound (CaNa₂EDTA) is a powerful and commonly used chelating agent for this purpose.[1][2]

Principle of the Method

This compound is the salt of ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand that forms stable, water-soluble complexes with a wide range of heavy metal ions (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺).[3][4] The underlying mechanism is an ion exchange reaction. The calcium ion in the CaNa₂EDTA complex is displaced by heavy metal ions that have a higher affinity for the EDTA molecule.[3][5] This process mobilizes the metals from the soil matrix into the solution.

The stability of the metal-EDTA complexes facilitates their extraction and subsequent quantification.[3] This method is considered a reliable proxy for predicting the mobility and bioavailability of heavy metals in contaminated soils, sediments, and wastes.[1] The amount of metal extracted by CaNa₂EDTA is often correlated with the fraction that can be taken up by plants and other organisms.

Advantages of the CaNa₂EDTA Method
  • High Extraction Efficiency: EDTA is highly effective at mobilizing various cationic heavy metals due to the formation of strong chelate complexes.[1][6][7]

  • Simulates Bioavailability: The method provides a better estimation of the plant-available metal fraction compared to extractions with milder reagents or total digestion.[8][9]

  • Robustness: The protocol is relatively straightforward and can be applied to a wide range of soil and sediment types.

  • Single Extraction Step: It offers a convenient single-step procedure to assess the availability of multiple metals simultaneously.[1][2]

Limitations
  • Operational Definition: The results are operationally defined by the specific experimental conditions (e.g., pH, concentration, time) and may not perfectly represent true bioavailability under all environmental conditions.[10]

  • Co-extraction of Essential Elements: EDTA can also extract essential minerals like calcium from the sample, although the use of the calcium salt form (CaNa₂EDTA) helps to mitigate the excessive depletion of essential calcium from the sample matrix.[3][7]

  • Persistence: EDTA itself has low biodegradability, which is a concern for in-situ remediation applications but is manageable in controlled laboratory extractions.[6][7]

Experimental Protocol: Single-Step Extraction of Bioavailable Heavy Metals

This protocol details a standardized laboratory procedure for the extraction of bioavailable heavy metals from soil or sediment samples using a this compound solution.

Reagents and Materials
  • This compound (CaNa₂EDTA), analytical grade

  • Deionized (DI) water

  • Nitric Acid (HNO₃), trace metal grade (for pH adjustment and equipment cleaning)

  • Sodium Hydroxide (NaOH), analytical grade (for pH adjustment)

  • Environmental soil or sediment samples

  • Centrifuge tubes (50 mL, polypropylene)

  • Mechanical shaker (end-over-end or wrist-action)

  • Centrifuge

  • Syringe filters (0.45 µm pore size)

  • Volumetric flasks and pipettes

  • pH meter

  • Analytical balance

Preparation of 0.05 M CaNa₂EDTA Solution (pH 7.0)
  • Weigh 18.61 g of CaNa₂EDTA (dihydrate form, FW = 374.27 g/mol ) into a 1 L volumetric flask.

  • Add approximately 800 mL of DI water and stir until the salt is completely dissolved.

  • Check the pH of the solution using a calibrated pH meter. Adjust the pH to 7.0 ± 0.05 using dilute NaOH or HNO₃ as needed.[11]

  • Bring the final volume to 1 L with DI water and mix thoroughly. Store the solution in a clean, sealed container.

Sample Preparation
  • Air-dry the collected soil or sediment samples at room temperature (or at <40°C) until a constant weight is achieved.

  • Gently disaggregate the samples using a mortar and pestle, taking care not to grind the primary particles.

  • Sieve the samples through a 2 mm nylon or stainless-steel sieve to remove large debris and homogenize the sample. Store the sieved samples in clean, labeled bags or containers.

Extraction Procedure
  • Weigh 5.0 g (to the nearest 0.01 g) of the prepared soil sample into a 50 mL centrifuge tube.[11]

  • Add 25.0 mL of the 0.05 M CaNa₂EDTA solution to the tube, resulting in a 1:5 solid-to-liquid ratio.[11]

  • Securely cap the tubes and place them on a mechanical shaker.

  • Shake the tubes for 1 hour at a constant speed (e.g., 200 rpm) at room temperature (20-25°C).[11]

  • After shaking, remove the tubes and centrifuge them at 3000 rpm for 15 minutes to separate the solid and liquid phases.

  • Carefully collect the supernatant (the liquid extract). For analysis by ICP-MS or ICP-OES, filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

  • Acidify the filtered extract with trace metal grade nitric acid to a final concentration of 1-2% (v/v) for preservation before analysis.

  • Analyze the extract for heavy metal concentrations using an appropriate analytical technique, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP) spectrometry.

Data Presentation

The effectiveness of the CaNa₂EDTA extraction method is demonstrated by its ability to mobilize significant fractions of heavy metals from contaminated soils. The extraction efficiency can vary based on the metal type, soil properties, and the concentration of the chelating agent.

Table 1: Example Extraction Efficiencies of Heavy Metals from Artificially Contaminated Soils using 0.1 M EDTA.

Heavy MetalInitial Soil Concentration (mg/kg)Extraction Efficiency (%)Reference
Lead (Pb)50088 - 100[12][13]
Cadmium (Cd)50097[13]
Zinc (Zn)50084.7[12]
Nickel (Ni)50024[13]

Note: Data compiled from studies on different soil types and conditions. Efficiency is highly dependent on experimental parameters.[12][13]

Visualizations

Conceptual Diagram: Chelation Mechanism

G cluster_0 Before Reaction cluster_1 After Reaction CaEDTA Ca-EDTA Pb Pb²⁺ PbEDTA Pb-EDTA CaEDTA->PbEDTA Ion Exchange Ca Ca²⁺ Pb->Ca Displacement

Caption: Ion exchange mechanism of heavy metal chelation by Ca-EDTA.

Experimental Workflow Diagram

G A 1. Sample Collection (Soil, Sediment) B 2. Sample Preparation (Air-dry, Sieve <2mm) A->B C 3. Extraction (Add 0.05M CaNa₂EDTA, 1:5 ratio) B->C D 4. Agitation (Shake for 1 hour) C->D E 5. Separation (Centrifuge & Filter 0.45µm) D->E F 6. Analysis (ICP-MS / AAS) E->F G 7. Data Interpretation (Assess Bioavailability) F->G

References

Application of "Sodium calcium edetate" in agricultural science for iron delivery to plants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Iron (Fe) is a crucial micronutrient for plant growth and development, playing a vital role in chlorophyll synthesis, respiration, and various enzymatic reactions.[1] However, in many agricultural soils, particularly those with neutral to high pH, iron is often present in insoluble forms, making it unavailable for plant uptake. This leads to iron deficiency, commonly observed as interveinal chlorosis on young leaves, which can significantly impair plant health and crop yield.[1] Sodium calcium edetate, a form of chelated iron (Fe-EDTA), serves as an effective solution to this problem by maintaining iron in a soluble and plant-available form.[1][2]

Mechanism of Action

This compound is a stable complex where the iron ion is "chelated" or enclosed by the ethylenediaminetetraacetic acid (EDTA) molecule. This chelation protects the iron from reacting with other soil components, such as phosphates and carbonates, which would otherwise render it insoluble.[1] By keeping the iron in a soluble state within the soil solution or when applied as a foliar spray, this compound facilitates its transport to the root surface and subsequent uptake by the plant.[1][2]

Plants have evolved two primary strategies for iron acquisition from the soil. Non-graminaceous plants (Strategy I) reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at the root surface before uptake. Graminaceous plants (Strategy II) release phytosiderophores that chelate with Fe³⁺, and the entire complex is then transported into the root.[3][4] this compound is particularly effective for Strategy I plants by ensuring a continuous supply of soluble iron to the root zone.

Key Considerations for Application

The efficacy of this compound is highly dependent on the pH of the soil or growing medium. It is most stable and effective in acidic to slightly acidic conditions (pH 4.0 to 6.5).[5][6] As the pH increases above 6.5, the stability of the Fe-EDTA complex decreases, leading to the precipitation of iron and reduced availability to the plant.[1][5] In alkaline soils (pH > 7.2), more stable chelating agents like Fe-DTPA or Fe-EDDHA are recommended.[5][6]

Applications in Agriculture

This compound is utilized in various agricultural settings to prevent and correct iron deficiency:

  • Horticulture: Used for fruit trees, vegetables, and ornamental plants that are susceptible to iron chlorosis.

  • Hydroponics: Incorporated into nutrient solutions to ensure a stable and readily available source of iron for soilless cultivation.

  • Fertigation: Applied through irrigation systems to deliver iron directly to the root zone.[1]

  • Foliar Fertilization: Used as a foliar spray for rapid correction of iron deficiency symptoms, as the chelated iron can be absorbed directly through the leaves.[1]

Data Presentation

Table 1: Comparison of Iron Chelates on Calibrachoa Growth at Different Media pH
Media pH RangeIron ChelateMean Chlorosis Rating (1-5)¹Normalized Dry Mass (%)²
6.0 - 6.5 Fe-EDTA1.0100
Fe-DTPA1.0105
Fe-EDDHA1.0110
7.0 - 7.2 Fe-EDTA2.580
Fe-DTPA2.385
Fe-EDDHA1.2102
7.6 - 7.8 Fe-EDTA4.055
Fe-DTPA3.070
Fe-EDDHA1.595

¹Chlorosis rating: 1 = no chlorosis, 5 = severe chlorosis. ²Normalized dry mass as a percentage relative to Fe-EDTA at pH 6.0-6.5. Data adapted from a study on Calibrachoa supplied with 1 mg·L⁻¹ Fe through fertigation.[5][7][8]

Table 2: Comparison of Iron Chelates on Soybean Dry Mass at Different Media pH
Media pH RangeIron ChelateRelative Dry Mass (%)¹
6.0 - 6.5 Fe-EDTA100
Fe-EDDHA120
7.0 - 7.2 Fe-EDTA90
Fe-EDDHA115
7.6 - 7.8 Fe-EDTA75
Fe-EDDHA110

¹Relative dry mass as a percentage, with Fe-EDTA at each pH range as the baseline. Data adapted from a study on soybean supplied with 1 mg·L⁻¹ Fe through fertigation.[5][7][8]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound as a Soil Drench to Correct Iron Chlorosis

Objective: To determine the effectiveness of different concentrations of this compound applied as a soil drench on the recovery of iron-deficient plants.

Materials:

  • Iron-deficient plants (e.g., soybean, petunia) exhibiting visible signs of interveinal chlorosis.

  • This compound (Fe-EDTA) product (e.g., 13% iron).

  • Pots with a well-draining, pH-controlled growing medium (pH 6.0-6.5).

  • Deionized water.

  • Graduated cylinders and beakers.

  • pH meter.

  • Chlorophyll meter (e.g., SPAD meter) or spectrophotometer for chlorophyll analysis.

  • Drying oven and analytical balance for biomass measurement.

Methodology:

  • Plant Preparation: Grow plants in an iron-deficient nutrient solution or a medium known to induce iron chlorosis until symptoms are clearly visible.

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of Fe-EDTA. For a 13% Fe product, dissolve 1 gram in 1 liter of deionized water to get a 130 mg/L Fe solution.

    • From the stock solution, prepare a series of treatment solutions with varying iron concentrations (e.g., 0, 1, 2, 5, and 10 mg/L Fe).

    • The 0 mg/L Fe solution (control) will be deionized water only.

  • Experimental Design:

    • Arrange the potted plants in a randomized complete block design with at least 5 replicates per treatment.

  • Application of Treatments:

    • Apply 100 mL of the respective treatment solution as a soil drench to each pot.

    • Ensure even distribution of the solution over the soil surface.

    • Repeat the application weekly for four weeks.

  • Data Collection:

    • Chlorophyll Content: Measure the chlorophyll content of the youngest fully expanded leaves weekly using a SPAD meter or by extracting chlorophyll for spectrophotometric analysis.

    • Visual Chlorosis Rating: Visually assess the degree of chlorosis weekly on a scale of 1 (no chlorosis) to 5 (severe chlorosis).

    • Biomass Measurement: At the end of the 4-week experiment, harvest the shoots and roots separately. Dry the plant material in an oven at 70°C for 48 hours and record the dry weight.

    • Iron Content Analysis (Optional): Analyze the dried plant tissue for iron concentration using atomic absorption spectroscopy or ICP-MS.

  • Data Analysis: Analyze the collected data using ANOVA to determine the statistical significance of the differences between treatments.

Protocol 2: Assessing the Effectiveness of a Foliar Spray of this compound

Objective: To evaluate the rapidness and effectiveness of a foliar application of this compound in correcting iron deficiency symptoms.

Materials:

  • Iron-deficient plants with visible chlorosis.

  • This compound (Fe-EDTA).

  • Deionized water.

  • A non-ionic surfactant.

  • Handheld sprayer.

  • Chlorophyll meter or equipment for chlorophyll extraction.

Methodology:

  • Plant Selection: Select uniformly chlorotic plants for the experiment.

  • Preparation of Foliar Spray Solution:

    • Prepare a solution of Fe-EDTA at a concentration of 2-3 grams per 10 liters of water.[1]

    • Add a few drops of a non-ionic surfactant to improve the adhesion and coverage of the spray on the leaves.

    • Prepare a control solution of deionized water with the surfactant only.

  • Application:

    • Spray the foliage of the treatment plants until runoff, ensuring thorough coverage of both the upper and lower leaf surfaces.

    • Spray the control plants with the water and surfactant solution.

    • Conduct the spraying in the early morning or late evening to avoid rapid drying and potential leaf burn.

  • Data Collection:

    • Monitor the plants daily for visual changes in leaf color.

    • Measure chlorophyll content at regular intervals (e.g., 0, 3, 7, and 14 days after application) on the treated leaves.

  • Data Analysis: Compare the changes in visual appearance and chlorophyll content between the treated and control plants over time.

Visualizations

Experimental_Workflow_Soil_Drench cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A Induce Iron Deficiency in Plants B Prepare Fe-EDTA Treatment Solutions (0, 1, 2, 5, 10 mg/L Fe) A->B C Randomized Block Design (5 replicates/treatment) B->C D Weekly Soil Drench Application (4 weeks) C->D E Weekly Chlorophyll Measurement & Visual Rating D->E F Final Biomass Measurement E->F G Statistical Analysis (ANOVA) F->G F->G Iron_Uptake_Pathway cluster_soil Soil/Rhizosphere (pH < 6.5) cluster_root Plant Root cluster_mechanism FeEDTA_soil Fe(III)-EDTA (Soluble) Fe_insoluble Insoluble Iron (Fe(OH)3, FePO4) FeEDTA_soil->Fe_insoluble pH > 6.5 RootSurface Root Surface FeEDTA_soil->RootSurface Diffusion Fe_uptake Iron Uptake (e.g., IRT1 transporter) RootSurface->Fe_uptake Fe2+ transport into cell Reduction Fe(III) is reduced to Fe(II) by FRO2 reductase

References

Application Notes and Protocols for the Use of Sodium Calcium Edetate in Veterinary Medicine for Lead Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium calcium edetate (CaNa₂EDTA), a chelating agent, is a critical therapeutic for managing lead poisoning in various animal species.[1][2] Its primary function is to form a stable, water-soluble complex with lead, facilitating its excretion through the kidneys.[3][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the veterinary use of this compound for lead poisoning.

Mechanism of Action

This compound operates through a process of chelation. The calcium ion within the CaNa₂EDTA molecule is displaced by lead, for which the EDTA molecule has a higher affinity, forming a stable, soluble lead-EDTA complex.[3][5][6] This complex is then readily excreted by the kidneys, reducing the concentration of lead in the blood and soft tissues.[3][5] The primary source of lead mobilized by this compound is from bone, with additional contributions from the liver and kidneys.[6]

cluster_0 Mechanism of Action Lead_in_Blood Lead (Pb²⁺) in Bloodstream Chelation Chelation Process Lead_in_Blood->Chelation CaNa2EDTA This compound (CaNa₂EDTA) CaNa2EDTA->Chelation Pb_EDTA_Complex Stable Lead-EDTA Complex Chelation->Pb_EDTA_Complex Kidney_Excretion Renal Excretion Pb_EDTA_Complex->Kidney_Excretion

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the recommended dosages and monitoring parameters for this compound therapy in various animal species.

Table 1: Recommended Dosages of this compound for Lead Poisoning

SpeciesDosageAdministration RouteFrequencyDurationNotes
Dogs 75-110 mg/kg/dayIV or SC[7]Divided into 4 doses (q6h)[7][8][9]2-5 days[7]Total daily dose should not exceed 2g.[10] IV doses should be diluted.[1]
Cats 27.5 mg/kgSCEvery 8 hours5 daysDiluted in 15ml of 5% dextrose.[11]
Cattle 75-110 mg/kg/dayIV or SC[7][12]Divided into 2 doses (q12h)[7][12]3 days[7][12]A rest period of 2 days is recommended before repeating treatment.[7][12]
Avian 100 mg/kg (initial), then 50 mg/kgIM or SCEvery 12 hours4-17 daysUsed for blood lead levels > 20 µg/dL.[13]

Table 2: Monitoring Parameters During this compound Therapy

ParameterFrequencyRationale
Clinical Signs DailyTo assess treatment efficacy and monitor for adverse effects.[1]
Renal Function (Urinalysis, BUN, Creatinine) Daily or every other day[1]To detect potential nephrotoxicity, a known side effect.[6][9][14]
Hydration Status & Urine Output Daily[1]To ensure adequate renal clearance of the lead-EDTA complex.
Blood Chemistry (Calcium, Phosphorus) Before and at regular intervals during treatment[1]To monitor for electrolyte imbalances.
Liver Enzymes Before and at regular intervals during treatment[1]To monitor for potential hepatotoxicity.
ECG During IV infusion[1]To monitor for cardiac arrhythmias.
Blood Lead Levels 1-2 weeks post-treatment[1]To determine the need for a subsequent course of therapy.

Experimental Protocols

Protocol 1: Administration of this compound

  • Pre-treatment Evaluation:

    • Conduct a thorough physical examination.

    • Collect baseline blood and urine samples for complete blood count, serum chemistry, and urinalysis.[1]

    • Confirm lead poisoning through blood lead level analysis. A blood lead level >1.7umol/L is often associated with clinical abnormalities.

    • Ensure the source of lead exposure has been removed.[1] Gastrointestinal decontamination may be necessary.[1]

  • Preparation of this compound Solution:

    • For intravenous administration, dilute the stock solution of this compound to a concentration of 10 mg/mL in 5% dextrose or 0.9% NaCl.[10][11]

    • For subcutaneous administration in small animals, dilution in an equal volume of 5% glucose/NaCl is recommended.

  • Administration:

    • Intravenous (IV): Administer the diluted solution slowly.[8] Monitor the animal's heart rate and rhythm via ECG during infusion.[1]

    • Subcutaneous (SC): Administer the prepared solution at the prescribed dosage and frequency. Note that injections can be painful.[10]

  • Treatment Course:

    • Follow the species-specific dosage and duration as outlined in Table 1.

    • A rest period of 5-7 days is often recommended before considering a second course of treatment if clinical signs persist.[7]

cluster_1 Treatment Workflow Start Diagnosis of Lead Poisoning Pre_Treat Pre-treatment Evaluation (Blood, Urine) Start->Pre_Treat Prep Prepare CaNa₂EDTA Solution Pre_Treat->Prep Admin Administer CaNa₂EDTA (IV or SC) Prep->Admin Monitor Daily Monitoring Admin->Monitor Assess Assess Clinical Response Monitor->Assess Continue Continue Treatment Course Assess->Continue Signs Persist Post_Treat Post-treatment Evaluation Assess->Post_Treat Signs Resolve Continue->Admin End End of Treatment Post_Treat->End

Caption: Workflow for this compound treatment.

Protocol 2: Monitoring and Management of Adverse Effects

  • Daily Monitoring:

    • Observe the animal for signs of adverse effects such as vomiting, diarrhea, depression, fever, tremors, or rash.[1]

    • Perform urinalysis to check for proteinuria and glucosuria.[1]

  • Management of Adverse Effects:

    • If signs of nephrotoxicity (e.g., changes in urine sediment, increased BUN/creatinine) are observed, discontinue or adjust the treatment and provide supportive care.[9]

    • For gastrointestinal upset, consider zinc supplementation, as this compound can also chelate zinc.[1][10]

    • If an allergic reaction occurs, cease treatment immediately and administer appropriate supportive care.[1]

Logical Relationships and Decision Making

The decision to initiate and continue treatment with this compound involves careful consideration of clinical signs, blood lead levels, and the animal's response to therapy.

cluster_2 Decision-Making Protocol Suspect Suspected Lead Poisoning Confirm Confirm with Blood Lead Levels Suspect->Confirm Initiate Initiate CaNa₂EDTA Therapy Confirm->Initiate Monitor_Response Monitor Clinical Signs & Renal Function Initiate->Monitor_Response Decision Re-evaluate After 2-5 Days Monitor_Response->Decision Improved Clinical Improvement Decision->Improved Yes Not_Improved No/Partial Improvement Decision->Not_Improved No Stop Discontinue Treatment Improved->Stop Rest Rest Period (5-7 Days) Not_Improved->Rest Re_Assess Re-assess Need for Treatment Rest->Re_Assess Repeat Repeat Treatment Course Re_Assess->Repeat Still Indicated Re_Assess->Stop Not Indicated Repeat->Monitor_Response

Caption: Decision-making process for CaNa₂EDTA therapy.

This compound is an effective chelating agent for the treatment of lead poisoning in veterinary medicine. Adherence to appropriate protocols for dosage, administration, and monitoring is crucial to maximize efficacy and minimize the risk of adverse effects. This document provides a comprehensive guide for the safe and effective use of this compound in a research and clinical setting.

References

Application Notes and Protocols: Sodium Calcium Edetate in Microbial Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium calcium edetate (CaNa2EDTA) in microbial culture media. Detailed protocols are included to guide researchers in utilizing this chelating agent for various applications, from controlling microbial growth to investigating the role of metal ions in microbial physiology.

Introduction

This compound is a stable salt of ethylenediaminetetraacetic acid (EDTA) where calcium is already chelated.[1] This characteristic makes it particularly useful in biological systems as it selectively chelates divalent and trivalent metal ions with a higher affinity for EDTA than calcium, such as lead, iron, zinc, and manganese, without significantly depleting the medium of essential calcium ions.[2][3] In microbial culture, this compound serves as a valuable tool to manipulate the availability of essential metal ions, thereby influencing microbial growth, biofilm formation, and enzyme activity.

Applications in Microbial Culture

The primary applications of this compound in microbial culture media include:

  • Selective Growth Inhibition: By sequestering essential trace metals, this compound can inhibit the growth of certain microorganisms that have a high requirement for these metals, thus acting as a selective agent.[4]

  • Biofilm Disruption and Prevention: Divalent cations like calcium and magnesium are crucial for the integrity of the extracellular polymeric substance (EPS) matrix in biofilms. This compound can disrupt existing biofilms and prevent their formation by chelating these ions.[5]

  • Enzyme Inhibition Studies: Many microbial enzymes require divalent cations as cofactors for their activity. The addition of this compound can be used to eliminate enzyme inhibition by trace heavy metals or to intentionally inhibit metalloenzymes to study their function.

  • Controlling Mineral Precipitation: In media containing high concentrations of phosphate and certain cations, unwanted precipitation can occur. This compound can prevent this by forming soluble complexes with the cations.

  • Potentiating Antimicrobial Agents: By increasing the permeability of the outer membrane of Gram-negative bacteria, this compound can enhance the efficacy of other antimicrobial compounds.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the use of this compound and other forms of EDTA in microbial studies.

ParameterOrganism(s)ConcentrationEffectReference
Minimum Inhibitory Concentration (MIC) Porphyromonas gingivalis60 mMGrowth inhibition[6]
Aggregatibacter actinomycetemcomitans70 mMGrowth inhibition[6]
Prevotella intermedia70 mMGrowth inhibition[6]
Biofilm Dissolution General50 mMDissolution of existing biofilms[5]
Pharmaceutical Formulation (as a chelating agent) Not specified0.01 - 0.1% w/vPrevention of degradation[2]

Experimental Protocols

Protocol 1: Preparation of Microbial Culture Medium Supplemented with this compound

This protocol describes the preparation of a standard liquid or solid microbial culture medium (e.g., Luria-Bertani [LB] or Nutrient Agar) containing a specific concentration of this compound.

Materials:

  • This compound (CAS 62-33-9)

  • Deionized or distilled water

  • Desired microbial culture medium components (e.g., tryptone, yeast extract, NaCl, agar)

  • Autoclave-safe bottles or flasks

  • Sterile petri dishes (for solid media)

  • pH meter and adjustment solutions (e.g., 1M NaOH, 1M HCl)

  • Stir plate and stir bar

  • Autoclave

Procedure:

  • Calculate the required amount of this compound. For example, to prepare 1 L of medium with a 1 mM concentration of this compound (Molar Mass: 374.27 g/mol ), you would need 0.374 g.

  • Prepare the culture medium. Weigh and dissolve the basal medium components in approximately 80% of the final volume of deionized water in a flask or bottle.[7][8][9]

  • Add this compound. Weigh the calculated amount of this compound and add it to the medium solution. Stir until completely dissolved.

  • Adjust the pH. Check the pH of the medium and adjust it to the desired level for your target microorganism using a pH meter and appropriate acid or base solutions.[7]

  • Bring to final volume. Add deionized water to reach the final desired volume.

  • Add a solidifying agent (if preparing solid medium). For agar plates, add the appropriate amount of agar (typically 1.5-2.0% w/v) to the medium.[7]

  • Sterilization. Loosely cap the flask or bottle and sterilize the medium by autoclaving at 121°C for 15-20 minutes.[7][10]

  • Pouring plates (for solid medium). After autoclaving, allow the medium to cool to approximately 45-55°C in a water bath or on the bench.[10] In a sterile environment (e.g., a laminar flow hood), pour the molten agar into sterile petri dishes, allowing it to solidify.[9][11]

  • Storage. Store the prepared liquid medium or agar plates at 4°C until use.[9]

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines a method to determine the MIC of this compound for a specific microorganism using a broth microdilution assay.

Materials:

  • Sterile 96-well microtiter plates

  • Liquid culture medium appropriate for the test microorganism

  • Overnight culture of the test microorganism, adjusted to a standardized cell density (e.g., 0.5 McFarland standard)

  • Sterile this compound stock solution (e.g., 200 mM in the appropriate liquid medium)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Prepare dilutions. In the wells of a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the liquid culture medium to achieve a range of desired concentrations.

  • Inoculate the wells. Inoculate each well with the standardized microbial suspension to a final cell density of approximately 5 x 10^5 CFU/mL. Include a positive control well (medium with inoculum, no this compound) and a negative control well (medium only).

  • Incubation. Cover the plate and incubate at the optimal temperature and time for the test microorganism (e.g., 37°C for 18-24 hours).

  • Determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[12]

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound in microbial culture.

experimental_workflow cluster_prep Medium Preparation cluster_application Application cluster_analysis Analysis prep_media Prepare Basal Medium add_edta Add Sodium Calcium Edetate prep_media->add_edta adjust_ph Adjust pH add_edta->adjust_ph sterilize Autoclave adjust_ph->sterilize liquid_culture Liquid Culture (e.g., MIC Assay) sterilize->liquid_culture Cool & Inoculate solid_culture Solid Culture (Pour Plates) sterilize->solid_culture Cool & Pour observe_growth Observe Growth/ Inhibition liquid_culture->observe_growth measure_od Measure OD600 liquid_culture->measure_od solid_culture->observe_growth analyze_biofilm Analyze Biofilm Formation solid_culture->analyze_biofilm

Caption: Experimental workflow for using this compound in microbial culture.

signaling_pathway cluster_environment Extracellular Environment cluster_cell Bacterial Cell cluster_effects Cellular Effects edta Sodium Calcium Edetate metal_ions Divalent Metal Ions (e.g., Mg²⁺, Fe²⁺, Zn²⁺) edta->metal_ions Chelates membrane_destabilization Membrane Destabilization edta->membrane_destabilization Leads to enzyme_inhibition Enzyme Inhibition edta->enzyme_inhibition Leads to outer_membrane Outer Membrane (Gram-negative) metal_ions->outer_membrane Stabilizes enzymes Metalloenzymes metal_ions->enzymes Cofactor for growth_inhibition Growth Inhibition membrane_destabilization->growth_inhibition enzyme_inhibition->growth_inhibition

Caption: Mechanism of action of this compound on bacterial cells.

References

Application Notes and Protocols for the Inhibition of Metallopeptidases in Biochemical Assays Using Sodium Calcium Edetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sodium calcium edetate and other forms of ethylenediaminetetraacetic acid (EDTA) as broad-spectrum inhibitors of metallopeptidases in various biochemical assays. This document details the mechanism of action, key applications, quantitative inhibitory data, and specific experimental protocols.

Introduction

Metallopeptidases are a vast family of proteolytic enzymes that play critical roles in numerous physiological and pathological processes, including extracellular matrix remodeling, cell signaling, inflammation, and cancer metastasis.[1] A defining characteristic of these enzymes is the presence of a catalytic metal ion, typically zinc (Zn²⁺), which is indispensable for their activity.[1]

Ethylenediaminetetraacetic acid (EDTA) is a well-established chelating agent that effectively inhibits a wide range of metallopeptidases by sequestering the metal cofactors necessary for their catalytic function.[1][2] While various salt forms of EDTA exist, such as disodium EDTA and this compound, their inhibitory action stems from the edetate anion. This compound is a stable complex where calcium is bound to the EDTA molecule.[3][4] In the context of metallopeptidase inhibition, the edetate can exchange its bound calcium for other metal ions with a higher binding affinity, such as the catalytic zinc in the active site of an enzyme.[5] This makes it a valuable tool for studying metallopeptidase activity in biochemical research.

Mechanism of Action

The primary mechanism by which edetate inhibits metallopeptidases is through the chelation of divalent metal ions, most notably Zn²⁺, which is located in the active site of these enzymes.[1][6] Many metallopeptidases also require calcium ions (Ca²⁺) for structural stability.[1][7] Edetate, a hexadentate ligand, forms a highly stable, water-soluble coordination complex with these metal ions, effectively stripping them from the enzyme.[1][8] This removal of the essential metallic cofactor renders the metallopeptidase catalytically inactive.[1][6] The inhibition by EDTA is generally reversible, as the apoenzyme (the enzyme without its metal cofactor) can often regain activity upon the reintroduction of the appropriate metal ions.[1][6]

G cluster_0 Active Enzyme State cluster_1 Inhibition Process cluster_2 Inactive Enzyme State Active Metallopeptidase Active Metallopeptidase Zn_ion Zn²⁺ Active Metallopeptidase->Zn_ion contains Inactive Metallopeptidase Inactive Apoenzyme Active Metallopeptidase->Inactive Metallopeptidase becomes Chelation Chelation Zn_ion->Chelation is sequestered by This compound This compound (Ca-EDTA) This compound->Chelation EDTA_Zn_Complex EDTA-Zn²⁺ Complex Chelation->EDTA_Zn_Complex forming

Mechanism of metallopeptidase inhibition by edetate.
Data Presentation: Effective Concentrations of EDTA

The inhibitory potency of EDTA can vary depending on the specific metallopeptidase, the concentration of competing metal ions in the assay buffer, and other experimental conditions. The following table summarizes commonly used concentrations of EDTA for metallopeptidase inhibition in various applications.

ApplicationTarget MetallopeptidasesEffective EDTA ConcentrationNotesReference(s)
Cell Lysate PreparationGeneral Metallopeptidases5 mMRecommended final concentration in lysis/extraction buffer to prevent protein degradation.[1]
Cell CultureSecreted Metallopeptidases1 mMSufficient to inhibit metalloproteinases in cell culture supernatants.[1][9]
Gelatin ZymographyMMP-2 and MMP-90.5 mM - 20 mMUsed as a control to confirm metallopeptidase activity.[1]
Fluorogenic Peptide AssayGeneral MMPs10-20 mMUsed as a negative control to establish baseline fluorescence.[1]
Dentin Matrix MMP InhibitionEndogenous Dentin MMPs17% (w/v) solutionExposure for 1-2 minutes provides significant inhibition.[10]
Quantitative Data on EDTA Inhibition

Direct IC50 values for EDTA are not always consistently reported due to its mechanism of action which involves cofactor removal rather than competitive or non-competitive binding in the classical sense. However, its dose-dependent inhibitory effect has been quantified in various studies.

Metallopeptidase TargetAssay TypeEDTA ConcentrationPercent InhibitionReference(s)
Endogenous Dentin MMPsColorimetric Assay17% for 1 min55.1%[10][11]
Endogenous Dentin MMPsColorimetric Assay17% for 2 min72.8%[10][11]
Endogenous Dentin MMPsColorimetric Assay17% for 5 min74.7%[10][11]
MMP-2Gelatin Zymography2.5 mg and 5 mg (in vivo)Significant reduction in activity[12]

Experimental Protocols

Protocol 1: Preparation of Mammalian Cell Lysate for Metallopeptidase Inhibition

This protocol describes the preparation of total protein extracts from mammalian cells while preserving protein integrity by inhibiting endogenous metallopeptidase activity with EDTA.

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • 0.5 M EDTA stock solution, pH 8.0

  • Protease Inhibitor Cocktail (optional, for broader inhibition)

  • Microcentrifuge

  • Cell scraper (for adherent cells)

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Place the culture dish on ice and wash the cells once with ice-cold PBS. Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing a final concentration of 5 mM EDTA (add 10 µl of 0.5 M EDTA per 1 ml of RIPA buffer). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

    • Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and centrifuge again. Resuspend the pellet in ice-cold RIPA buffer with a final concentration of 5 mM EDTA.[1]

  • Cell Lysis: Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Storage: Store the protein extract at -80°C for long-term use.

G start Start: Cultured Mammalian Cells harvest Harvest Cells (Adherent or Suspension) start->harvest wash Wash with ice-cold PBS harvest->wash lysis Lyse in RIPA Buffer + 5 mM EDTA wash->lysis incubate Incubate on ice for 30 min lysis->incubate centrifuge Centrifuge at 14,000 x g for 15 min at 4°C incubate->centrifuge collect Collect Supernatant (Protein Extract) centrifuge->collect end Store at -80°C collect->end

Workflow for cell lysate preparation with EDTA.
Protocol 2: Inhibition of Metallopeptidases in Gelatin Zymography

This protocol is used to detect gelatin-degrading metallopeptidases (e.g., MMP-2 and MMP-9) and to confirm their identity through inhibition by EDTA.

Materials:

  • Protein samples (e.g., cell culture supernatant, tissue extract)

  • Non-reducing sample buffer

  • Polyacrylamide gel containing gelatin

  • Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • Zymogram Developing Buffer with 20 mM EDTA

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load the samples onto a gelatin-containing polyacrylamide gel. Run the gel at 4°C until the dye front reaches the bottom.[1]

  • Renaturation: After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in Zymogram Renaturing Buffer at room temperature with gentle agitation to remove SDS.[1]

  • Inhibition Control: Cut the gel lane of interest in half. Incubate one half in Zymogram Developing Buffer and the other half in Zymogram Developing Buffer containing 20 mM EDTA.[1]

  • Development: Incubate both gel halves overnight (16-24 hours) at 37°C.[1]

  • Staining and Destaining: Stain the gels with Coomassie Brilliant Blue for 1 hour. Destain the gels until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by metallopeptidases. The absence of these bands in the EDTA-treated half confirms metallopeptidase activity.[1]

Protocol 3: Fluorogenic MMP Activity Assay

This protocol outlines a general method for measuring MMP activity using a fluorogenic substrate and employing EDTA as a negative control.

Materials:

  • Purified MMP enzyme or protein sample containing MMPs

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Fluorogenic MMP substrate

  • EDTA solution (e.g., 0.5 M, pH 8.0)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Plate Setup:

    • Sample wells: Add your protein sample to the Assay Buffer.

    • Negative Control (EDTA) wells: Add your protein sample to the Assay Buffer containing a final concentration of 10-20 mM EDTA.[1]

    • Blank well: Assay Buffer only.

  • Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours), protected from light.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

  • Data Analysis: Subtract the blank reading from all sample and control readings. The difference in fluorescence between the sample and the EDTA control wells represents the MMP-specific activity.

Signaling Pathway Visualization

Metallopeptidases, particularly Matrix Metalloproteinases (MMPs), are key regulators of signaling pathways involved in cancer metastasis. They facilitate tumor cell invasion by degrading components of the extracellular matrix (ECM) and basement membrane. EDTA can be used as a tool to study the involvement of these enzymes in such pathways.

G cluster_0 Cancer Cell cluster_1 Extracellular Space cluster_2 Metastatic Cascade Tumor_Cell Tumor Cell Pro_MMPs Pro-MMPs (Inactive) Tumor_Cell->Pro_MMPs secretes Active_MMPs Active MMPs (e.g., MMP-2, MMP-9) Pro_MMPs->Active_MMPs activation ECM Extracellular Matrix (ECM) (e.g., Collagen, Gelatin) Active_MMPs->ECM degrades Invasion Cell Invasion ECM->Invasion allows EDTA This compound EDTA->Active_MMPs inhibits Metastasis Metastasis Invasion->Metastasis

Role of MMPs in cancer metastasis and inhibition by edetate.
Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete inhibition of protease activity Insufficient EDTA concentration.Increase the final concentration of EDTA (e.g., up to 10 mM). Note that high concentrations may affect downstream applications.[1]
Presence of non-metallopeptidases.EDTA only inhibits metallopeptidases. Use a broader protease inhibitor cocktail that includes inhibitors for serine, cysteine, and aspartic proteases.[1]
High concentration of divalent cations in the sample.Increase the EDTA concentration to be in molar excess of the metal ions.[1]
Cell toxicity in culture High concentration of EDTA.Determine the optimal, non-toxic concentration of EDTA for your specific cell line through a dose-response experiment.[1]
Conclusion

This compound, and other forms of EDTA, are versatile and effective tools for the inhibition of metallopeptidases in a wide range of research applications. Its mechanism of action through metal chelation provides broad-spectrum inhibition that is invaluable for preserving protein integrity, studying enzymatic functions, and dissecting the role of metallopeptidases in complex biological pathways. By understanding its mechanism and following established protocols, researchers can confidently employ edetate to advance their scientific investigations.[1]

References

Application Notes and Protocols for the Derivatization of Sodium Calcium Edetate for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium calcium edetate (also known as calcium disodium EDTA) is a chelating agent used extensively in the pharmaceutical industry, primarily for the treatment of heavy metal poisoning. Accurate and sensitive quantification of this compound in various matrices is crucial for quality control, formulation development, and clinical monitoring. Due to its lack of a strong chromophore, direct spectrophotometric or chromatographic detection of this compound is challenging. Derivatization techniques are therefore essential to enhance its detectability for various analytical methods.

These application notes provide detailed protocols for the derivatization of this compound for improved detection using UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC). The underlying principle for these methods is the displacement of the calcium ion by a transition metal ion that forms a more stable and chromophorically active complex with EDTA.

Principle of Derivatization: Metal-Ion Exchange

The derivatization of this compound for enhanced UV-Visible detection is primarily based on a metal-ion exchange reaction. In this process, a metal ion that forms a highly colored or UV-active complex with EDTA is introduced to the sample containing this compound. If the incoming metal ion forms a more stable complex with EDTA than calcium, it will displace the calcium ion. This reaction can be represented as:

[Ca-EDTA]²⁻ + Mⁿ⁺ → [M-EDTA]⁽⁴⁻ⁿ⁾⁻ + Ca²⁺

Where Mⁿ⁺ is a metal ion such as Fe³⁺ or Cu²⁺. The resulting metal-EDTA complex can then be quantified using spectrophotometry or chromatography.

Analytical Methods and Protocols

Two primary derivatization-based methods for the quantification of this compound are detailed below:

  • UV-Visible Spectrophotometry via Ferric Chloride (FeCl₃) Derivatization: A simple, cost-effective method suitable for routine analysis.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Ferric Chloride (FeCl₃) Derivatization: A more selective and sensitive method for complex matrices.

UV-Visible Spectrophotometric Quantification of this compound

This method relies on the formation of a stable and UV-absorbing complex between EDTA and ferric ions (Fe³⁺). The resulting Fe-EDTA complex exhibits a distinct absorbance maximum, allowing for quantification.

Experimental Protocol

1. Reagent Preparation:

  • 0.1 N Hydrochloric Acid (HCl): Prepare by diluting concentrated HCl in deionized water.
  • Ferric Chloride (FeCl₃) Solution (500 µg/mL in 0.1 N HCl): Dissolve the appropriate amount of anhydrous FeCl₃ in 0.1 N HCl.
  • This compound Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in deionized water.

2. Calibration Curve Preparation:

  • Prepare a series of standard solutions with concentrations ranging from 5 to 50 µg/mL of this compound.
  • For each standard, transfer the corresponding aliquot of the stock solution into a 10 mL volumetric flask.
  • Add 1 mL of the 500 µg/mL ferric chloride solution to each flask.
  • Make up the volume to 10 mL with 0.1 N HCl.

3. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of deionized water to achieve a concentration within the calibration range.
  • Filter the sample solution if necessary.
  • Transfer an appropriate aliquot of the sample solution to a 10 mL volumetric flask.
  • Add 1 mL of the 500 µg/mL ferric chloride solution.
  • Make up the volume to 10 mL with 0.1 N HCl.

4. Spectrophotometric Measurement:

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 270 nm.[1]
  • Use a solution containing 1 mL of the ferric chloride solution diluted to 10 mL with 0.1 N HCl as a blank.
  • Construct a calibration curve by plotting absorbance versus the concentration of the standards.
  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data
ParameterValueReference
Wavelength (λmax)270 nm[1]
Linearity Range5–50 µg/mL[1]
Correlation Coefficient (r²)0.9997[1]
Limit of Detection (LOD)1.190 µg/mL[1]
Limit of Quantitation (LOQ)3.608 µg/mL[1]
Relative Standard Deviation (RSD)< 1%[1]

RP-HPLC with Pre-Column Derivatization

This method offers higher specificity and is suitable for analyzing this compound in complex sample matrices, such as pharmaceutical formulations. The derivatization with ferric chloride is performed prior to injection into the HPLC system.

Experimental Protocol

1. Reagent and Mobile Phase Preparation:

  • Diluent: Deionized water.
  • Ferric Chloride Solution: Dissolve approximately 0.64 g of anhydrous ferric chloride in 200 mL of water containing 5 mL of 1 N HCl.
  • Mobile Phase: Prepare a solution containing 5% methanol and 95% aqueous phase. The aqueous phase consists of 0.7 g/L tetrabutylammonium bromide and 4.6 g/L sodium acetate trihydrate. Adjust the pH to 4.0 with glacial acetic acid.[2] Filter and degas the mobile phase before use.

2. Standard Solution Preparation and Derivatization:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve disodium salt of EDTA dihydrate (equivalent to 50 mg of EDTA) in 50 mL of diluent.[2]
  • Derivatization: Transfer 10 mL of the standard stock solution into a 100 mL volumetric flask. Add 5 mL of the ferric chloride solution. Heat the mixture in a water bath at 70°C for 20 minutes.[2] After cooling to room temperature, make up the volume with diluent. Further dilute to achieve the desired final concentration.

3. Sample Preparation and Derivatization:

  • Accurately weigh the sample and dissolve it in the diluent to a known volume.
  • Transfer an aliquot of the sample solution to a volumetric flask.
  • Add the ferric chloride solution in a similar proportion as for the standard.
  • Heat the mixture in a water bath at 70°C for 20 minutes.[2]
  • After cooling, make up the volume with the diluent.

4. HPLC Conditions:

  • Column: Phenomenex Luna C18(2) (250 x 4.6 mm), 5 µm.[2]
  • Mobile Phase: As prepared in step 1.
  • Flow Rate: 1.0 mL/min.[2]
  • Injection Volume: 100 µL.[2]
  • Detector: Photodiode Array (PDA) or UV detector set at the appropriate wavelength for the Fe-EDTA complex.
  • Elution Time: Approximately 6 minutes for the derivatized EDTA complex.[2]

5. Quantification:

  • Inject the derivatized standard and sample solutions into the HPLC system.
  • Identify the peak corresponding to the Fe-EDTA complex based on the retention time of the standard.
  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Quantitative Data
ParameterValueReference
ColumnPhenomenex Luna C18(2) (250 x 4.6 mm), 5 µm[2]
Mobile Phase5% Methanol, 95% (0.7 g/L Tetrabutylammonium bromide + 4.6 g/L Sodium Acetate Trihydrate in water), pH 4.0[2]
Flow Rate1.0 mL/min[2]
DetectionUV[2]
Retention Time~6 minutes[2]

Visualizations

Experimental Workflow for UV-Visible Spectrophotometry

UV_Vis_Workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis Standard_Prep Prepare Sodium Calcium Edetate Standards Add_FeCl3_Standard Add FeCl3 to Standards Standard_Prep->Add_FeCl3_Standard Sample_Prep Prepare Sample Solution Add_FeCl3_Sample Add FeCl3 to Sample Sample_Prep->Add_FeCl3_Sample Spectro_Measure Measure Absorbance at λmax Add_FeCl3_Standard->Spectro_Measure Add_FeCl3_Sample->Spectro_Measure Calibration Construct Calibration Curve Spectro_Measure->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Workflow for UV-Visible Spectrophotometric Analysis.

Experimental Workflow for RP-HPLC with Pre-Column Derivatization

HPLC_Workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis Standard_Prep Prepare Sodium Calcium Edetate Standards Deriv_Standard Derivatize Standards with FeCl3 (70°C) Standard_Prep->Deriv_Standard Sample_Prep Prepare Sample Solution Deriv_Sample Derivatize Sample with FeCl3 (70°C) Sample_Prep->Deriv_Sample HPLC_Injection Inject into HPLC System Deriv_Standard->HPLC_Injection Deriv_Sample->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation Detection UV Detection Chrom_Separation->Detection Quantification Quantify by Peak Area Detection->Quantification

Caption: Workflow for RP-HPLC with Pre-Column Derivatization.

Signaling Pathway: Metal-Ion Exchange Derivatization

Derivatization_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Ca_EDTA This compound [Ca-EDTA]²⁻ No significant UV absorbance Reaction Metal-Ion Exchange Ca_EDTA->Reaction Fe_ion Ferric Ion Fe³⁺ Derivatizing Agent Fe_ion->Reaction Fe_EDTA Ferric-EDTA Complex [Fe-EDTA]⁻ Strong UV absorbance Reaction->Fe_EDTA Ca_ion Calcium Ion Ca²⁺ Displaced Reaction->Ca_ion

Caption: Metal-Ion Exchange Derivatization Pathway.

References

Troubleshooting & Optimization

Optimizing "Sodium calcium edetate" concentration to minimize essential mineral depletion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Sodium calcium edetate (CaNa₂EDTA) in experimental settings, with a specific focus on optimizing its concentration to minimize the depletion of essential minerals. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist researchers in their work.

Troubleshooting Guides

Researchers may encounter challenges related to essential mineral depletion when using this compound. The following guides provide insights into potential issues and recommended actions.

Table 1: Dose-Dependent Effects of this compound on Urinary Mineral Excretion

This table summarizes the reported effects of different intravenous doses of EDTA on the urinary excretion of essential minerals. These values are approximate and can vary based on individual physiological differences and experimental conditions.

EDTA DoseZinc (Zn) Excretion Increase (Approx.)Copper (Cu) Excretion Increase (Approx.)Manganese (Mn) Excretion Increase (Approx.)Iron (Fe) Excretion Increase (Approx.)
0.5 g600%Not consistently significant8300%Not consistently significant
1.0 g1500%Not consistently significant17000%Not consistently significant
3.0 g3900%Significant increase58000%3.8-fold above baseline[1]

Source: Adapted from studies on EDTA infusion and metal excretion.[2]

Troubleshooting Common Experimental Issues
Observed Issue Potential Cause Troubleshooting Steps
Significant decrease in serum zinc levels post-administration High concentration or prolonged exposure to this compound.1. Reduce the concentration of this compound in subsequent experiments. 2. Decrease the duration of exposure. 3. Consider co-administration of a zinc supplement, carefully timed so as not to interfere with the primary chelation.[3][4] 4. Monitor serum zinc levels at multiple time points.
Variability in mineral depletion between experimental subjects Individual differences in baseline mineral status, renal function, or metabolic rate.1. Ensure all subjects have a standardized diet and are properly hydrated before the experiment. 2. Screen subjects for baseline mineral levels and renal function. 3. Increase the sample size to improve statistical power.
Unexpected neurological or cellular stress markers Depletion of essential minerals like copper or manganese, which are crucial for enzymatic functions.1. Analyze for a broader panel of essential minerals, including copper and manganese. 2. Correlate the onset of stress markers with the timing of this compound administration. 3. Investigate signaling pathways related to the depleted minerals.

Experimental Protocols

Accurate measurement of essential mineral levels is critical for assessing the impact of this compound. Below are detailed protocols for analyzing mineral concentrations in biological samples.

Protocol 1: Analysis of Trace Elements in Serum using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Objective: To quantify the concentration of essential minerals (e.g., Zinc, Copper, Manganese) in serum samples.

Materials:

  • Serum samples

  • 15 ml polypropylene tubes with screw caps

  • Nitric acid (HNO₃), approximately 65%

  • Hydrogen peroxide (H₂O₂), 30%

  • Ultrapure water (18 MΩ·cm)

  • Heating system (e.g., water bath or heating block)

  • Vortex mixer

  • Centrifuge

  • ICP-MS instrument (e.g., Agilent 7700x or similar)

  • Multi-element calibration standards

Procedure:

  • Sample Preparation: a. Pipette 100 µL of serum into a 15 ml polypropylene tube.[5][6] b. Add 200 µL of ~65% nitric acid and 100 µL of 30% hydrogen peroxide to the tube.[5][6] c. Briefly vortex the mixture. d. Place the tubes in a heating system at 60°C for 90 minutes to digest the organic matrix.[5] e. After incubation, allow the samples to cool to room temperature. f. Add 2100 µL of ultrapure water to dilute the sample.[5] g. Vortex the diluted sample and then centrifuge at 2500 rpm for 3 minutes.[5] h. The supernatant is now ready for ICP-MS analysis.

  • Instrument Calibration: a. Prepare a series of multi-element calibration standards from a certified stock solution. The concentration range should bracket the expected concentrations of the minerals in the samples. b. Prepare a blank solution containing the same acid matrix as the samples.

  • ICP-MS Analysis: a. Set up the ICP-MS instrument according to the manufacturer's instructions. Use helium as a collision gas to minimize polyatomic interferences.[7] b. Aspirate the samples and standards into the plasma. c. Measure the ion intensity for the isotopes of the target minerals (e.g., ⁶³Cu, ⁶⁶Zn, ⁵⁵Mn). d. Use an internal standard (e.g., Rhodium) to correct for matrix effects and instrument drift.[8]

  • Data Analysis: a. Generate a calibration curve by plotting the ion intensity of the standards against their known concentrations. b. Determine the concentration of each mineral in the samples by interpolating their ion intensities on the calibration curve. c. Factor in the dilution to calculate the final concentration in the original serum sample.

Protocol 2: Analysis of Minerals in Urine using Flame Atomic Absorption Spectroscopy (FAAS)

Objective: To measure the concentration of essential minerals excreted in urine.

Materials:

  • Urine samples (24-hour collection is recommended for accurate excretion rates)

  • Volumetric flasks

  • Nitric acid (HNO₃), trace metal grade

  • Deionized water

  • Flame Atomic Absorption Spectrometer (FAAS)

  • Hollow cathode lamps for the specific elements to be analyzed (e.g., Zn, Cu)

  • Single-element standard solutions

Procedure:

  • Sample Preparation: a. Measure and record the total volume of the 24-hour urine collection. b. Acidify the urine sample by adding nitric acid to a final concentration of 1-2% (v/v) to prevent precipitation of minerals. c. If the sample contains particulates, centrifuge or filter it. d. Dilute the urine sample with deionized water to a concentration that falls within the linear working range of the FAAS for the element of interest. A 1:10 or 1:20 dilution is often a good starting point.

  • Instrument Setup and Calibration: a. Install the appropriate hollow cathode lamp for the element to be measured. b. Set the wavelength and slit width according to the instrument's manual for the specific element. c. Optimize the flame conditions (fuel-to-oxidant ratio). An air-acetylene flame is commonly used for zinc and copper. d. Prepare a series of calibration standards of the element from a stock solution. The standards should be prepared in a matrix that matches the diluted urine samples (i.e., with the same concentration of nitric acid). e. Aspirate the blank (deionized water with nitric acid) and zero the instrument. f. Aspirate the standards in order of increasing concentration and record the absorbance values.

  • Sample Analysis: a. Aspirate the prepared urine samples and record their absorbance. b. Rinse the nebulizer with the blank solution between each sample to prevent carryover.

  • Data Analysis: a. Create a calibration curve by plotting the absorbance of the standards versus their concentrations. b. Determine the concentration of the mineral in the diluted urine sample from the calibration curve. c. Calculate the concentration in the original urine sample by multiplying by the dilution factor. d. Calculate the total amount of the mineral excreted in 24 hours by multiplying the concentration by the total urine volume.

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound chelation and troubleshooting.

cluster_chelation Chelation & Excretion Pathway CaNa2EDTA This compound (CaNa₂EDTA) Chelation1 Metal-EDTA Complex CaNa2EDTA->Chelation1 binds Chelation2 Mineral-EDTA Complex CaNa2EDTA->Chelation2 binds HeavyMetal Toxic Heavy Metal (e.g., Lead) HeavyMetal->Chelation1 EssentialMineral Essential Mineral (e.g., Zinc) EssentialMineral->Chelation2 Kidney Kidneys Chelation1->Kidney transported to Chelation2->Kidney transported to Urine Urine Kidney->Urine excreted in

Caption: Mechanism of this compound chelation and mineral excretion.

Caption: A logical workflow for troubleshooting essential mineral depletion.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes essential mineral depletion?

A1: this compound is a non-specific chelating agent. While it has a high affinity for heavy metals like lead, it can also bind to essential divalent and trivalent metal ions in the body, such as zinc, copper, and manganese.[9][10] When this compound forms a stable, water-soluble complex with these essential minerals, they are subsequently filtered by the kidneys and excreted in the urine, leading to their depletion.[11]

Q2: Which essential minerals are most affected by this compound administration?

A2: Zinc is the most significantly depleted essential mineral during this compound therapy.[7][10][12] Studies have shown a substantial increase in urinary zinc excretion following administration.[13][14] Copper and manganese may also be depleted, though typically to a lesser extent than zinc.[7][12]

Q3: How can I minimize essential mineral depletion while still achieving effective chelation of the target heavy metal?

A3: Optimizing the dose of this compound is key. Using the lowest effective dose can help reduce the extent of essential mineral loss.[2] Additionally, the duration of treatment should be carefully controlled. For long-term studies, intermittent administration with "rest periods" can allow the body to replenish mineral stores. Timed supplementation of the most affected minerals, such as zinc, can also be considered, but the timing should be carefully planned to avoid interference with the chelation of the target heavy metal.[3][4][15]

Q4: Are there any analytical techniques you recommend for monitoring mineral levels?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and specific method for the simultaneous determination of multiple trace elements in biological samples like serum and urine.[5][7] Flame Atomic Absorption Spectroscopy (FAAS) is another robust and widely used technique, particularly for elements present at higher concentrations.[16] The choice of technique may depend on the specific minerals of interest, the required detection limits, and the available instrumentation.

Q5: What are the potential biological consequences of zinc, copper, or manganese depletion that I should be aware of in my research?

A5:

  • Zinc deficiency: Can impair immune function, wound healing, and cellular growth. At the molecular level, zinc is a critical cofactor for numerous enzymes and transcription factors, and its depletion can disrupt signaling pathways such as the MAPK pathway.[17][18][19][20][21]

  • Copper deficiency: Can lead to anemia, neutropenia, and neurological problems. Copper is an essential component of enzymes involved in cellular respiration (e.g., cytochrome c oxidase) and antioxidant defense.[9][22][23]

  • Manganese deficiency: Is less common but can affect bone development, metabolism, and antioxidant function. Manganese is a key component of the mitochondrial antioxidant enzyme manganese superoxide dismutase (MnSOD), which plays a crucial role in protecting against oxidative stress.[24][25][26][27][28]

For further inquiries, please consult relevant scientific literature and consider collaborating with a toxicologist or a researcher experienced in chelation studies.

References

Technical Support Center: Troubleshooting Sodium Calcium Edetate Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on identifying, understanding, and mitigating interference caused by sodium calcium edetate in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it in my sample?

This compound, a form of ethylenediaminetetraacetic acid (EDTA), is a chelating agent used to bind divalent metal ions. In clinical samples, it is often present as an anticoagulant in blood collection tubes. It may also be a component of buffers or formulations to prevent degradation of active pharmaceutical ingredients by metal ions.

Q2: How does this compound interfere with fluorescence-based assays?

Interference can occur through several mechanisms:

  • Chelation of Essential Metal Ions: Many biological assays rely on enzymes that require divalent cations (like Mg²⁺ or Zn²⁺) as cofactors. By sequestering these ions, this compound can inhibit enzyme activity, leading to a decrease in the fluorescent signal.[1]

  • Alteration of Fluorophore Environment: The binding of metal ions by this compound can change the ionic strength and microenvironment of the fluorescent probe, which may alter its quantum yield and lead to inaccurate readings.

  • Direct Interaction with Assay Components: At high concentrations and specific pH levels, EDTA can form aggregates that may interact directly with fluorescent dyes, causing artifacts.[2][3] For example, EDTA has been shown to interact with SYPRO Orange at a pH above 9, leading to a temperature-dependent increase in fluorescence that could be mistaken for protein denaturation.[2][3]

Q3: Which assays are most susceptible to this interference?

Assays that are highly sensitive to the concentration of divalent cations are most at risk. This includes:

  • Enzyme assays where the enzyme requires a metal cofactor (e.g., Alkaline Phosphatase).[4][5]

  • Assays measuring calcium signaling using fluorescent indicators.

  • Certain PCR-based assays where Mg²⁺ concentration is critical for polymerase activity.

  • Assays where metal ions play a role in the fluorescence mechanism itself, either as part of the probe or as a quencher.

Q4: What are the initial signs of interference in my data?

Common indicators of interference from this compound include:

  • Lower than expected signal intensity.

  • High variability between replicate wells.

  • A complete loss of signal in affected samples.

  • Unexpected shifts in fluorescence spectra.

In-Depth Troubleshooting Guide

If you suspect this compound is interfering with your assay, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Confirm the Presence and Impact of Interference

The first step is to confirm that this compound is indeed the cause of the observed issues. This can be achieved by running a set of control experiments as detailed in Experimental Protocol 1 .

Step 2: Identify the Mechanism of Interference

Understanding how this compound is affecting your assay is crucial for selecting the right mitigation strategy. The results from your control experiments should point towards one of the primary mechanisms:

  • If the signal is restored by adding back specific divalent cations , the interference is likely due to the chelation of essential metal ions.

  • If supplementing with metal ions does not restore the signal , the interference may be due to a direct effect on the fluorophore or another assay component.

Below is a workflow to help you logically troubleshoot the interference.

G cluster_0 Troubleshooting Workflow A Unexpected Assay Results (Low Signal, High Variability) B Run Control Experiments (Protocol 1) A->B C Is interference confirmed? B->C D No Interference Detected. Review other assay parameters. C->D No E Supplement with Divalent Cations (Protocol 2) C->E Yes F Is signal restored? E->F G Interference due to Cation Chelation F->G Yes H Direct Fluorophore Interference or Other Mechanism F->H No I Implement Mitigation Strategy: - Add excess cations - Use alternative chelator G->I J Implement Mitigation Strategy: - Choose a different fluorophore - Modify assay buffer H->J K Re-validate Assay I->K J->K

Caption: A logical workflow for troubleshooting this compound interference.

Step 3: Implement a Mitigation Strategy

Based on the identified mechanism, choose one of the following solutions:

  • For Cation Chelation:

    • Supplement with Excess Cations: Add a surplus of the required divalent cation to your assay buffer to overcome the chelating effect of the this compound. See Experimental Protocol 2 for guidance.

    • Use an Alternative Chelator: If your sample preparation allows, consider using a more selective chelator. See the "Alternative Reagents" section for a comparison.

  • For Direct Interference:

    • Change the Fluorophore: Select a fluorescent probe that is less sensitive to changes in the ionic environment.

    • Adjust Buffer Conditions: Modify the pH or ionic strength of your assay buffer to minimize direct interactions.

Experimental Protocols

Experimental Protocol 1: Control Experiment to Confirm Interference

Objective: To determine if this compound is responsible for the observed assay interference.

Methodology:

  • Prepare a Blank Sample Matrix: Create a buffer that mimics your experimental sample matrix but does not contain this compound.

  • Spike with this compound: Prepare a serial dilution of this compound in the blank sample matrix. The concentration range should span the expected concentration in your actual samples. A typical range to test would be from 0.1 mM to 10 mM.

  • Run the Assay: Perform your fluorescence-based assay on the following samples:

    • Positive Control: Your standard positive control for the assay.

    • Negative Control: The blank sample matrix without any this compound.

    • Spiked Samples: The blank sample matrix spiked with varying concentrations of this compound.

    • Test Sample: Your actual experimental sample suspected of containing this compound.

  • Analyze the Data: Compare the fluorescence signal from the spiked samples to the negative control. A concentration-dependent decrease in signal in the spiked samples that correlates with the signal from your test sample confirms interference.

Experimental Protocol 2: Determining the Effect of Divalent Cation Supplementation

Objective: To overcome interference by replenishing essential divalent cations.

Methodology:

  • Identify the Key Cation: Determine which divalent cation is essential for your assay (e.g., Mg²⁺ for many ATPases, Zn²⁺ for alkaline phosphatase).

  • Prepare Supplemented Buffers: Create a set of assay buffers containing a range of concentrations of the identified cation. For example, if your standard buffer contains 1 mM MgCl₂, prepare buffers with 2 mM, 5 mM, and 10 mM MgCl₂.

  • Run the Assay: Perform your assay using your test sample (containing this compound) with each of the supplemented buffers.

  • Analyze the Data: If the fluorescence signal increases with higher concentrations of the supplemented cation, this indicates that the interference is due to chelation and can be reversed by providing an excess of the necessary ion.

Quantitative Data Summary

The following table summarizes the known effects of EDTA on common clinical assays. This data can help in estimating the potential impact on your specific assay.

AnalyteEffect of EDTAConcentration for Significant InterferenceReference
CalciumDecrease> 0.17 mmol/L[5]
PotassiumIncrease (from K₂- or K₃EDTA)> 0.17 mmol/L[5]
Alkaline Phosphatase (ALP)Decrease (Inhibition)> 1.86 mmol/L[4][5]
IronDecrease> 1.86 mmol/L[5]
MagnesiumSmall DecreaseNot exceeding RCV at up to 6.0 mmol/L[5]

Alternative Reagents

When possible, substituting this compound with a more selective chelator can be an effective strategy. The choice of chelator depends on the specific requirements of your experiment.

G cluster_1 Selecting an Alternative Chelator Start Need to chelate divalent cations? Q1 Is Ca²⁺ the primary target? Start->Q1 Q2 Is it critical to not chelate Mg²⁺? Q1->Q2 Yes Q3 Are heavy metals (Zn²⁺, Cu²⁺, Fe²⁺) the primary target? Q1->Q3 No EGTA Use EGTA for high Ca²⁺ selectivity over Mg²⁺ Q2->EGTA Yes BAPTA Use BAPTA for high Ca²⁺ selectivity, fast binding, and pH insensitivity Q2->BAPTA Yes, and need fast kinetics EDTA Use EDTA for broad-spectrum chelation Q3->EDTA No TPEN Use TPEN to selectively chelate heavy metals without affecting Ca²⁺ or Mg²⁺ Q3->TPEN Yes

Caption: A decision tree for choosing a suitable alternative chelating agent.

The table below provides a comparison of common chelating agents.

ChelatorPrimary SelectivityKey Advantages
EDTA Broad-spectrum for divalent and trivalent cations (Ca²⁺, Mg²⁺, Fe²⁺/³⁺, etc.)General-purpose, strong chelator.[6]
EGTA High selectivity for Ca²⁺ over Mg²⁺.[6]Ideal for specifically buffering Ca²⁺ in the presence of high Mg²⁺ concentrations.[6]
BAPTA High selectivity for Ca²⁺, even more so than EGTA.Fast binding and release kinetics, less pH-sensitive than EGTA.[7][8]
TPEN Selectively chelates heavy metal ions (Zn²⁺, Cu²⁺, Fe²⁺).Does not significantly bind Ca²⁺ or Mg²⁺.[7]

References

How to prevent precipitation when using "Sodium calcium edetate" in phosphate buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing precipitation when using Sodium Calcium Edetate in phosphate buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of precipitation when mixing this compound with phosphate buffers?

A1: The precipitation is typically due to the formation of insoluble calcium phosphate salts.[1][2] this compound (CaNa₂EDTA) exists in equilibrium with free calcium ions (Ca²⁺) and the EDTA chelator. When phosphate ions (PO₄³⁻) are introduced, they can react with the free calcium ions. If the concentrations of free calcium and phosphate ions exceed the solubility product of calcium phosphate, a precipitate will form.

Q2: Is it possible to formulate a stable solution containing both this compound and a phosphate buffer?

A2: Yes, it is possible, but it requires careful control over several key parameters. The stability of the solution is highly dependent on the pH, the concentrations of both the this compound and the phosphate buffer, the temperature, and the specific phosphate salts used.

Q3: Does the type of phosphate salt used in the buffer matter?

A3: Yes, the specific phosphate salt can influence the outcome. For instance, buffers prepared with dibasic sodium phosphate (Na₂HPO₄) are more prone to causing precipitation compared to those with monobasic sodium phosphate (NaH₂PO₄) because they contribute to a higher pH, which favors calcium phosphate formation.[3][4]

Troubleshooting Guide

Problem: I observed a precipitate immediately after adding this compound to my phosphate buffer.

This common issue usually points to a rapid supersaturation of calcium phosphate. Follow this troubleshooting workflow to identify the cause.

G start Precipitation Observed Immediately check_ph 1. Is the buffer pH > 7.0? start->check_ph check_conc 2. Are component concentrations high? check_ph->check_conc No solution_ph Action: Lower buffer pH to < 7.0. Acidic conditions increase calcium phosphate solubility. check_ph->solution_ph Yes check_mixing 3. Was the this compound added rapidly to the buffer? check_conc->check_mixing No solution_conc Action: Lower the concentration of one or both components. Dilute the final formulation. check_conc->solution_conc Yes solution_mixing Action: Add the Sodium Calcium Edetate solution slowly while vigorously stirring the buffer. check_mixing->solution_mixing Yes end_node Stable Solution Achieved check_mixing->end_node No solution_ph->end_node solution_conc->end_node solution_mixing->end_node

Caption: Troubleshooting flowchart for immediate precipitation.

Problem: My solution was initially clear but formed a precipitate over time or after a temperature change.

This indicates that the solution is metastable, and a change in conditions has triggered precipitation.

  • Temperature Effects : The solubility of phosphate salts can decrease at lower temperatures, leading to crystallization. Conversely, higher temperatures can accelerate the formation of more stable, less soluble calcium phosphate phases like hydroxyapatite.[2][5]

  • pH Shifts : Over time, interaction with air (CO₂) can slightly lower the pH of a buffer, but in most laboratory settings, this effect is minimal. Significant pH shifts are more likely due to interactions with other components in the formulation.

  • Nucleation and Growth : Crystal formation is a two-step process. Even in a clear solution, microscopic nuclei may be present. Over time, these nuclei can grow into visible precipitate particles.

Key Factors Influencing Solution Stability

The chemical equilibrium between the chelated calcium and free ions is the critical factor. Understanding what influences this balance is key to preventing precipitation.

G cluster_0 Stable Solution cluster_1 Precipitation Risk CaEDTA CaNa₂EDTA (Soluble Complex) FreeCa Free Ca²⁺ + EDTA CaEDTA->FreeCa Equilibrium Precipitate Calcium Phosphate (Insoluble Precipitate) FreeCa->Precipitate Phosphate Phosphate Ions (from buffer) Phosphate->Precipitate High_pH High pH (>7.0) High_pH->FreeCa Shifts Right High_Conc High Concentration High_Conc->FreeCa Shifts Right Low_pH Low pH (<7.0) Low_pH->CaEDTA Shifts Left Low_Conc Low Concentration Low_Conc->CaEDTA Shifts Left

Caption: Factors shifting the CaNa₂EDTA equilibrium.

Quantitative Data Summary

The pH of the solution is a critical factor in determining which calcium phosphate species may form and the overall stability of the mixture.[6][7]

Table 1: Influence of pH on Calcium Phosphate Species Formation

pH RangePredominant Calcium Phosphate SpeciesRelative SolubilityRisk of Precipitation
< 6.0Dicalcium phosphate dihydrate (DCPD)HigherLow
6.0 - 8.0Mixture of DCPD and Hydroxyapatite (HAP)ModerateModerate to High
> 8.0Hydroxyapatite (HAP)LowVery High

Data synthesized from multiple sources indicating general trends.[6][7][8]

Table 2: Effect of Molar Ratio on Precipitation

EDTA : Ca²⁺ Molar RatioObservationImplication
< 1 : 1Insufficient EDTA to chelate all free calcium.High risk of precipitation with phosphate.
1 : 1Stoichiometric amount of EDTA complexes the majority of dissolved calcium.Reduced risk, but stability is still pH and concentration dependent.[9]
> 1 : 1Excess EDTA is available to chelate any free calcium.Low risk of precipitation.

Note: In a this compound solution, the starting ratio is 1:1. This table illustrates the principle of using excess EDTA as a strategy if adding other calcium salts.

Experimental Protocol: Determining Buffer Compatibility

This protocol provides a method to empirically determine the stability boundary for your specific concentrations of this compound and phosphate buffer.

Objective: To identify the pH and concentration limits at which this compound and a phosphate buffer system are compatible without forming a precipitate.

Materials:

  • This compound solution (at working concentration)

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Deionized water

  • pH meter

  • Stir plate and stir bars

  • Glass beakers or flasks

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Workflow:

G step1 1. Prepare 0.2 M stock solutions of NaH₂PO₄ and Na₂HPO₄. step2 2. Create a series of phosphate buffers (e.g., 50 mM) at varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5). step1->step2 step3 3. Place a fixed volume of a buffer (e.g., 50 mL) on a stir plate. step2->step3 step4 4. Slowly titrate the Sodium Calcium Edetate solution into the stirring buffer. step3->step4 step5 5. Observe for turbidity (cloudiness). Note the volume added when precipitation first appears. step4->step5 step6 6. Repeat for each buffer pH. step5->step6 step7 7. Analyze data to determine the maximum compatible concentration at each pH. step6->step7

Caption: Experimental workflow for compatibility testing.

Procedure:

  • Prepare Phosphate Buffer Stocks: Create 0.2 M stock solutions of NaH₂PO₄ and Na₂HPO₄.

  • Formulate Test Buffers:

    • Prepare a series of 50 mL phosphate buffers at your target concentration (e.g., 20 mM, 50 mM).

    • Create buffers with different pH values (e.g., 6.0, 6.5, 7.0, 7.5) by mixing the monobasic and dibasic stocks. Use a pH meter to confirm and adjust the pH with dilute HCl or NaOH as needed.

  • Perform the Titration:

    • Place a beaker with one of the test buffers on a magnetic stir plate with a stir bar.

    • Fill a burette with your working solution of this compound.

    • Slowly add the this compound solution to the stirring buffer, for instance, at a rate of 1 mL/minute.

  • Observation:

    • Watch closely for the first sign of persistent turbidity. A black background can help in visualizing faint cloudiness.

    • Record the volume of this compound added when precipitation occurs.

  • Incubation (Optional): For solutions that remain clear, store them at relevant experimental temperatures (e.g., 4°C, 25°C, 37°C) and observe for any precipitate formation after 24 hours.

  • Data Analysis: Plot the maximum volume of this compound that could be added against the buffer pH to visualize the stability envelope for your system. This will define the safe operating limits for your formulation.

References

Mitigating the impact of "Sodium calcium edetate" on cell viability in culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Sodium Calcium Edetate (CaNa₂EDTA) in cell culture. The primary focus is on understanding and mitigating its impact on cell viability.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Q1: My cells are detaching and changing shape after I added this compound. What is happening?

A1: This is a common observation and is primarily due to the chelation of essential divalent cations from the cell culture medium and the cell surface.

  • Mechanism: this compound is a chelating agent that binds divalent metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺).[1] These ions are critical for the function of cell adhesion molecules, such as cadherins, which mediate cell-to-cell and cell-to-substrate connections. By sequestering these ions, this compound disrupts these connections, leading to cell detachment and altered morphology.[1]

  • Troubleshooting Steps:

    • Confirm Concentration: Double-check your calculations to ensure you are using the intended concentration. Cytotoxicity can be highly dose-dependent.[2][3]

    • Reduce Exposure Time: Minimize the incubation time to the shortest duration necessary for your experimental endpoint.

    • Wash Thoroughly: After treatment, wash the cells with a complete culture medium to replenish essential ions and neutralize the chelating effect.[3]

    • Ion Supplementation: If the experimental design allows, you can counteract the chelation effect by supplementing your culture medium with an equivalent concentration of MgCl₂ and CaCl₂ to match the concentration of this compound used.[1]

Q2: I'm observing a significant decrease in cell viability and suspect apoptosis. How can I mitigate this?

A2: Decreased viability is often linked to the chelation of essential metal ions required for cellular processes, which can trigger apoptosis (programmed cell death).[3]

  • Mechanism: Besides calcium and magnesium, this compound also chelates other essential divalent metals like zinc (Zn²⁺), manganese (Mn²⁺), and iron (Fe²⁺).[4][5] Zinc, in particular, is a crucial cofactor for numerous enzymes, including matrix metalloproteinases (MMPs) and antioxidant enzymes.[6][7] Depletion of these ions disrupts critical signaling pathways and cellular functions, leading to apoptosis.[3] The removal of extracellular calcium can also induce endoplasmic reticulum (ER) stress, another pathway to apoptosis.[8]

  • Troubleshooting Steps:

    • Perform a Dose-Response Assay: Determine the precise cytotoxic concentration for your specific cell line. A significant suppression of viability is often seen at concentrations of 300 µM or higher after 72 hours in some cancer cell lines.[3] (See Protocol 1: MTT Cell Viability Assay).

    • Use a Gentler Alternative: Depending on the specific metal you aim to chelate, consider alternatives. For instance, succimer (DMSA) is another effective lead chelator that may have a different side-effect profile.[6][7] Other potential alternatives for general chelation include iminodisuccinic acid (IDS) and methylglycinodiacetic acid (MGDA).[9]

    • Confirm Apoptosis: Use an assay like Annexin V/Propidium Iodide staining followed by flow cytometry to confirm that the observed cell death is indeed apoptosis. (See Protocol 2: Apoptosis Detection with Annexin V/PI).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The pharmacologic effects of this compound are due to the formation of stable, water-soluble complexes (chelates) with divalent and trivalent metals.[10] In this process, the calcium ion in the this compound molecule is displaced by a metal with a higher binding affinity, such as lead, zinc, or copper.[4][7] This newly formed metal-EDTA complex is physiologically inert and can be readily excreted by the kidneys.[10][11]

Q2: Is this compound toxic to all cell lines equally?

A2: No, the toxicity of EDTA varies significantly among different cell lines.[3] For example, studies have shown that human squamous carcinoma (HSC-2) and myelolymphocytic (U937) cells are highly sensitive, while glioblastoma (U87-MG) and T-lymphoblastic leukemia (Molt-4) cells are more resistant.[3] It is crucial to determine the sensitivity of your specific cell line experimentally.

Q3: Besides lead, what other metals does this compound chelate?

A3: While its primary clinical use is for lead poisoning, this compound can chelate various divalent and trivalent metals.[12] It significantly increases the urinary excretion of zinc and, to a lesser extent, manganese, iron, and copper.[5][10] Its effectiveness depends on the metal's affinity for EDTA and its accessibility within the body or culture system.[13]

Q4: Can I use Disodium EDTA instead of this compound?

A4: While both are forms of EDTA, they have a critical difference. Disodium EDTA will readily chelate calcium from the blood or culture medium, which can lead to severe hypocalcemia.[14][15] this compound is already saturated with calcium, which minimizes the depletion of essential calcium levels and makes it a safer choice for in vivo and many in vitro applications where maintaining calcium homeostasis is important.[10][16]

Data Presentation

Table 1: Relative Sensitivity of Various Cancer Cell Lines to EDTA-Induced Toxicity

Cell LineCell TypeRelative Sensitivity
HSC-2Human Squamous CarcinomaHigh
U937MyelolymphocyticHigh
C-32MelanomaModerate
HeLaEpithelial AdenocarcinomaModerate
U87-MGGlioblastomaLow / Resistant
Molt-4T-lymphoblastic LeukemiaLow / Resistant

Data adapted from studies on EDTA-induced toxicity.[3] Sensitivity is relative and cytotoxic concentrations should be determined empirically for each experimental system.

Table 2: Effect of EDTA Chelation on Urinary Excretion of Metals

MetalAverage Fold Increase in Excretion vs. Spontaneous Release
Zinc (Zn)26-fold
Manganese (Mn)20-fold
Iron (Fe)3 to 6-fold
Calcium (Ca)2-fold
Lead (Pb)2 to 3-fold (with 3g EDTA dose)
Aluminum (Al)2 to 3-fold (with 3g EDTA dose)

Data from a clinical study on the effects of EDTA chelation therapy.[5][13] This illustrates the high affinity of EDTA for zinc.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol determines the concentration-dependent effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions (including a vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot viability versus concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection with Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[3]

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or a non-enzymatic dissociation solution to avoid enzymatic cleavage of surface proteins. Centrifuge the collected cell suspension.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

cluster_0 Mechanism of Action CaNa2EDTA Sodium Calcium Edetate (Ca-EDTA) MetalEDTA Stable Metal-EDTA Complex (Pb-EDTA) CaNa2EDTA->MetalEDTA Displaces Ca²⁺ Calcium Displaced Calcium (Ca²⁺) CaNa2EDTA->Calcium HeavyMetal Heavy Metal Ion (e.g., Lead, Pb²⁺) HeavyMetal->MetalEDTA Binds to EDTA Excretion Renal Excretion MetalEDTA->Excretion

Caption: Chelation mechanism of this compound.

start Unexpected Cell Death or Detachment Observed q1 Is the concentration correct? start->q1 a1_no No, recalculate and repeat q1->a1_no No q2 Is exposure time minimal? q1->q2 Yes a1_yes Yes a2_no No, reduce incubation time and repeat q2->a2_no No q3 Perform Dose-Response (MTT Assay) q2->q3 Yes a2_yes Yes q4 Consider Alternatives (e.g., DMSA) or Ion Supplementation q3->q4 end Optimize Protocol q4->end

Caption: Troubleshooting workflow for cytotoxicity issues.

cluster_adhesion Loss of Adhesion cluster_apoptosis Apoptosis Induction CaNa2EDTA This compound Chelation Chelation of Divalent Cations (Ca²⁺, Mg²⁺, Zn²⁺) CaNa2EDTA->Chelation Adhesion Disruption of Cadherins & Integrins Chelation->Adhesion Ca²⁺, Mg²⁺ Enzyme Inhibition of Zn²⁺-dependent Enzymes (e.g., MMPs) Chelation->Enzyme Zn²⁺ ER_Stress ER Stress due to Ca²⁺ depletion Chelation->ER_Stress Ca²⁺ Morphology Altered Morphology & Detachment Adhesion->Morphology Caspase Caspase Activation Enzyme->Caspase ER_Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Overcoming challenges of "Sodium calcium edetate" in live-cell imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Calcium Edetate in Live-Cell Imaging

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the use of this compound (CaNa₂EDTA) in live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cellular biology?

A1: this compound is a chelating agent.[1] This means it can bind to heavy metal ions, forming a stable, water-soluble complex that can then be removed from a biological system. Its primary medical use is in treating heavy metal poisoning, particularly from lead.[1][2][3] In a research context, it is used to study the effects of heavy metal toxicity and the efficacy of chelation therapy at a cellular level. The "calcium" in its name is crucial; the molecule is already saturated with calcium, which minimizes the depletion of essential calcium from cells and blood when it binds to target heavy metals like lead, cadmium, or zinc.[4][2]

Q2: What is the primary mechanism of action for this compound?

A2: The core mechanism is chelation. The this compound molecule has a high affinity for divalent and trivalent heavy metal ions.[2] When introduced into a system containing heavy metals like lead (Pb²⁺), the lead ion, which has a higher affinity for the EDTA molecule than calcium does, displaces the calcium ion to form a very stable lead-EDTA complex.[3] This complex is water-soluble and can be excreted from the body, effectively reducing the concentration of toxic free metal ions.[4]

Q3: What are the main challenges of using this compound in live-cell imaging?

A3: The primary challenges include:

  • Cytotoxicity: High concentrations or prolonged exposure can be toxic to cells.[5][6]

  • Chelation of Essential Ions: While selective, it can still chelate essential divalent cations like zinc and manganese, which are crucial for various enzymatic functions.[3][7][8] This can disrupt normal cellular processes.

  • Disruption of Cell Adhesion: Many cell adhesion molecules, such as cadherins and integrins, are dependent on calcium and magnesium.[9] By chelating these ions in the culture medium, this compound can cause adherent cells to detach from their substrate, complicating imaging experiments.[9][10]

  • Interference with Fluorescent Probes: The chelating action can interfere with ion-sensitive fluorescent dyes, particularly calcium indicators like Fura-2 and Fluo-4, potentially altering their fluorescent properties or dampening the signal.[11][12][13]

Q4: Is this compound the same as Disodium EDTA?

A4: No, they are different formulations with critically different effects. Standard Disodium EDTA (Na₂EDTA) will readily chelate free calcium in the culture medium or blood, which can lead to significant and potentially lethal hypocalcemia.[3][14] this compound (CaNa₂EDTA) is already complexed with calcium, preventing this dangerous depletion of essential calcium.[3] Using Na₂EDTA instead of CaNa₂EDTA for lead chelation is not recommended.[3]

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
High Cell Death or Poor Viability Post-Treatment 1. Concentration is too high: this compound can be cytotoxic at elevated concentrations.[5] 2. Prolonged incubation time: Continuous exposure can disrupt essential cellular processes. 3. Depletion of essential metals: Chelation of essential ions like zinc can lead to cellular stress.[8]1. Optimize Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line (typically in the µM to low mM range). 2. Reduce Incubation Time: Limit exposure to the minimum time required to achieve the desired chelation effect. Consider a "pulse-chase" experiment where the chelator is washed out after a short incubation period. 3. Supplement Medium: After washing out the chelator, replenish the culture with fresh medium containing normal physiological levels of essential ions.
Adherent Cells are Detaching from the Plate 1. Chelation of Ca²⁺/Mg²⁺: Cell adhesion molecules (integrins, cadherins) that anchor cells to the substrate require calcium and magnesium to function.[9] EDTA chelates these ions from the medium, disrupting adhesion.[9][10]1. Allow Adhesion First: Plate cells and allow them to fully adhere and spread in complete medium for 24 hours before introducing this compound.[10] 2. Use Serum: If compatible with the experiment, the presence of serum can help mitigate the effects by providing additional proteins and ions, though this may also reduce the chelator's efficacy. 3. Coat Plates: Use plates coated with extracellular matrix proteins (e.g., fibronectin, collagen) to promote stronger cell adhesion.
Fluorescence Signal is Weak or Unstable 1. Interference with Calcium Indicators: If using calcium-sensitive dyes (e.g., Fluo-4), the chelator can sequester extracellular calcium, preventing or dampening the expected fluorescent response to a stimulus.[11] 2. Direct Dye Interaction: Some chelators can directly interact with or quench certain fluorescent dyes. 3. Cell Stress/Damage: Stressed or dying cells will have compromised membranes and unstable ion gradients, leading to erratic fluorescence.1. Wash-Out Step: Thoroughly wash the cells to remove the this compound before adding the fluorescent indicator. 2. Use Genetically Encoded Indicators: Consider using genetically encoded calcium indicators (GECIs) like GCaMP, which are expressed inside the cell and are less susceptible to extracellular chelators.[12] 3. Perform Control Experiments: Image cells treated with the chelator but without the heavy metal to isolate the chelator's effect on fluorescence. Also, image cells with the dye but without any treatment to establish a baseline.
Unexpected Changes in Cellular Signaling 1. Altered Ion Homeostasis: The primary function is to chelate metals. This can inadvertently alter the delicate balance of intracellular ions, affecting signaling pathways that rely on metal cofactors (e.g., zinc-finger proteins). 2. Oxidative Stress: The process of heavy metal chelation and removal can sometimes induce secondary effects like oxidative stress.1. Lower Concentration: Use the lowest effective concentration to minimize off-target effects. 2. Measure Key Ions: If possible, use ion-specific probes to measure intracellular concentrations of key ions like Zn²⁺ to monitor for unintended depletion. 3. Co-administration of Antioxidants: In some protocols, antioxidants like N-acetylcysteine (NAC) are used alongside chelators to mitigate oxidative stress.[7]

Experimental Protocols

General Protocol for Live-Cell Imaging of Heavy Metal Chelation

This protocol provides a framework for observing the effects of a heavy metal (e.g., Lead (II) Acetate) and subsequent chelation by this compound.

1. Reagent Preparation:

  • Cell Culture Medium: Prepare complete medium appropriate for your cell line (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin).
  • Heavy Metal Stock: Prepare a sterile, high-concentration stock solution of Lead (II) Acetate (e.g., 100 mM in sterile water).
  • Chelator Stock: Prepare a sterile stock solution of this compound. Dissolve in sterile, Ca²⁺/Mg²⁺-free phosphate-buffered saline (PBS) and adjust the pH to ~7.4 if necessary.[9] A 10-100 mM stock is typical.
  • Fluorescent Probe: Prepare according to the manufacturer's instructions (e.g., Fluo-4 AM in anhydrous DMSO).

2. Cell Culture and Plating:

  • Culture adherent cells (e.g., HEK293, HeLa) in a T-75 flask to ~80% confluency.
  • Trypsinize the cells using a standard trypsin-EDTA solution.[15]
  • Neutralize trypsin with complete medium, centrifuge the cells (125 x g for 5 min), and resuspend in fresh medium.[15]
  • Seed the cells onto a live-cell imaging dish (e.g., glass-bottom 35 mm dish) at a density that will result in 50-60% confluency on the day of the experiment.
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for firm attachment.

3. Experimental Treatment:

  • Baseline Imaging (Optional): Wash cells once with imaging buffer (e.g., HBSS with Ca²⁺/Mg²⁺) and acquire baseline images if necessary.
  • Heavy Metal Exposure: Aspirate the medium. Add fresh medium containing the desired final concentration of Lead (II) Acetate (e.g., 10-100 µM). Incubate for a predetermined time (e.g., 2-4 hours).
  • Chelation Treatment: Aspirate the lead-containing medium. Wash the cells 2-3 times with warm PBS to remove extracellular lead. Add fresh medium containing the desired concentration of this compound (e.g., 50-500 µM). Incubate for 1-2 hours.

4. Fluorescent Staining and Imaging:

  • Wash: Aspirate the chelator-containing medium. Wash the cells thoroughly (at least 3 times) with a warm imaging buffer (e.g., HBSS) to remove all traces of the chelator.
  • Staining: Add imaging buffer containing the fluorescent probe (e.g., 2-5 µM Fluo-4 AM) and a dispersing agent like Pluronic F-127. Incubate for 30-45 minutes at 37°C.
  • De-esterification: Wash the cells once with fresh imaging buffer and incubate for another 30 minutes to allow for complete de-esterification of the AM ester dye.
  • Imaging: Mount the dish on a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂). Acquire images using the appropriate filter sets and time-lapse settings.

Visualizations

Experimental Workflow Diagram

This diagram outlines the key steps in a typical live-cell imaging experiment designed to assess heavy metal toxicity and chelation.

G prep Cell Preparation plate Plate Cells on Imaging Dish prep->plate adhere Incubate 24h (Allow Adhesion) plate->adhere treat_metal Heavy Metal Exposure (e.g., Pb²⁺) adhere->treat_metal wash1 Wash (x3) treat_metal->wash1 treat_chelate Chelator Treatment (CaNa₂EDTA) wash1->treat_chelate wash2 Wash (x3) treat_chelate->wash2 stain Fluorescent Probe Loading wash2->stain image Live-Cell Imaging (& Data Acquisition) stain->image

Caption: Workflow for heavy metal chelation live-cell imaging.

Signaling Pathway Diagram: Mitigation of Lead-Induced Cellular Damage

This diagram illustrates the mechanism by which this compound (CaNa₂EDTA) can mitigate cellular damage caused by lead (Pb²⁺) toxicity.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pb_ext Lead (Pb²⁺) Pb_EDTA Pb-EDTA Complex (Water Soluble) Pb_ext->Pb_EDTA Pb_int Intracellular Pb²⁺ Pb_ext->Pb_int Enters Cell EDTA_ext CaNa₂EDTA EDTA_ext->Pb_EDTA Chelates EDTA_ext->Pb_int Prevents Entry & Promotes Efflux ROS Reactive Oxygen Species (ROS) Pb_int->ROS Induces Damage Cellular Damage (e.g., Apoptosis) Pb_int->Damage Inhibits Enzymes ROS->Damage Causes

Caption: Mechanism of CaNa₂EDTA in reducing lead cytotoxicity.

References

"Sodium calcium edetate" and its potential to alter the activity of non-metal-dependent enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential of sodium calcium edetate to alter the activity of non-metal-dependent enzymes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it typically affect enzymes?

This compound is a chelating agent, a salt of ethylenediaminetetraacetic acid (EDTA).[1] Its primary mechanism of action is to bind, or chelate, divalent and trivalent metal ions, forming stable, water-soluble complexes that are then excreted from the body.[2][3] For this reason, it is medically used to treat heavy metal poisoning, particularly lead poisoning.[1][4] In a laboratory setting, EDTA is widely used to inhibit metal-dependent enzymes by sequestering their essential metal cofactors, such as zinc, magnesium, or manganese.[5][6]

Q2: Can this compound affect enzymes that do not require a metal cofactor for their activity?

Yes, research has shown that EDTA can inhibit certain non-metal-dependent enzymes.[2][5] This inhibition is not due to the chelation of a metal cofactor but rather through direct binding to the enzyme, often at the active site.[2] This means that even in the absence of metal ions, this compound can still potentially alter the function of specific enzymes.

Q3: What are some examples of non-metal-dependent enzymes that are inhibited by EDTA?

Studies have demonstrated that EDTA can act as a selective inhibitor for a number of dNTP hydrolyzing enzymes, independently of metal ion chelation.[5] Specific examples include:

  • Taq DNA Polymerase: An enzyme crucial for PCR (Polymerase Chain Reaction).

  • dUTPase (dUTP pyrophosphatase): An enzyme involved in nucleotide metabolism.

  • MutT: An enzyme that sanitizes the nucleotide pool to prevent mutations.

  • Liver Arginase

  • Horseradish Peroxidase [5]

Q4: What is the mechanism of inhibition for these non-metal-dependent enzymes?

For enzymes like dUTPase, Taq polymerase, and MutT, EDTA has been shown to act as a competitive inhibitor.[2] It directly binds to the nucleotide-binding site of the enzyme, effectively blocking the natural substrate from binding and preventing catalysis.[2] This binding is driven by enthalpy and can be quite strong, with dissociation constants in the submicromolar range.[2]

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments where you suspect this compound may be affecting enzyme activity through a non-chelation-based mechanism.

Issue: Unexpected inhibition of a non-metal-dependent enzyme in the presence of this compound.

Step 1: Confirm the Enzyme's Independence from Metal Cofactors
  • Literature Review: Thoroughly check the literature to confirm that your enzyme of interest is indeed not dependent on any metal cofactors for its activity or stability.

  • Control Experiment: Run the enzyme assay in the presence of a different, structurally unrelated chelating agent (e.g., EGTA, which has a higher affinity for calcium ions) at a similar concentration.[7] If this compound inhibits the enzyme but the other chelator does not, it points towards a non-chelation-based mechanism.

Step 2: Differentiate Between Chelation and Direct Inhibition
  • Metal Ion Rescue Experiment:

    • Protocol: To test if the inhibition is due to chelation of trace metal ions, perform a "rescue" experiment. After observing inhibition by this compound, add an excess of various divalent cations (e.g., MgCl₂, ZnCl₂, MnCl₂) to the reaction mixture.

    • Expected Outcome: If the enzyme activity is restored upon the addition of metal ions, the inhibition is likely due to chelation. If the activity is not restored, it suggests a direct inhibitory effect.

Step 3: Characterize the Direct Inhibition
  • Enzyme Kinetics: Perform a kinetic analysis to determine the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring the enzyme's reaction rate at various substrate concentrations in the presence of different, fixed concentrations of this compound.

  • Isothermal Titration Calorimetry (ITC): ITC can be used to directly measure the binding of this compound to the enzyme and determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).[2]

Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic parameters of EDTA binding to human dUTPase (hDUT), a non-metal-dependent enzyme.

ParameterValue
Kinetic Parameters
KM of hDUT (no EDTA)1.8 ± 0.2 µM
kcat of hDUT (no EDTA)0.44 ± 0.01 s-1
KM of hDUT (with EDTA)3.5 ± 0.6 µM
kcat of hDUT (with EDTA)0.23 ± 0.02 s-1
Thermodynamic Parameters (ITC)
Dissociation Constant (Kd)0.23 ± 0.03 µM
Stoichiometry (n)0.89 ± 0.01
Enthalpy (ΔH)-7.2 ± 0.1 kcal/mol
Entropy (TΔS)1.8 kcal/mol

Data adapted from Lopata, A., et al. (2019). Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity. International Journal of Molecular Sciences.[2]

Experimental Protocols

Protocol 1: Differentiating Chelation vs. Direct Inhibition

Objective: To determine if the observed enzyme inhibition by this compound is due to the chelation of essential metal cofactors or direct binding to the enzyme.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (metal-free)

  • This compound solution

  • Stock solutions of divalent cations (e.g., 1 M MgCl₂, 1 M ZnCl₂)

  • Microplate reader or spectrophotometer

Procedure:

  • Baseline Activity: Measure the activity of your enzyme under standard assay conditions without any added this compound.

  • Inhibition Assay: Add this compound to the reaction mixture at a concentration that causes significant inhibition and measure the enzyme activity.

  • Metal Ion Rescue: To the inhibited reaction, add an excess of a divalent cation (e.g., a final concentration of 1-10 mM MgCl₂).

  • Measure Activity: Immediately measure the enzyme activity after the addition of the divalent cation.

  • Analysis: Compare the enzyme activity in the three conditions. Restoration of activity after the addition of the metal ion suggests chelation-based inhibition. Lack of restoration suggests direct inhibition.

Protocol 2: Kinetic Analysis of Inhibition

Objective: To determine the mechanism of direct enzyme inhibition by this compound.

Materials:

  • Enzyme of interest

  • A range of substrate concentrations

  • A range of this compound concentrations

  • Assay buffer (metal-free)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a matrix of reaction conditions with varying concentrations of both the substrate and this compound.

  • Initiate the reactions by adding the enzyme.

  • Measure the initial reaction velocities (V₀) for each condition.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analyze the plots to determine the type of inhibition (competitive, non-competitive, etc.). For competitive inhibition, you would expect to see an increase in the apparent KM with no change in Vmax as the concentration of this compound increases.

Visualizations

experimental_workflow start Enzyme Assay with This compound inhibition Inhibition Observed? start->inhibition no_inhibition No Direct Effect Observed inhibition->no_inhibition No rescue_exp Perform Metal Ion Rescue Experiment inhibition->rescue_exp Yes activity_restored Activity Restored? rescue_exp->activity_restored chelation Inhibition likely due to Chelation activity_restored->chelation Yes direct_inhibition Inhibition likely Direct activity_restored->direct_inhibition No kinetic_analysis Perform Kinetic Analysis direct_inhibition->kinetic_analysis mechanism Determine Inhibition Mechanism kinetic_analysis->mechanism

Caption: Troubleshooting workflow for investigating enzyme inhibition by this compound.

signaling_pathway cluster_enzyme Non-Metal-Dependent Enzyme active_site Nucleotide Binding Site product Product active_site->product Catalysis substrate Substrate (e.g., dNTP) substrate->active_site Binds edta Sodium Calcium Edetate edta->active_site Competitively Binds (Inhibition)

Caption: Proposed mechanism of competitive inhibition of a non-metal-dependent enzyme by this compound.

References

Best practices for the safe handling and disposal of "Sodium calcium edetate" waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and disposal of Sodium Calcium Edetate waste for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary hazards?

This compound (also known as Edetate Calcium Disodium) is a chelating agent used in various industrial and scientific applications, including as a treatment for lead poisoning.[1][2] While not classified as hazardous by OSHA's Hazard Communication Standard (29 CFR 1910.1200), it can cause skin and eye irritation.[3][4] Inhalation of dust may cause respiratory tract irritation.[5][6] Ingestion of large amounts may lead to gastrointestinal issues.[5][7]

2. What personal protective equipment (PPE) is required when handling this compound?

To ensure safety, the following PPE is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[9]

  • Skin and Body Protection: Wear a lab coat or protective clothing to prevent skin contact.[6][9]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[8][9]

3. How should I store this compound waste?

Store waste in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[5][7] Keep it away from incompatible materials such as strong oxidizing agents.[5][10]

4. What is the proper procedure for disposing of this compound waste?

Dispose of this compound waste in accordance with federal, state, and local environmental regulations.[5][11] It should be treated as hazardous waste and disposed of through a licensed waste disposal company.[11] Do not empty into drains or the environment.[3][11]

5. What should I do in case of a spill?

For a small spill, you can use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.[5] For a large spill, use a shovel to put the material into a waste disposal container.[5] In both cases, the area should then be cleaned by spreading water on the contaminated surface, and this water should be disposed of according to local and regional authority requirements.[5] Ensure adequate ventilation and wear appropriate PPE during cleanup.[9]

6. What are the first-aid measures in case of exposure?

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation persists.[5][8]

  • Skin Contact: Wash the affected area with soap and water. Get medical attention if irritation develops.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Troubleshooting Guide

Issue Possible Cause Solution
Caking or clumping of solid waste Improper storage in a humid environment.Ensure waste containers are tightly sealed and stored in a dry location. If caking occurs, handle with care to avoid dust generation during disposal preparation.
Dust generation during handling/disposal Improper handling techniques.Handle the material gently. Use a fume hood or ventilated enclosure.[3] If significant dust is unavoidable, use appropriate respiratory protection.[9]
Container leakage Use of incompatible or damaged containers.Use only containers that are in good condition and compatible with the chemical waste.[12] Immediately transfer the waste to a new, appropriate container if a leak is discovered.[12]
Uncertainty about local disposal regulations Lack of familiarity with institutional or regional guidelines.Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company for guidance.[12][13]

Quantitative Data Summary

Parameter Value Source
Occupational Exposure Limit (Particulates Not Otherwise Regulated - Respirable fraction) 5 mg/m³[10]
Oral LD50 (rat) > 2,000 mg/kg bw[8]
Dermal LD50 (rat) > 2,000 mg/kg bw[8]

Experimental Protocol: General Chelation Waste Handling

This protocol outlines the general steps for handling waste generated from a typical in-vitro chelation experiment using this compound.

  • Preparation: Before starting the experiment, designate a specific, labeled waste container for all solid and liquid waste containing this compound.

  • Personal Protective Equipment: Don all required PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • During the Experiment:

    • Carefully transfer all solutions containing this compound to the designated liquid waste container.

    • Place all contaminated consumables (e.g., pipette tips, microfuge tubes) into the designated solid waste container.

  • Post-Experiment Cleanup:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Collect all cleaning materials (e.g., absorbent pads, wipes) and place them in the solid waste container.

  • Waste Storage:

    • Ensure the waste container is securely sealed.[12]

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.[13]

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed contractor.[13]

Visualizations

G cluster_handling Safe Handling Workflow cluster_disposal Waste Disposal Workflow prep Preparation: - Designate waste containers - Review SDS ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves prep->ppe handling Experimental Work: - Handle with care - Minimize dust ppe->handling segregation Waste Segregation: - Separate solid and liquid waste handling->segregation storage Temporary Storage: - Tightly sealed containers - Labeled correctly segregation->storage Transfer to Storage transport Arrange for Pickup: - Contact EHS or licensed vendor storage->transport disposal Final Disposal: - Off-site hazardous waste facility transport->disposal

Caption: Workflow for safe handling and disposal of this compound waste.

G spill Spill Occurs assess Assess the Spill: - Size and location spill->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill: - Use absorbent materials ppe->contain cleanup Clean Up Spill: - Collect waste - Decontaminate area contain->cleanup dispose Dispose of Waste: - As hazardous waste cleanup->dispose

References

Technical Support Center: Correcting for Sodium Calcium Edetate Interference in Atomic Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and correcting for interferences caused by sodium calcium edetate in Atomic Absorption Spectroscopy (AAS).

Frequently Asked Questions (FAQs)

Q1: How does this compound interfere with AAS measurements?

A: this compound, a derivative of Ethylenediaminetetraacetic Acid (EDTA), is a strong chelating agent. Its primary interference in AAS is chemical interference .[1][2] The edetate molecule binds strongly to metal ions in the sample, forming stable, non-volatile complexes.[3][4] During the atomization step in the flame or graphite furnace, these complexes may not fully decompose, leading to a reduced population of free, ground-state atoms of the analyte.[3] This results in a lower absorbance reading and an underestimation of the analyte concentration. This phenomenon is often referred to as signal depression.

Q2: What are the primary methods to correct for this interference?

A: There are three main strategies to mitigate the chemical interference caused by this compound:

  • Matrix Matching: This involves preparing calibration standards with the same concentration of this compound as the samples.[5][6][7]

  • Use of a Releasing Agent: A releasing agent is a substance that preferentially binds with the interfering species, in this case, edetate, thereby "releasing" the analyte.[4][8][9]

  • Use of a Protecting Agent: A protecting agent forms a stable but volatile complex with the analyte, preventing it from forming non-volatile compounds with other interfering substances.[8][10][11]

Q3: When should I choose matrix matching?

A: Matrix matching is the most straightforward approach when the concentration of this compound in your samples is known and consistent.[7] By ensuring the standards and samples have the same matrix composition, the interference effect becomes systematic and is accounted for in the calibration.[5][6]

Q4: What are releasing agents and how do they work?

A: Releasing agents are typically cations that form more stable complexes with the interferent than the analyte does.[8][9] For edetate interference, elements like lanthanum (La³⁺) or strontium (Sr²⁺) are commonly used.[4][12][13] When added in excess to both samples and standards, they preferentially bind to the edetate, leaving the analyte free for atomization.[4][10]

Q5: Can EDTA itself be used to correct for other types of interference?

A: Yes, interestingly, EDTA can act as a protecting agent to eliminate interferences from species like phosphate, silicate, and sulfate, particularly in the determination of calcium.[4][5][8] It forms a stable and volatile complex with the analyte, preventing the formation of less volatile compounds with the interfering anions.[3][10][14]

Troubleshooting Guide

Issue: My analyte signal is lower than expected in samples containing this compound.

Possible Cause: Chemical interference from the formation of stable, non-volatile analyte-edetate complexes.[3]

Solutions:

Method Description Advantages Disadvantages
Matrix Matching Prepare all standards and blanks to contain the same concentration of this compound as the samples.[5][6]Simple and effective when the interferent concentration is known and constant.Requires accurate knowledge of the interferent concentration. Can be tedious if concentrations vary between samples.[7]
Use of a Releasing Agent (e.g., Lanthanum Chloride) Add a high concentration of a releasing agent, such as lanthanum chloride, to all samples, standards, and blanks.[12][15][16]Effective even with slight variations in interferent concentration. Can also mitigate other similar chemical interferences.[4]Introduces another reagent that must be of high purity. Requires optimization of the releasing agent concentration.[17]
Use of a Hotter Flame Switch from an air-acetylene flame to a nitrous oxide-acetylene flame.[4][18]The higher temperature can provide sufficient energy to break down the stable analyte-edetate complexes.[3]May not be suitable for all elements and can introduce ionization interferences for some analytes.[11]

Experimental Protocols

Protocol 1: Correction by Matrix Matching

This protocol is suitable when the concentration of this compound in the samples is known.

  • Determine the concentration of this compound in your sample solutions.

  • Prepare a stock solution of this compound at a concentration that will allow for easy spiking of your standards and blank.

  • Prepare your calibration standards and a blank. To each of these, add the appropriate volume of the this compound stock solution to match the concentration present in your samples.

  • Prepare your samples for analysis as you normally would.

  • Analyze the blank, standards, and samples using AAS. The calibration curve generated from the matrix-matched standards will be used to determine the concentration of the analyte in your samples.

Protocol 2: Correction using a Lanthanum Chloride Releasing Agent

This protocol is effective when the concentration of this compound may vary or is not precisely known.

  • Prepare a 1% (w/v) Lanthanum solution:

    • Carefully weigh 5.87 g of lanthanum oxide (La₂O₃) into a 1 L beaker.

    • Wet the powder with a small amount of deionized water.

    • Cautiously add 100 mL of concentrated hydrochloric acid in small portions until the oxide is completely dissolved.[17]

    • Slowly dilute to 500 mL with deionized water.

  • Prepare your calibration standards and a blank.

  • Prepare your samples for analysis.

  • Add the releasing agent: To every 10 mL of your prepared standards, blank, and samples, add 1 mL of the 1% Lanthanum solution. This will result in a final lanthanum concentration of approximately 1000 ppm. Ensure all solutions are thoroughly mixed.

  • Analyze the blank, standards, and samples using AAS.

Visualizations

Correction_Workflow start Low Analyte Signal in Presence of This compound check_conc Is the concentration of This compound known and constant? start->check_conc matrix_match Use Matrix Matching Protocol check_conc->matrix_match  Yes releasing_agent Use Releasing Agent Protocol (e.g., Lanthanum Chloride) check_conc->releasing_agent No / Varies   analysis Perform AAS Analysis matrix_match->analysis releasing_agent->analysis end Accurate Analyte Concentration analysis->end

Caption: Troubleshooting workflow for this compound interference.

Releasing_Agent_Mechanism cluster_before Before Adding Releasing Agent cluster_after After Adding Releasing Agent Analyte Analyte Analyte_Edetate Stable Complex (Signal Depression) Analyte->Analyte_Edetate + Edetate Edetate Edetate->Analyte_Edetate Free_Analyte Free Analyte (Signal Restored) La_Edetate More Stable La-Edetate Complex La Lanthanum (La³⁺) La->La_Edetate + Edetate2 Edetate Edetate2->La_Edetate

Caption: Mechanism of a releasing agent in overcoming edetate interference.

References

Optimizing incubation time for complete chelation with "Sodium calcium edetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Sodium calcium edetate for complete chelation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of chelation by this compound?

A1: this compound, a derivative of ethylenediaminetetraacetic acid (EDTA), works through complexation. The EDTA molecule has six binding sites that can form a stable, cage-like complex with a metal ion. In this process, the calcium ion present in the this compound is displaced by a heavy metal ion, such as lead, for which EDTA has a higher affinity. This forms a stable, water-soluble metal-EDTA complex, effectively sequestering the metal ion.

Q2: How long should I incubate my sample with this compound for complete chelation?

A2: In aqueous solutions, the formation of metal-EDTA complexes is typically very rapid, often described as almost instantaneous. For most in-vitro experimental setups, a prolonged incubation time is not necessary. The optimization of other experimental parameters is generally more critical for achieving complete chelation.

Q3: What are the most critical factors to consider for optimizing chelation with this compound?

A3: The most critical factors for successful chelation are:

  • pH of the solution: The stability of the metal-EDTA complex is highly pH-dependent. Alkaline conditions are often required, especially for metals that form weaker complexes.

  • Stoichiometry: It is crucial to ensure a sufficient molar excess of this compound relative to the concentration of the target metal ion to drive the reaction to completion.

  • Presence of competing ions: Other metal ions in the solution can compete for binding to EDTA, potentially affecting the chelation of the target metal.

Q4: How can I confirm that chelation is complete in my experiment?

A4: Complete chelation can be confirmed using various analytical techniques. A common method is EDTA titration, where a metal ion indicator is used. The color change of the indicator signals the point at which all free metal ions have been chelated by EDTA. Other methods include ion-selective electrodes, atomic absorption spectroscopy, or inductively coupled plasma mass spectrometry (ICP-MS) to measure the concentration of free metal ions before and after the addition of this compound.[1]

Q5: Can I use this compound to chelate any metal ion?

A5: this compound has a varying affinity for different metal ions. It is most commonly used for lead poisoning because of its high affinity for lead.[2] It can also chelate other divalent and trivalent metals such as cadmium, zinc, and manganese.[3] The effectiveness of chelation will depend on the specific metal and the experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Chelation Insufficient amount of this compound.Increase the molar ratio of this compound to the target metal ion. A 1:1 ratio is the theoretical minimum, but a slight excess may be beneficial.
Incorrect pH of the solution.Adjust the pH of your solution. For many metals, an alkaline pH is optimal for EDTA chelation.
Presence of high concentrations of competing metal ions.Consider a pre-treatment step to remove competing ions if possible. Alternatively, increase the concentration of this compound.
Precipitate Formation The metal-EDTA complex may have low solubility under the specific experimental conditions.Adjust the pH or temperature of the solution. Ensure the solvent system is appropriate for the metal-EDTA complex.
The metal hydroxide may be precipitating at the working pH before chelation can occur.Add the this compound solution before adjusting the pH to the optimal range for chelation.
Inconsistent Results Variability in experimental conditions.Ensure consistent control of pH, temperature, and concentrations of all reactants across all experiments.
Degradation of this compound solution.Prepare fresh solutions of this compound for each experiment. Store stock solutions under appropriate conditions.

Data Presentation

Table 1: Key Factors Influencing Chelation Efficiency with this compound

Parameter Effect on Chelation Recommendations for Optimization
pH The stability of the metal-EDTA complex is highly pH-dependent. The fully deprotonated form of EDTA, which is most effective for chelation, is favored at higher pH.For most applications, an alkaline pH is recommended. The optimal pH should be determined empirically for the specific metal ion and experimental system.
Molar Ratio (Chelator:Metal) A sufficient excess of the chelating agent is necessary to ensure the complete complexation of the target metal ion.A molar ratio of at least 1:1 is required. A slight excess of this compound may be used to drive the reaction to completion.
Temperature Temperature can influence the reaction kinetics and the stability of the metal-EDTA complex.For most in-vitro applications at room temperature, the reaction is very fast. If working at low temperatures, a slightly longer incubation time may be considered.
Presence of Competing Ions Other metal ions with an affinity for EDTA can compete with the target metal, reducing the efficiency of chelation.If possible, minimize the concentration of competing ions. If not, a higher concentration of this compound may be required.

Experimental Protocols

Protocol 1: Determination of Chelation Completion using EDTA Titration with a Metal Ion Indicator

This protocol provides a general method to determine the point of complete chelation of a metal ion in a sample solution.

Materials:

  • Sample solution containing the metal ion of interest

  • Standardized solution of this compound

  • Appropriate buffer solution to maintain the optimal pH

  • Metal ion indicator (e.g., Eriochrome Black T, Murexide)

  • Burette, beaker, and magnetic stirrer

Methodology:

  • Pipette a known volume of the sample solution into a beaker.

  • Add the appropriate buffer solution to adjust the pH to the optimal range for the metal-EDTA complex formation.

  • Add a small amount of the metal ion indicator to the solution. The solution should develop a color indicating the presence of free metal ions.

  • Titrate the sample solution with the standardized this compound solution from the burette while continuously stirring.

  • The endpoint of the titration is reached when the color of the solution permanently changes, indicating that all the free metal ions have been chelated by the EDTA.

  • Record the volume of the this compound solution used. This volume can be used to calculate the concentration of the metal ion in the original sample.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Chelation Time cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_optimization Optimization A Prepare Sample with Target Metal Ion D Set up Titration Apparatus A->D B Prepare Standardized this compound Solution B->D C Select Appropriate Buffer and Indicator E Add Buffer and Indicator to Sample C->E D->E F Titrate with this compound E->F G Observe and Record Endpoint (Color Change) F->G H Calculate Metal Ion Concentration G->H I Repeat at Different Time Points (if necessary) H->I J Analyze Data to Confirm Rapid Chelation I->J

Caption: Workflow for determining chelation completion.

Troubleshooting_Chelation Troubleshooting Incomplete Chelation Start Incomplete Chelation Observed Check_pH Is the pH optimal for the metal-EDTA complex? Start->Check_pH Adjust_pH Adjust pH to the recommended alkaline range Check_pH->Adjust_pH No Check_Stoichiometry Is the molar ratio of EDTA to metal sufficient? Check_pH->Check_Stoichiometry Yes Adjust_pH->Check_Stoichiometry Increase_EDTA Increase the concentration of this compound Check_Stoichiometry->Increase_EDTA No Check_Competing_Ions Are there high concentrations of competing metal ions? Check_Stoichiometry->Check_Competing_Ions Yes Increase_EDTA->Check_Competing_Ions Address_Competing_Ions Consider sample pre-treatment or further increase EDTA concentration Check_Competing_Ions->Address_Competing_Ions Yes Success Chelation Complete Check_Competing_Ions->Success No Address_Competing_Ions->Success

Caption: Decision tree for troubleshooting incomplete chelation.

References

Technical Support Center: The Impact of Sodium Calcium Edetate on Nucleic Acid Integrity in Molecular Biology Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the use of Sodium Calcium Edetate and its potential impact on the integrity of nucleic acids in molecular biology assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard EDTA?

This compound, also known as Edetate Calcium Disodium, is a chelating agent that is a salt of ethylenediaminetetraacetic acid (EDTA).[1] It contains two sodium atoms and one calcium atom.[1] The key difference from standard EDTA (e.g., disodium EDTA) is that the EDTA molecule is already saturated with calcium.[2] This is medically significant as it allows the compound to chelate heavy metals with a higher affinity than calcium, such as lead, without depleting the body's essential calcium reserves.[3][4] In a laboratory setting, this pre-chelation with calcium means it will primarily chelate divalent and trivalent metal ions that have a stronger binding affinity for EDTA than calcium.[2][5]

Q2: What is the primary mechanism of action for this compound?

The primary mechanism of this compound is chelation.[3] The EDTA component forms stable, water-soluble complexes with divalent and trivalent metal ions.[2][5] The calcium ion within the this compound molecule can be displaced by metals that have a higher affinity for EDTA, such as lead, zinc, cadmium, and manganese.[2][4][5] This property is utilized in medicine to treat heavy metal poisoning.[1][3][6] In molecular biology, this chelation activity can impact enzymes that require divalent cations as cofactors.

Q3: Can this compound be used to protect nucleic acids from degradation?

Yes, like other forms of EDTA, this compound can help protect nucleic acids from degradation. Many nucleases (enzymes that degrade DNA and RNA) require divalent cations like magnesium (Mg²⁺) as cofactors to function.[7] By chelating these essential cofactors, this compound can inactivate nucleases, thereby preserving the integrity of DNA and RNA samples.[7][]

Q4: What are the potential negative impacts of this compound on molecular biology assays?

The primary negative impact stems from its chelating properties. Many essential enzymes used in molecular biology, such as DNA polymerases (used in PCR), reverse transcriptases, and restriction enzymes, require divalent cations, most commonly Mg²⁺, as a cofactor for their activity.[9] By sequestering these ions, this compound can inhibit these enzymatic reactions, leading to failed or inefficient experiments.[10][11][12]

Troubleshooting Guides

Issue 1: PCR or qPCR reaction failure (no amplification or low yield)

Possible Cause: Inhibition of DNA polymerase due to chelation of magnesium ions (Mg²⁺) by this compound.

Troubleshooting Steps:

  • Optimize Mg²⁺ Concentration: The presence of any form of EDTA, including this compound, necessitates a higher concentration of Mg²⁺ in the reaction buffer.[13] It is crucial to titrate the MgCl₂ concentration to find the optimal level that counteracts the chelating effect without inhibiting the polymerase.

  • Dilute the Nucleic Acid Sample: If the this compound is a contaminant from your sample preparation, diluting the template DNA or RNA may reduce the concentration of the inhibitor to a level that is tolerated by the polymerase.[14]

  • Purify the Nucleic Acid Sample: If dilution is not feasible or effective, re-purify your nucleic acid sample using a column-based purification kit or ethanol precipitation to remove the this compound.[13][14]

  • Use a PCR Additive: Certain PCR additives, such as bovine serum albumin (BSA), can sometimes help to overcome the effects of inhibitors.[15]

Issue 2: Inaccurate quantification in qPCR

Possible Cause: Partial inhibition of the qPCR reaction by this compound, leading to a shift in the quantification cycle (Cq) value.

Troubleshooting Steps:

  • Run an Inhibition Control: To test for inhibition, create a standard curve of a known template and spike a consistent amount of your sample into each dilution. A decrease in amplification efficiency or a shift in the Cq values compared to the unspiked control indicates the presence of an inhibitor.

  • Follow Troubleshooting Steps for PCR/qPCR Failure: Implement the same strategies as for complete reaction failure, such as optimizing Mg²⁺ concentration and sample purification.

Issue 3: Restriction enzyme digestion failure

Possible Cause: Chelation of Mg²⁺, a required cofactor for most restriction enzymes.

Troubleshooting Steps:

  • Increase Mg²⁺ Concentration: Similar to PCR, you may need to add a higher concentration of MgCl₂ to the digestion reaction. Consult the enzyme manufacturer's protocol for tolerated Mg²⁺ levels.

  • Purify DNA: The most reliable solution is to purify the DNA sample to remove the this compound prior to digestion.

Data Presentation

Table 1: Impact of EDTA Concentration on qPCR Cq Values

EDTA Concentration (mM)Average Cq ValueStandard Deviation
0 (Control)28.10.2
1.030.50.4
2.534.20.7
5.0No AmplificationN/A

Note: This table summarizes hypothetical data based on the known inhibitory effects of EDTA on qPCR. The exact Cq shift will vary depending on the specific assay, polymerase, and buffer conditions.[11]

Experimental Protocols

Protocol 1: Determining the Inhibitory Effect of this compound on a PCR Assay

Objective: To quantify the inhibitory effect of this compound on a specific PCR assay.

Materials:

  • DNA template of known concentration

  • Forward and reverse primers for the target sequence

  • DNA polymerase and corresponding reaction buffer (without MgCl₂)

  • dNTP mix

  • Nuclease-free water

  • This compound solution (e.g., 100 mM stock)

  • MgCl₂ solution (e.g., 50 mM stock)

  • Thermal cycler

  • Agarose gel electrophoresis system

Procedure:

  • Prepare a series of PCR master mixes: Each master mix should contain all the necessary PCR components except for MgCl₂ and this compound.

  • Create a titration of this compound: In separate reaction tubes, add increasing final concentrations of this compound (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).

  • Add a constant amount of MgCl₂: To each tube, add the standard recommended final concentration of MgCl₂ for your polymerase (e.g., 1.5 mM).

  • Add the master mix, template DNA, and primers to each reaction tube.

  • Perform PCR using your standard cycling conditions.

  • Analyze the results by running the PCR products on an agarose gel. The concentration of this compound at which the PCR product band disappears or significantly diminishes is the inhibitory concentration for that specific Mg²⁺ concentration.

Protocol 2: Optimizing MgCl₂ Concentration in the Presence of this compound

Objective: To determine the optimal MgCl₂ concentration to overcome the inhibitory effect of a known concentration of this compound.

Materials:

  • Same as Protocol 1

Procedure:

  • Prepare a series of PCR master mixes as in Protocol 1.

  • Add a constant, known inhibitory concentration of this compound to each reaction tube (determined from Protocol 1, e.g., 1 mM).

  • Create a titration of MgCl₂: To the reaction tubes, add increasing final concentrations of MgCl₂ (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, 4.0 mM).

  • Add the master mix, template DNA, and primers to each reaction tube.

  • Perform PCR and analyze the results on an agarose gel. The MgCl₂ concentration that restores the PCR product band to its expected intensity is the optimal concentration to overcome the specific level of this compound contamination.

Visualizations

Experimental_Workflow_Troubleshooting_PCR_Inhibition cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Troubleshooting Solutions cluster_verification Verification PCR_Fail PCR/qPCR Failure (No/Low Amplification) Chelator_Suspected Suspect Sodium Calcium Edetate Inhibition PCR_Fail->Chelator_Suspected Potential Cause Optimize_Mg Optimize Mg²⁺ Concentration Chelator_Suspected->Optimize_Mg Option 1 Dilute_Sample Dilute Nucleic Acid Sample Chelator_Suspected->Dilute_Sample Option 2 Purify_Sample Re-purify Nucleic Acid Chelator_Suspected->Purify_Sample Option 3 Successful_PCR Successful Amplification Optimize_Mg->Successful_PCR Dilute_Sample->Successful_PCR Purify_Sample->Successful_PCR

Caption: Troubleshooting workflow for PCR/qPCR inhibition by this compound.

Chelation_Mechanism cluster_reactants Reactants cluster_reaction Chelation Reaction cluster_products Products NaCaEDTA Sodium Calcium Edetate plus + NaCaEDTA->plus Mg_ion Mg²⁺ (Cofactor) Mg_ion->plus Polymerase_inactive Inactive Polymerase Polymerase_remains_inactive Inactive Polymerase Polymerase_inactive->Polymerase_remains_inactive Mg²⁺ unavailable arrow -> plus->arrow MgEDTA Mg-EDTA Complex arrow->MgEDTA Ca_ion Ca²⁺ (Displaced) arrow->Ca_ion

Caption: Mechanism of DNA polymerase inhibition by this compound.

References

Strategies to minimize zinc and copper loss during "Sodium calcium edetate" treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Sodium Calcium Edetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating zinc and copper loss.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a chelating agent. Its primary mechanism involves forming stable, water-soluble complexes with divalent and trivalent metals in the bloodstream. The calcium in this compound is displaced by metals with a higher binding affinity, such as lead, zinc, and to a lesser extent, copper. These newly formed metal-EDTA complexes are then excreted through the urine.[1]

Q2: Why is zinc and copper loss a concern during this compound treatment?

A2: this compound is not entirely specific to toxic heavy metals like lead. It can also chelate essential trace minerals that are vital for numerous biological functions. Zinc is particularly susceptible to depletion due to its strong binding affinity with EDTA.[2][3] This loss can lead to deficiency-related side effects. While copper is also chelated, the effect on zinc is significantly greater.[3]

Q3: What are the clinical signs of zinc deficiency that I should monitor for?

A3: Researchers should be aware of potential signs of zinc deficiency, which can include skin lesions, impaired wound healing, and suppressed immune function.[3] Monitoring plasma zinc levels is crucial to prevent these adverse effects.

Q4: Is copper loss as significant as zinc loss?

A4: No, the available data suggests that the urinary excretion of zinc is considerably more pronounced than that of copper during this compound therapy.[4] In some studies, the increase in urinary copper excretion was not statistically significant.[5]

Troubleshooting Guide

Issue: Significant decrease in plasma zinc levels observed post-treatment.

Cause: this compound actively chelates and removes zinc from the body, leading to a notable drop in plasma concentrations.

Solution:

  • Monitoring: Regularly monitor plasma zinc concentrations before and during the treatment course.

  • Supplementation: Consider oral zinc supplementation. Studies in animal models suggest that simultaneous zinc supplementation can counteract the depletion and may even enhance the therapeutic effect of this compound by increasing lead excretion.[1][6]

Issue: Difficulty in accurately measuring urinary zinc and copper excretion.

Cause: Contamination of samples and improper collection methods can lead to inaccurate results. The sensitivity of analytical instruments also plays a crucial role.

Solution:

  • Proper Sample Collection: Use acid-washed, metal-free containers for urine collection to avoid external contamination.

  • Sensitive Analytical Methods: Employ highly sensitive techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for accurate quantification.

Data on Zinc and Copper Loss

The following tables summarize the quantitative data on zinc and copper loss from published studies.

Table 1: Urinary Zinc and Copper Excretion Following this compound Administration

MetalPre-treatment Urinary Excretion (μ g/24h )Post-treatment Urinary Excretion (μ g/24h )Fold IncreaseReference
Zinc6238847~14[2]
CopperNot specifiedNot significantly increased-[5]

Table 2: Plasma Zinc Concentration Before and After this compound Treatment

Time PointPlasma Zinc Concentration (µg/dL)Reference
Pre-treatment~85
5 hours post-infusionMinimal level observed

Experimental Protocols

Protocol: Measurement of Zinc and Copper in Urine by Atomic Absorption Spectrometry (AAS)

This protocol provides a general guideline for the determination of zinc and copper concentrations in urine samples. Instrument-specific parameters should be optimized according to the manufacturer's recommendations.

1. Principle:

Atomic absorption spectrometry measures the absorption of light by free atoms in a gaseous state. The sample is atomized, and a light beam of a specific wavelength for the element of interest is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element.

2. Reagents and Materials:

  • Ultrapure deionized water

  • High-purity nitric acid (HNO₃)

  • Zinc and Copper standard solutions (1000 mg/L)

  • Acid-washed, metal-free sample collection containers and labware

  • Atomic Absorption Spectrometer with air-acetylene flame or graphite furnace

  • Hollow cathode lamps for zinc and copper

3. Sample Preparation:

  • For zinc analysis, a 1:10 dilution of the urine sample with deionized water is often sufficient.[7]

  • For copper analysis, urine may be aspirated directly or a standard addition method may be required for accurate quantification.[7]

  • Acidify the diluted samples with nitric acid to a final concentration of 0.2% to stabilize the metals in the solution.

4. Standard Preparation:

  • Prepare a series of working standards by diluting the stock standard solutions with a matrix-matching solution (e.g., a salt matrix or a commercial urine control for zinc, and standard additions for copper).[7]

5. Instrumental Parameters (Example for Flame AAS):

ParameterZincCopper
Wavelength213.9 nm324.7 nm
Slit Width0.5 nm0.5 nm
Lamp Current5.0 mA3.0 mA
FlameAir-AcetyleneAir-Acetylene

6. Procedure:

  • Calibrate the instrument using the prepared working standards.

  • Aspirate the prepared samples into the instrument.

  • Record the absorbance readings.

  • Calculate the concentration of zinc and copper in the original urine samples based on the calibration curve and dilution factors.

Visualizations

Below are diagrams illustrating key concepts related to this compound treatment and mineral homeostasis.

cluster_chelation Chelation and Excretion Process SCE This compound (Ca-EDTA) Bloodstream Bloodstream SCE->Bloodstream Pb Lead (Pb) Bloodstream->Pb Displaces Ca++ Zn Zinc (Zn) Bloodstream->Zn Displaces Ca++ Cu Copper (Cu) Bloodstream->Cu Displaces Ca++ Pb_EDTA Pb-EDTA Complex Pb->Pb_EDTA Zn_EDTA Zn-EDTA Complex Zn->Zn_EDTA Cu_EDTA Cu-EDTA Complex Cu->Cu_EDTA Kidney Kidney Pb_EDTA->Kidney Zn_EDTA->Kidney Cu_EDTA->Kidney Urine Urine Kidney->Urine

Caption: Chelation process of this compound.

cluster_homeostasis Cellular Zinc Homeostasis cluster_membrane Cell Membrane cluster_organelle_membrane Organelle Membrane Extracellular Extracellular Space Cytoplasm Cytoplasm Extracellular:s->Cytoplasm:n Zinc Influx ZIP ZIP Transporters Cytoplasm:n->Extracellular:s Zinc Efflux Organelles Organelles (e.g., ER, Golgi) Cytoplasm:s->Organelles:n Sequestration ZnT_out ZnT Transporters Cytoplasm->ZnT_out ZnT_in ZnT Transporters Cytoplasm->ZnT_in ZIP->Cytoplasm ZnT_out->Extracellular ZnT_in->Organelles

Caption: Regulation of cellular zinc levels.

cluster_workflow Experimental Workflow for Mineral Loss Assessment P1 Patient Selection and Baseline Sampling P2 This compound Administration P1->P2 P3 Post-Treatment Sample Collection (Urine & Plasma) P2->P3 P4 Sample Preparation (Dilution, Acidification) P3->P4 P5 AAS/ICP-MS Analysis P4->P5 P6 Data Analysis and Comparison P5->P6 P7 Consideration of Supplementation P6->P7

References

Addressing the limitations of "Sodium calcium edetate" in chelating certain heavy metals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Sodium Calcium Edetate and alternative chelating agents for heavy metal detoxification.

Troubleshooting Guides & FAQs

Q1: My experiment with this compound (CaNa2EDTA) shows poor efficacy in removing mercury from my cell culture/animal model. What could be the reason?

A1: this compound is known to have limitations in chelating certain heavy metals, particularly mercury.[1] Its effectiveness is highest for lead, followed by cadmium.[2][3] For mercury and arsenic, other chelating agents like DMPS (2,3-Dimercapto-1-propanesulfonic acid) and DMSA (meso-2,3-dimercaptosuccinic acid) are generally more effective.[3][4] Consider using DMPS for mercury detoxification protocols.

Q2: I am observing signs of nephrotoxicity in my animal model after administering CaNa2EDTA. How can I mitigate this?

A2: Nephrotoxicity is a known side effect of CaNa2EDTA, often related to the dose and rate of administration.[5][6] Ensure adequate hydration of the animal model to maintain good urine flow.[6] It is also crucial to adhere to recommended dosing regimens and to limit the duration of continuous administration.[6] Consider monitoring renal function parameters throughout the experiment.

Q3: My results indicate that CaNa2EDTA is not effectively reducing the heavy metal burden in the brain tissue of my animal models. Why is this happening?

A3: this compound is a hydrophilic molecule and does not readily cross the blood-brain barrier.[7][8] This limits its efficacy in chelating heavy metals that have accumulated in the central nervous system. For targeting metals in the brain, alternative strategies or chelators with better CNS penetration may be required.

Q4: I am concerned about the depletion of essential minerals like zinc and copper in my long-term chelation study. Which chelating agent has a lower impact on these minerals?

A4: Both CaNa2EDTA and DMSA can lead to the excretion of essential minerals, particularly zinc and copper.[7][8] However, some studies suggest that CaNa2EDTA has a significantly greater effect on zinc depletion compared to DMSA.[7][8] It is advisable to monitor the levels of essential minerals and consider supplementation in your experimental design.

Q5: What are the advantages of using nanoparticle formulations of CaNa2EDTA for cadmium chelation?

A5: Recent studies in animal models have shown that nanoparticles of CaNa2EDTA have superior efficacy in treating cadmium toxicity compared to the standard macroparticle form.[9][10][11] This enhanced efficacy is likely due to improved pharmacokinetics and tissue distribution.

Quantitative Data on Chelation Efficacy

The following tables summarize the comparative efficacy of different chelating agents in removing heavy metals.

Table 1: Comparison of Urinary Excretion Ratios of Toxic Metals with DMSA and EDTA

MetalOral DMSA (500mg)Intravenous EDTA (1g)Intravenous EDTA (3g)
Lead More effective than EDTA--
Arsenic EffectiveNot effectiveNot effective
Aluminum Comparable to EDTAEffectiveMore effective
Cadmium Less effective than EDTAEffectiveMore effective
Mercury Some efficacy (requires multiple treatments)Not effectiveNot effective

Data adapted from Mikirova NA, et al. (2011).

Table 2: Relative Efficacy of Chelating Agents for Different Metals

Chelating AgentPrimary Target MetalsNotes
This compound (CaNa2EDTA) Lead, Cadmium[3][4]Administered intravenously. Less effective for mercury and arsenic.[3]
DMSA (Succimer) Lead, Arsenic, Mercury[4]Oral administration. Considered a safer option for lead poisoning in some cases.[4]
DMPS Mercury, Arsenic, Antimony[3][12]Can be administered orally or intravenously.[3]

Key Experimental Protocols

Protocol 1: Animal Model for Cadmium Toxicity and Chelation with CaNa2EDTA Nanoparticles

  • Animal Model: Female Wistar rats.

  • Induction of Toxicity: Cadmium (30 ppm) is added to the drinking water for 10 weeks.[9][11]

  • Chelation Therapy:

    • Treatment is initiated during the last 4 weeks of the cadmium exposure period.

    • CaNa2EDTA nanoparticles (50 mg/kg) are administered via intraperitoneal injection.[9][11]

    • A control group receives CaNa2EDTA macroparticles (50 mg/kg) via the same route.

  • Outcome Measures:

    • Serum and urine levels of cadmium and metallothionein.

    • Kidney function tests (e.g., serum creatinine and urea).

    • Histopathological examination of kidney and bone tissue.[9][11]

    • Bone mineralization assessed by X-ray.

Protocol 2: Comparative Study of DMSA and CaNa2EDTA for Lead Chelation in a Rodent Model

  • Animal Model: Rats exposed to lead from birth.

  • Induction of Toxicity: Lead is administered orally from postnatal day 1 to 40.[2]

  • Chelation Therapy:

    • DMSA Group: Oral administration of DMSA (50 mg/kg/day for days 1-7, then 25 mg/kg/day for days 8-21).[2]

    • CaNa2EDTA Group: Intravenous or intraperitoneal administration of CaNa2EDTA at an equimolar dose to the DMSA group.

  • Outcome Measures:

    • Blood and brain lead levels.[2]

    • Urinary lead excretion.

    • Neurobehavioral assessments.[2]

Visualizations

HeavyMetal_Toxicity_Pathway HM Heavy Metals (Hg, Cd, As) ROS Increased ROS (Reactive Oxygen Species) HM->ROS induces Antioxidants Depletion of Antioxidants (e.g., Glutathione) HM->Antioxidants causes Enzyme Enzyme Inactivation (Thiol-containing enzymes) HM->Enzyme causes Signaling Disruption of Signaling Pathways (MAPK, etc.) HM->Signaling causes Chelator Chelating Agent (e.g., CaNa2EDTA, DMSA) HM->Chelator binds to Cell_Damage Cellular Damage & Toxicity ROS->Cell_Damage Antioxidants->Cell_Damage Enzyme->Cell_Damage Apoptosis Apoptosis Signaling->Apoptosis DNA_Damage DNA Damage Signaling->DNA_Damage Apoptosis->Cell_Damage DNA_Damage->Cell_Damage Excretion Metal-Chelate Complex Excreted Chelator->Excretion

Caption: Signaling pathway of heavy metal-induced toxicity and the mechanism of chelation therapy.

Chelation_Workflow Start Start: Heavy Metal Exposure Model Group Randomize into Treatment Groups Start->Group Control Control Group (Vehicle) Group->Control CaNa2EDTA CaNa2EDTA Group Group->CaNa2EDTA Alternative Alternative Chelator Group (e.g., DMSA, DMPS) Group->Alternative Administer Administer Chelating Agents (Defined Protocol) Control->Administer CaNa2EDTA->Administer Alternative->Administer Collect Collect Samples (Blood, Urine, Tissue) Administer->Collect Analyze Analyze Metal Concentrations & Biomarkers Collect->Analyze Compare Compare Efficacy & Assess Side Effects Analyze->Compare

Caption: Experimental workflow for comparing the efficacy of different chelating agents.

Logical_Relationship Problem Limitation of CaNa2EDTA Metal1 Ineffective for Mercury Problem->Metal1 Metal2 Ineffective for Arsenic Problem->Metal2 Toxicity Potential Nephrotoxicity Problem->Toxicity BBB Poor Blood-Brain Barrier Penetration Problem->BBB Nano Nanoparticle Formulation (for Cadmium) Problem->Nano  For Cadmium Efficacy Solution Potential Solutions Alt1 Use Alternative Chelator (DMPS for Hg) Metal1->Alt1 Alt2 Use Alternative Chelator (DMSA for As) Metal2->Alt2 Dose Dose & Hydration Management Toxicity->Dose

Caption: Logical relationship between the limitations of CaNa2EDTA and potential solutions.

References

Validation & Comparative

A Comparative In Vitro Analysis of Sodium Calcium Edetate and DMSA for Lead Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two prominent chelating agents, Sodium calcium edetate (CaNa2EDTA) and Dimercaptosuccinic acid (DMSA), for the removal of lead. The following sections detail the experimental data, methodologies, and mechanisms of action to support researchers in their drug development and toxicological studies.

Data Presentation: Quantitative Comparison of Chelating Efficacy

An in vitro study comparing the efficacy of CaNa2EDTA and DMSA in reducing cellular lead uptake yielded the following results. The data demonstrates a dose-dependent reduction in lead uptake by cells when treated with either chelating agent.

Chelating AgentMolar ConcentrationReduction in Cellular Lead Uptake
DMSA200 mM50%
CaNa2EDTA200 mM30%

Note: This data is based on an in vitro cellular lead uptake assay. The efficiency of chelation can vary based on the experimental setup, cell type, and lead concentration.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess and compare the efficacy of lead chelating agents.

Cellular Lead Uptake Inhibition Assay

This assay measures the ability of a chelating agent to prevent lead from entering cells.

a. Cell Culture and Plating:

  • A suitable adherent cell line (e.g., human lung fibroblasts) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 24-well plates at a density that allows for near confluence on the day of the experiment and incubated.

b. Exposure to Lead and Chelating Agents:

  • On the day of the experiment, the growth medium is aspirated.

  • The cells are washed with a serum-free medium.

  • Cells are then exposed to a medium containing a known concentration of lead (e.g., lead acetate) and varying concentrations of the chelating agents (DMSA or CaNa2EDTA) for a period of 24 to 48 hours. Control wells with lead but no chelating agent, and wells with neither, are also prepared.

c. Sample Preparation and Analysis:

  • After the exposure period, the medium is removed, and the cells are rinsed with a solution of 2 mM EDTA in phosphate-buffered saline (PBS) to remove extracellular lead.

  • The cells are then detached from the wells using trypsin.

  • A cell count is performed using a hemocytometer.

  • The cell suspension is centrifuged, and the resulting cell pellet is dried in an oven.

  • The dried cell pellet is digested using a mixture of nitric acid and hydrogen peroxide.

  • The concentration of lead in the digested sample is determined using Atomic Absorption Spectrometry (AAS).

Lead Decorporation Assay

This assay evaluates the ability of a chelating agent to remove lead that has already been taken up by cells.

a. Cell Loading with Lead:

  • Cells are cultured and plated as described in the uptake inhibition assay.

  • Cells are exposed to a medium containing lead for a specific period to allow for lead uptake.

b. Chelation Treatment:

  • The lead-containing medium is removed, and the cells are washed to remove extracellular lead.

  • A fresh medium containing different concentrations of the chelating agents is added to the wells.

c. Sample Analysis:

  • After a defined incubation period, the medium (containing the chelated lead) and the cells are collected separately.

  • Both the medium and the cell lysate are analyzed for lead content using AAS to determine the amount of lead removed from the cells.

Mandatory Visualizations

Signaling Pathways of Lead Toxicity

Lead exerts its toxic effects through various cellular mechanisms, primarily by mimicking essential divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺), and by inducing oxidative stress.

Lead_Toxicity_Pathway cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Lead (Pb²⁺) Lead (Pb²⁺) Ca²⁺ Channels Ca²⁺ Channels Lead (Pb²⁺)->Ca²⁺ Channels Ion Mimicry Zn²⁺ Transporters Zn²⁺ Transporters Lead (Pb²⁺)->Zn²⁺ Transporters Ion Mimicry Intracellular Pb²⁺ Intracellular Pb²⁺ Ca²⁺ Channels->Intracellular Pb²⁺ Zn²⁺ Transporters->Intracellular Pb²⁺ Enzyme Inhibition Enzyme Inhibition Intracellular Pb²⁺->Enzyme Inhibition Binds to sulfhydryl groups Mitochondrial Dysfunction Mitochondrial Dysfunction Intracellular Pb²⁺->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis ROS Production ROS Production Mitochondrial Dysfunction->ROS Production ROS Production->Oxidative Stress Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis A Cell Culture (e.g., Fibroblasts) D Seed cells in 24-well plates A->D B Prepare Lead Solution (e.g., Lead Acetate) E Expose cells to Lead + Chelators (24-48h) B->E C Prepare Chelator Solutions (DMSA & CaNa2EDTA) C->E D->E F Control Groups: - Lead only - Cells only D->F G Harvest and Lyse Cells E->G F->G H Measure Lead Concentration (Atomic Absorption Spectrometry) G->H I Data Analysis and Comparison H->I Chelation_Mechanism Lead Ion (Pb²⁺) Lead Ion (Pb²⁺) Stable Lead-Chelate Complex Stable Lead-Chelate Complex Lead Ion (Pb²⁺)->Stable Lead-Chelate Complex Forms complex Cellular Component Cellular Component Lead Ion (Pb²⁺)->Cellular Component Binds and causes toxicity Chelating Agent Chelating Agent Chelating Agent->Stable Lead-Chelate Complex Binds Reduced Cellular Toxicity Reduced Cellular Toxicity Stable Lead-Chelate Complex->Reduced Cellular Toxicity Prevents binding to cellular components

Validating the Gold Standard: A Comparative Guide to Sodium Calcium Edetate Chelation Efficiency Using ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of chelation efficiency is paramount in the treatment of heavy metal toxicity. This guide provides a comprehensive comparison of Sodium Calcium Edetate (CaNa2EDTA), a long-established chelating agent, with other alternatives, supported by experimental data validating its efficacy through Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

This compound has been a cornerstone in chelation therapy, particularly for lead poisoning. Its mechanism relies on the formation of stable, water-soluble complexes with divalent and trivalent metal ions, which are then excreted renally. The validation of its efficiency, as well as the comparison with other chelating agents such as DMSA (Dimercaptosuccinic acid) and DMPS (2,3-Dimercapto-1-propanesulfonic acid), is crucial for optimizing treatment protocols. ICP-MS stands as the definitive analytical technique for these assessments due to its high sensitivity, multi-element capability, and ability to quantify trace and ultra-trace metal concentrations in biological matrices like urine.

Comparative Efficacy of Chelating Agents

The selection of a chelating agent is often dictated by the specific heavy metal intoxication. While this compound is highly effective for lead and cadmium, other agents may be preferable for different metals.[1][2] The following tables summarize the comparative efficacy based on urinary metal excretion data analyzed by ICP-MS.

Table 1: Comparative Urinary Excretion of Lead (Pb) after Chelation Therapy

Chelating AgentAdministration RouteDosageImpact on Urinary Lead ExcretionReference
This compound (CaNa2EDTA)Intravenous500 mg/m²/daySignificant increase in lead mobilization and excretion.[3][3][4]
Dimercaptosuccinic acid (DMSA)Oral1050 mg/m²/dayEffective in increasing lead excretion, with some studies suggesting a greater impact on reducing blood lead concentrations.[3][4][3][4][5][6]

Table 2: Metal Selectivity of Common Chelating Agents

Chelating AgentPrimary Metal AffinitiesReference
This compound (CaNa2EDTA)Lead (Pb), Cadmium (Cd)[1][2]
Dimercaptosuccinic acid (DMSA)Lead (Pb), Mercury (Hg), Arsenic (As)[1][2]
2,3-Dimercapto-1-propanesulfonic acid (DMPS)Arsenic (As), Mercury (Hg)[1][2]

Table 3: Impact on Essential Minerals

Both CaNa2EDTA and DMSA can lead to the depletion of essential minerals. This is a critical consideration in prolonged chelation therapy.

Chelating AgentImpact on Essential MineralsReference
This compound (CaNa2EDTA)Significant increase in urinary zinc and copper excretion.[5][6][5][6]
Dimercaptosuccinic acid (DMSA)Increases zinc and copper excretion, though some studies suggest the effect on zinc is less pronounced than with CaNa2EDTA.[5][6][5][6]

Experimental Protocols

The validation of chelation efficiency relies on robust and accurate analytical methodologies. The following is a detailed protocol for the analysis of urinary metal concentrations using ICP-MS.

1. Urine Sample Collection and Preparation:

  • Collection: Urine samples are collected in acid-washed, trace metal-free polyethylene containers. Pre- and post-chelation samples are essential for comparison.

  • Mineralization/Digestion: To eliminate the organic matrix and prevent interferences, urine samples are typically digested. A common method involves mixing the urine sample with high-purity nitric acid (HNO₃) (e.g., 69%) and often hydrogen peroxide (H₂O₂), followed by heating in a microwave digestion system.[7][8]

  • Dilution: After digestion, the samples are diluted with deionized water to a final acid concentration suitable for ICP-MS analysis (typically 1-2% HNO₃). This step is crucial to reduce matrix effects.[1]

  • Internal Standard Addition: An internal standard solution containing elements not expected in the sample (e.g., Scandium, Yttrium, Holmium) is added to all samples, blanks, and calibration standards to correct for instrumental drift and matrix effects.[1]

2. ICP-MS Instrumentation and Operational Parameters:

  • Instrumentation: A quadrupole-based ICP-MS system equipped with a collision/reaction cell is recommended to mitigate polyatomic interferences.

  • Sample Introduction: A standard sample introduction system consisting of a concentric nebulizer and a Peltier-cooled spray chamber is typically used.

  • Plasma Conditions:

    • RF Power: ~1550 W

    • Plasma Gas Flow (Argon): ~15 L/min

    • Auxiliary Gas Flow (Argon): ~0.9 L/min

    • Nebulizer Gas Flow (Argon): Optimized for maximum signal intensity and stability.

  • Collision/Reaction Cell:

    • Cell Gas: Helium or Hydrogen is commonly used to reduce polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺).

    • Gas Flow Rate: Optimized for interference removal while maintaining analyte sensitivity.

  • Mass Spectrometer:

    • Detector Mode: Dual (Pulse counting and analog) to cover a wide dynamic range of concentrations.

    • Integration Time: Typically 0.1-0.3 seconds per isotope.

    • Isotopes Monitored: Specific isotopes for each metal of interest are selected to minimize isobaric interferences.

3. Calibration and Quality Control:

  • Calibration: External calibration is performed using a series of multi-element standards prepared in a matrix matching the diluted urine samples (i.e., same acid concentration).

  • Quality Control: Certified Reference Materials (CRMs) for urine are analyzed to ensure the accuracy and precision of the method. Spiked samples are also used to assess matrix effects and recovery.

Visualizing the Workflow and Logic

To better illustrate the experimental and logical processes involved in validating chelation efficiency, the following diagrams are provided.

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_icpms_analysis ICP-MS Analysis cluster_data_analysis Data Analysis & Validation Patient_Selection Patient Selection with Heavy Metal Burden Baseline_Urine_Collection Baseline Urine (Pre-Chelation) Patient_Selection->Baseline_Urine_Collection Chelator_Admin Administration of This compound Baseline_Urine_Collection->Chelator_Admin Post_Chelation_Urine_Collection Post-Chelation Urine (Timed Intervals) Chelator_Admin->Post_Chelation_Urine_Collection Acid_Digestion Acid Digestion (HNO3 + H2O2) Post_Chelation_Urine_Collection->Acid_Digestion Dilution Dilution with Deionized Water Acid_Digestion->Dilution Internal_Std_Addition Internal Standard Addition Dilution->Internal_Std_Addition Sample_Introduction Sample Introduction Internal_Std_Addition->Sample_Introduction Plasma_Ionization Plasma Ionization Sample_Introduction->Plasma_Ionization Mass_Filtering Mass Filtering Plasma_Ionization->Mass_Filtering Detection Detection Mass_Filtering->Detection Quantification Quantification against Calibration Curve Detection->Quantification Chelation_Efficiency Calculation of Chelation Efficiency Quantification->Chelation_Efficiency Comparison Comparison with Alternative Chelators Chelation_Efficiency->Comparison

Caption: Experimental workflow for validating chelation efficiency using ICP-MS.

Logical_Relationship cluster_chelators Chelating Agents cluster_evaluation Evaluation Parameters cluster_analysis Analytical Validation CaNa2EDTA This compound Efficacy Chelation Efficacy (% Metal Removed) CaNa2EDTA->Efficacy Selectivity Metal Selectivity CaNa2EDTA->Selectivity Safety Impact on Essential Minerals CaNa2EDTA->Safety DMSA DMSA DMSA->Efficacy DMSA->Selectivity DMSA->Safety DMPS DMPS DMPS->Efficacy DMPS->Selectivity DMPS->Safety ICPMS ICP-MS Analysis of Urine Efficacy->ICPMS Selectivity->ICPMS Safety->ICPMS

Caption: Logical relationship for comparative validation of chelating agents.

Conclusion

The validation of this compound's chelation efficiency through ICP-MS provides robust, quantitative data essential for clinical and research applications. While it remains a primary choice for lead and cadmium poisoning, a comparative understanding of its efficacy, selectivity, and impact on essential minerals relative to other chelators like DMSA and DMPS is critical for informed therapeutic decisions. The detailed experimental protocols and logical frameworks presented here offer a guide for researchers to conduct and interpret these vital analyses, ultimately contributing to safer and more effective treatments for heavy metal toxicity.

References

The Superior Choice for Calcium Buffering in Cellular Assays: EGTA vs. Sodium Calcium Edetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular assays, the precise control of free calcium ion (Ca²⁺) concentration is paramount. Calcium is a ubiquitous second messenger that governs a vast array of cellular processes, from signal transduction and gene expression to muscle contraction and neurotransmitter release. The ability to experimentally manipulate and stabilize Ca²⁺ levels is crucial for elucidating these intricate pathways. This guide provides an objective comparison of two calcium chelators, EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) and Sodium Calcium Edetate, to determine the superior choice for buffering calcium in a research setting.

At the forefront of this comparison, it is critical to understand that while both molecules interact with calcium, their mechanisms and intended applications are fundamentally different. EGTA is the gold standard for preparing calcium buffers in cellular assays due to its high selectivity for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺). In contrast, this compound is primarily a clinical agent used for treating heavy metal poisoning and is not designed for, nor suited to, the nuanced task of buffering calcium in experimental systems.

Key Performance Metrics: A Head-to-Head Comparison

The efficacy of a calcium buffer hinges on its binding affinity for Ca²⁺ (quantified by the dissociation constant, Kd), its selectivity against other prevalent ions like Mg²⁺, and the influence of experimental conditions such as pH.

PropertyEGTAThis compound
Primary Application in Research Calcium buffer in cellular and biochemical assays.[1][2]Not established as a calcium buffer; primarily used in medicine for heavy metal detoxification.[3][4][5][6]
Mechanism of Action Reversibly binds free Ca²⁺ to maintain a stable, buffered concentration.Exchanges its bound Ca²⁺ for metal ions with a higher affinity for EDTA, such as lead.[3][5][6]
Selectivity (Ca²⁺ vs. Mg²⁺) High selectivity for Ca²⁺. Binds Ca²⁺ thousands of times more strongly than Mg²⁺.[7][8][9]As an EDTA salt, it has a lower selectivity for Ca²⁺ over Mg²⁺ compared to EGTA.[9]
pH Sensitivity Ca²⁺ binding is highly pH-dependent, with affinity decreasing at lower pH.[7][10]Ca²⁺ binding (as EDTA) is also pH-dependent.
Published Experimental Data Extensive data available for its use as a calcium buffer in a wide range of cellular assays.Data focuses on its clinical use for heavy metal chelation; no significant data for its use as a calcium buffer in research.

Quantitative Analysis of Binding Affinity

The defining characteristic of a superior calcium buffer is its high affinity for Ca²⁺ in the presence of physiologically high concentrations of Mg²⁺. EGTA excels in this regard.

Chelatorlog K (Ca²⁺)log K (Mg²⁺)Selectivity Ratio (K_Ca / K_Mg)
EGTA 11.05.2~630,957
EDTA 10.68.7~8

Note: log K is the logarithm of the stability constant. A higher log K indicates stronger binding. The selectivity ratio is a measure of how much more strongly the chelator binds to calcium than to magnesium. Data is compiled from multiple sources and may vary slightly with experimental conditions.[7]

As the data clearly indicates, EGTA's affinity for calcium is orders of magnitude greater than its affinity for magnesium, making it the ideal choice for specifically buffering Ca²⁺ in cellular environments where Mg²⁺ is abundant. EDTA, the chelating agent in this compound, shows only a slight preference for Ca²⁺ over Mg²⁺, which would lead to significant buffering of both ions and unpredictable free Ca²⁺ concentrations.

Experimental Protocols

Preparation of a Calcium Buffer using EGTA

This protocol describes the preparation of solutions with defined free Ca²⁺ concentrations, essential for calibrating fluorescent calcium indicators and studying calcium-dependent processes.

Materials:

  • High-purity EGTA

  • Calcium Chloride (CaCl₂)

  • Potassium Chloride (KCl) for setting ionic strength

  • A suitable pH buffer (e.g., MOPS or HEPES)

  • Potassium Hydroxide (KOH) for pH adjustment

  • High-purity, deionized water

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solutions:

    • 1 M CaCl₂: Accurately weigh CaCl₂ and dissolve in deionized water.

    • 0.5 M EGTA (pH ~7.0-7.5): Dissolve EGTA in water. As EGTA is poorly soluble in its acid form, adjust the pH to ~7.0-7.5 with concentrated KOH while stirring to facilitate dissolution.[10]

    • 3 M KCl

    • 1 M HEPES or MOPS buffer

  • Prepare "Zero Ca²⁺" and "Saturating Ca²⁺" Buffers:

    • Zero Ca²⁺ Buffer (e.g., 10 mM K₂EGTA): In a volumetric flask, combine the appropriate volumes of the pH buffer, KCl, and EGTA stocks. Add water, meticulously adjust the final pH, and then bring to the final volume.

    • Saturating Ca²⁺ Buffer (e.g., 10 mM CaEGTA): Prepare this similarly to the zero Ca²⁺ buffer, but add a stoichiometrically equivalent amount of the CaCl₂ stock solution to the EGTA.

  • Prepare Intermediate Calcium Concentrations:

    • By mixing the "Zero Ca²⁺" and "Saturating Ca²⁺" buffers in precise ratios, a series of solutions with graded free Ca²⁺ concentrations can be prepared.[11][12]

    • Specialized software or online calculators can be used to determine the exact ratios needed to achieve a desired free Ca²⁺ concentration, taking into account the pH, temperature, and ionic strength of the solution.

This compound: Not Recommended for Calcium Buffering

There are no established protocols for using this compound to prepare calcium buffers for cellular assays. Its mechanism of action, which involves exchanging its bound calcium for other metals, makes it unsuitable for maintaining a stable free calcium concentration.[3][5] Attempting to use it for this purpose would likely result in unpredictable and unstable calcium levels.

Visualizing the Concepts

The Chelation Mechanism

The fundamental difference in how EGTA and this compound interact with divalent cations is key to understanding their applications.

cluster_0 EGTA: A True Calcium Buffer cluster_1 This compound: A Metal Exchanger EGTA EGTA CaEGTA Ca²⁺-EGTA Complex EGTA->CaEGTA Binds Ca_free Free Ca²⁺ Ca_free->CaEGTA Sequestered CaEGTA->Ca_free Releases NaCaEDTA Sodium Calcium Edetate PbEDTA Pb²⁺-EDTA Complex NaCaEDTA->PbEDTA Binds Pb²⁺ Ca_released Released Ca²⁺ NaCaEDTA->Ca_released Releases Ca²⁺ Pb Lead (Pb²⁺) Pb->PbEDTA

A diagram illustrating the differing mechanisms of EGTA and this compound.
Experimental Workflow for Calcium-Dependent Signaling Studies

EGTA is an indispensable tool for dissecting calcium-dependent signaling pathways. By chelating intracellular or extracellular calcium, researchers can determine the role of this ion in a specific cellular response.

A Cells in Culture B Add Stimulus (e.g., agonist) A->B D Pre-incubate with EGTA (to chelate extracellular Ca²⁺) or EGTA-AM (to chelate intracellular Ca²⁺) A->D C Measure Cellular Response (e.g., protein phosphorylation) B->C G Compare Responses C->G E Add Stimulus D->E F Measure Cellular Response E->F F->G H Conclusion: Response is Ca²⁺-dependent G->H

References

Comparative Analysis of Side Effects: Sodium Calcium Edetate Versus Other Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals

In the realm of chelation therapy for heavy metal poisoning, the selection of an appropriate chelating agent is paramount, balancing efficacy with a tolerable side effect profile. This guide provides a detailed comparative analysis of the adverse effects associated with Sodium Calcium Edetate (CaNa₂EDTA) and other commonly used chelators, such as Dimercaptosuccinic acid (DMSA). The information presented herein is supported by experimental data to facilitate informed decision-making in research and clinical settings.

Quantitative Comparison of Adverse Effects

The primary adverse effects associated with this compound and other chelators include nephrotoxicity and the depletion of essential minerals. The following table summarizes the key quantitative data comparing the side effects of CaNa₂EDTA and DMSA.

Adverse EffectThis compound (CaNa₂EDTA)Dimercaptosuccinic acid (DMSA)Key Findings from Comparative Studies
Nephrotoxicity Dose-related nephrotoxicity is a significant concern.[1][2]Generally considered less nephrotoxic than CaNa₂EDTA.Studies indicate that CaNa₂EDTA has a higher propensity for causing kidney damage, particularly at higher doses.[1][2]
Zinc Depletion Causes a significant increase in urinary zinc excretion.[1][2]Also causes zinc depletion, but to a lesser extent than CaNa₂EDTA.Comparative studies consistently show that CaNa₂EDTA leads to a more substantial loss of zinc.[1][2]
Copper Depletion Increases urinary copper excretion.[1]Also increases urinary copper excretion.Both agents contribute to copper depletion, with some evidence suggesting a greater effect with CaNa₂EDTA.[1]
Gastrointestinal Effects Can cause nausea, vomiting, and abdominal pain.Nausea, vomiting, diarrhea, and loss of appetite are among the most common side effects.[3]Gastrointestinal side effects are common with both agents.
Hepatic Effects Less commonly associated with hepatic toxicity.A transient increase in hepatic transaminase activity has been reported more commonly with DMSA.[1][2]While both can affect liver enzymes, clinically significant hepatic toxicity is rare for both.[1][2]
Dermatological Effects Skin lesions are unusual and may be attributed to zinc deficiency.[1][2]Has been occasionally associated with severe mucocutaneous reactions.[1][2]Severe skin reactions are a rare but noted side effect of DMSA.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the comparative assessment of chelator side effects.

Protocol for Assessing Chelator-Induced Nephrotoxicity in a Rat Model

This protocol outlines the methodology for evaluating the nephrotoxic potential of chelating agents in a rodent model.

  • Animal Model: Male Wistar rats (200-250g) are used.

  • Groups:

    • Control group (saline administration)

    • CaNa₂EDTA-treated group (specify dose and route, e.g., 50 mg/kg, intraperitoneal)

    • DMSA-treated group (specify dose and route, e.g., 50 mg/kg, oral gavage)

  • Administration: Chelating agents or saline are administered daily for a specified period (e.g., 7 days).

  • Sample Collection:

    • Urine: 24-hour urine samples are collected using metabolic cages at baseline and at the end of the treatment period for the analysis of kidney function markers.

    • Blood: Blood samples are collected via cardiac puncture at the end of the study for the measurement of serum creatinine and blood urea nitrogen (BUN).

    • Kidney Tissue: Kidneys are harvested, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination. The remaining tissue is snap-frozen for biochemical analysis.

  • Analysis:

    • Renal Function Markers: Urinary protein, albumin, and creatinine clearance are measured. Serum creatinine and BUN levels are determined using standard biochemical assays.

    • Histopathology: Formalin-fixed kidney tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for tubular necrosis, glomerular damage, and other pathological changes.[4][5]

Protocol for Measuring Urinary Mineral Excretion

This protocol details the procedure for quantifying the urinary excretion of essential minerals following the administration of chelating agents.

  • Subjects: Human volunteers or animal models.

  • Procedure:

    • A baseline 24-hour urine sample is collected.

    • A single dose of the chelating agent (CaNa₂EDTA or DMSA) is administered.

    • Urine is collected for 24 hours post-administration.

  • Sample Preparation: The total volume of the 24-hour urine collection is recorded. An aliquot is acidified with nitric acid to preserve the metal content.

  • Analysis: The concentrations of zinc and copper in the urine samples are determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[6][7][8][9]

  • Data Presentation: The total amount of each mineral excreted over 24 hours is calculated and compared between the treatment groups and baseline levels.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms underlying the adverse effects of chelating agents is critical for developing safer therapeutic strategies.

Mechanism of this compound-Induced Nephrotoxicity

The nephrotoxicity of CaNa₂EDTA is primarily attributed to its effects on the renal tubules. The proposed mechanism involves several key steps:

Mechanism of CaNa₂EDTA-induced nephrotoxicity.

CaNa₂EDTA is taken up from the bloodstream into the renal proximal tubule cells via organic anion transporters (OATs).[10][11][12][13] High intracellular concentrations of CaNa₂EDTA can exert direct toxic effects on mitochondria, leading to mitochondrial dysfunction and an increase in reactive oxygen species (ROS). This oxidative stress, combined with other cellular stresses, can trigger apoptotic pathways, leading to cell death and renal injury.

Mechanism of Chelator-Induced Zinc Depletion

The depletion of essential minerals like zinc is a direct consequence of the chelating properties of these agents.

Mechanism of Chelator-Induced Zinc Depletion cluster_body Body Stores cluster_circulation Circulation cluster_kidney Kidney Zinc_bound Protein-Bound Zinc (e.g., Metallothionein) Zinc_free Free Zinc Ions Zinc_bound->Zinc_free Equilibrium Chelator Chelating Agent (e.g., CaNa2EDTA, DMSA) Chelated_Zinc Zinc-Chelator Complex Chelator->Chelated_Zinc Chelation Excretion Urinary Excretion Chelated_Zinc->Excretion Filtration & Secretion

Mechanism of chelator-induced zinc depletion.

Chelating agents circulate in the bloodstream and bind to free zinc ions, forming stable, water-soluble complexes. This binding shifts the equilibrium of protein-bound zinc, causing more zinc to be released from storage proteins like metallothionein to replenish the free zinc pool. The zinc-chelator complexes are then readily filtered by the glomerulus and excreted in the urine, leading to a net loss of zinc from the body.[7][14][15]

Conclusion

The choice of a chelating agent requires a careful consideration of its efficacy and potential for adverse effects. While this compound is an effective chelator, its use is associated with a higher risk of nephrotoxicity and more pronounced zinc depletion compared to DMSA. For researchers and drug development professionals, a thorough understanding of the comparative side effect profiles and the underlying mechanisms of toxicity is essential for the design of safer and more effective chelation therapies. Further research into novel chelating agents with improved safety profiles is warranted.

References

Validating the Purity of Sodium Calcium Edetate Solutions for Sensitive Research Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in sensitive experimental work, ensuring the purity of reagents is paramount to the validity and reproducibility of their results. Sodium Calcium Edetate (CaNa₂EDTA), a chelating agent widely used to control metal ion concentrations, is no exception. This guide provides a comprehensive overview of methods to validate the purity of a this compound solution, compares its purity profile with common alternatives, and offers detailed experimental protocols for key validation assays.

Comparative Purity Analysis: this compound vs. Alternatives

The choice of a chelating agent can significantly impact experimental outcomes. While this compound is a robust and well-characterized option, alternatives such as Dimercaptosuccinic acid (DMSA) and Dimercaprol (DMPS) are also utilized. The following table summarizes a comparative analysis of their typical purity profiles based on pharmacopeial standards and common analytical tests. It is important to note that actual values can vary between manufacturers and batches.

ParameterThis compoundDMSA (Succimer)DMPS (Dimercaprol)Test Method
Assay (Purity) ≥98.0%97.0% - 103.0%95.0% - 105.0%Titration / HPLC
Nitrilotriacetic Acid (NTA) ≤0.1%Not specifiedNot specifiedHPLC
Disodium Edetate ≤1.0%Not applicableNot applicableTitration
Heavy Metals (as Pb) ≤20 ppm≤10 ppm≤20 ppmICP-MS / Colorimetric
Endotoxins ≤0.01 EU/mgNot specifiedNot specifiedLAL Test
Microbial Contamination Sterile or low bioburdenNot specifiedNot specifiedPlate Count

Experimental Protocols for Purity Validation

To ensure the highest quality of this compound solution for sensitive experiments, a multi-faceted validation approach is recommended, encompassing tests for identity, purity, and safety.

Identification and Assay

a) Infrared (IR) Spectroscopy:

  • Objective: To confirm the identity of this compound.

  • Method: The infrared absorption spectrum of the sample is compared to the reference spectrum of this compound. The spectra should be concordant.

b) Assay by Titration:

  • Objective: To determine the purity of this compound.[1]

  • Protocol:

    • Accurately weigh approximately 1.2 g of the this compound sample.

    • Dissolve the sample in 75 mL of water in a 250-mL beaker.

    • Add 25 mL of 1 N acetic acid and 1 mL of diphenylcarbazone TS.

    • Titrate slowly with 0.1 M mercuric nitrate VS until the first appearance of a purplish color.

    • Perform a blank determination and make any necessary corrections. Each mL of 0.1 M mercuric nitrate is equivalent to 37.43 mg of C₁₀H₁₂CaN₂Na₂O₈.[1]

Impurity Analysis

a) High-Performance Liquid Chromatography (HPLC) for Nitrilotriacetic Acid (NTA):

  • Objective: To quantify the NTA impurity.[1]

  • Protocol:

    • Mobile Phase: Prepare a suitable buffered mobile phase, for example, a mixture of 0.01 M ammonium phosphate monobasic, acetonitrile, and 40% tetrabutylammonium hydroxide (90:10:0.2), adjusted to pH 2.42.[2]

    • Standard Solution: Prepare a standard solution of NTA of a known concentration.

    • Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to create a sample solution. It may be necessary to form a metal complex (e.g., with Fe(III)) to facilitate detection.[2][3]

    • Chromatographic Conditions: Use a C18 reversed-phase column with UV detection at an appropriate wavelength (e.g., 257 nm).[2]

    • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the peak area of NTA in the sample chromatogram to the standard to quantify the impurity.

b) Titration for Disodium Edetate:

  • Objective: To determine the amount of free Disodium Edetate.[1]

  • Protocol:

    • Dissolve 1.00 g of the this compound sample in 50 mL of water.

    • Add 5 mL of ammonia-ammonium chloride buffer TS and 40 mg of eriochrome black T-sodium chloride indicator.

    • Titrate with 0.01 M magnesium chloride VS until the color of the solution changes from blue to red-violet.

    • Not more than 3.0 mL of 0.01 M magnesium chloride VS should be consumed (corresponding to not more than 1.0% Disodium Edetate).[1]

Trace Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
  • Objective: To quantify trace metal impurities at very low levels.

  • Method: ICP-MS is a highly sensitive technique capable of detecting metals and non-metals at concentrations as low as parts per trillion.[4][5][6]

  • Protocol:

    • Sample Preparation: Accurately weigh the this compound sample and dissolve it in high-purity water or a suitable dilute acid.

    • Instrument Calibration: Calibrate the ICP-MS instrument using certified reference standards for the elements of interest.

    • Analysis: Introduce the prepared sample solution into the ICP-MS. The sample is nebulized and introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio for quantification.

    • Data Interpretation: The concentrations of trace metals in the sample are determined by comparing their signal intensities to the calibration curves.

Safety and Sterility Testing

a) Bacterial Endotoxin Test (LAL Test):

  • Objective: To detect and quantify bacterial endotoxins, which are pyrogenic.[7][8]

  • Method: The Limulus Amebocyte Lysate (LAL) test is based on the clotting reaction of the lysate from the blood cells of the horseshoe crab in the presence of endotoxins.[7][8]

  • Protocol (Gel-Clot Method):

    • Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) according to the manufacturer's instructions.

    • Prepare a series of dilutions of the CSE to confirm the labeled lysate sensitivity.

    • Prepare the sample solution at a dilution that does not interfere with the test (Maximum Valid Dilution, MVD).

    • Pipette 100 µL of the sample, positive controls (sample spiked with CSE), and negative controls (LAL Reagent Water) into depyrogenated test tubes.

    • Add 100 µL of the reconstituted LAL reagent to each tube and mix gently.

    • Incubate the tubes at 37 ± 1°C for 60 ± 2 minutes in a non-vibrating incubator.

    • After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel that remains intact. The product complies if the sample shows no gel formation and the controls perform as expected.

b) Microbial Contamination Testing (Bioburden):

  • Objective: To determine the number of viable microorganisms in the solution.[9][10]

  • Method: The pour plate or membrane filtration method is commonly used.

  • Protocol (Pour Plate Method):

    • Aseptically transfer a defined volume (e.g., 1 mL) of the this compound solution into a sterile Petri dish.

    • Pour sterile, molten agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) into the Petri dish.

    • Gently swirl the dish to mix the sample with the medium.

    • Allow the agar to solidify.

    • Incubate the plates under appropriate conditions (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 3-5 days).

    • Count the number of colony-forming units (CFUs) and calculate the bioburden per mL of the original solution.

Visualizing the Validation Workflow

A clear understanding of the experimental workflow is crucial for efficient and accurate purity validation.

Purity_Validation_Workflow cluster_sample Sample Receipt & Preparation cluster_tests Purity Validation Tests cluster_results Results & Analysis Sample This compound Solution Identity Identification (IR) Sample->Identity Assay Assay (Titration) Sample->Assay Impurities Impurity Analysis (HPLC, Titration) Sample->Impurities Trace_Metals Trace Metal Analysis (ICP-MS) Sample->Trace_Metals Endotoxins Endotoxin Test (LAL) Sample->Endotoxins Microbial Microbial Contamination Sample->Microbial Pass Pass Identity->Pass Meets Specifications Fail Fail Identity->Fail Does Not Meet Specifications Assay->Pass Meets Specifications Assay->Fail Does Not Meet Specifications Impurities->Pass Meets Specifications Impurities->Fail Does Not Meet Specifications Trace_Metals->Pass Meets Specifications Trace_Metals->Fail Does Not Meet Specifications Endotoxins->Pass Meets Specifications Endotoxins->Fail Does Not Meet Specifications Microbial->Pass Meets Specifications Microbial->Fail Does Not Meet Specifications Report Generate Certificate of Analysis Pass->Report

Caption: Workflow for the comprehensive purity validation of a this compound solution.

Signaling Pathway Context: The Role of Chelators

In many biological experiments, this compound is used to control the concentration of divalent cations, which are often critical cofactors for enzymes involved in signaling pathways. For instance, matrix metalloproteinases (MMPs), which play a role in tissue remodeling and disease, are zinc-dependent enzymes. The diagram below illustrates a simplified representation of how a chelating agent like EDTA can modulate such a pathway.

Signaling_Pathway MMP Inactive MMP (Pro-MMP) Active_MMP Active MMP MMP->Active_MMP Activation Active_MMP->MMP Inhibition Degradation Substrate Degradation Active_MMP->Degradation Substrate Extracellular Matrix Substrate Substrate->Degradation Zn Zn²⁺ Zn->Active_MMP Cofactor EDTA_Zn EDTA-Zn²⁺ Complex Zn->EDTA_Zn EDTA Sodium Calcium Edetate (EDTA) EDTA->EDTA_Zn

Caption: Simplified diagram showing EDTA chelating zinc, inhibiting MMP activity.

By implementing these rigorous validation protocols, researchers can ensure the purity of their this compound solutions, leading to more reliable and reproducible experimental data. This guide serves as a foundational resource for establishing robust quality control procedures in a sensitive laboratory setting.

References

Comparing the efficacy of "Sodium calcium edetate" and penicillamine for copper chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Sodium Calcium Edetate and Penicillamine for the purpose of copper chelation. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data from clinical and preclinical studies, and detailed experimental protocols. This information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these chelating agents in their studies.

Executive Summary

The evidence strongly indicates that Penicillamine is an effective chelator of copper with established clinical use in conditions of copper overload, such as Wilson's disease. It significantly increases urinary copper excretion and reduces tissue copper levels. In contrast, this compound, while a potent chelator for lead, demonstrates negligible efficacy for copper chelation. Multiple studies have shown that it does not significantly increase urinary copper excretion or alter plasma copper concentrations. Therefore, for applications requiring the removal of excess copper, Penicillamine is the demonstrably superior agent.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the effects of Penicillamine and this compound on copper and other relevant metals.

Table 1: Efficacy in Promoting Urinary Copper Excretion

Chelating AgentStudy Population/ModelDosageBaseline Urinary Copper ExcretionPost-Treatment Urinary Copper ExcretionFold IncreaseReference
Penicillamine Wilson's Disease Patients (Hepatic)500 mg (test dose)465.75 µ g/24h Significantly Increased (not quantified in study)-[1]
Penicillamine Wilson's Disease Patients (Neurological)500 mg (test dose)305.58 µ g/24h Significantly Increased (not quantified in study)-[1]
Penicillamine Heterozygous carriers of Wilson's Disease1g~26.2 µ g/24h ~521.7 µ g/24h ~20[2]
This compound Lead-Exposed Workers1-hour IV infusionNot specifiedNo significant alteration-[3]
This compound Lead-Poisoned Children1000 mg/m²/day IMNot specifiedNo increase above endogenous levelNone[4]
Edetate Disodium Human Volunteers3g infusionNot specifiedNo significant increase-[5][6]

Table 2: Effect on Tissue Copper Levels

Chelating AgentAnimal ModelTissueTreatment Details% Reduction in Copper LevelReference
Penicillamine Copper-Overloaded RatsLiver20 mg/kg for 4 weeksSignificantly lower than untreated[7]
Penicillamine Copper-Overloaded RatsBrain20 mg/kg for 4 weeksSignificantly lower than untreated[7]
Penicillamine Toxic Milk Mice (WD model)Brain (protein-bound)Daily administration for 14 days~25% decrease[8]
This compound --No relevant data available--

Table 3: Effects on Other Essential Metals

Chelating AgentEffect on ZincEffect on CalciumReference
Penicillamine Can cause zinc depletionNot a primary concern[9]
This compound Significant increase in urinary zinc excretionNo increase in urinary calcium excretion[3][4][10]

Mechanism of Action

Penicillamine is a degradation product of penicillin and acts as a chelating agent by binding to excess copper in the body.[11] The resulting penicillamine-copper complex is stable and water-soluble, allowing it to be readily excreted in the urine.[12] Penicillamine is primarily used in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation.[11] Some studies suggest that in addition to promoting excretion, penicillamine may also increase the levels of hepatic metallothionein, a protein that binds copper in a less toxic form within the liver.[13]

This compound (CaNa₂EDTA) is a chelating agent primarily used for the treatment of lead poisoning.[14] Its mechanism involves the displacement of the calcium ion in the EDTA complex by heavy metals with a higher binding affinity, such as lead.[10] The resulting metal-EDTA complex is then excreted through the kidneys.[15] While it can bind to other divalent and trivalent metals, its affinity for copper appears to be insufficient to effectively mobilize it from the body's tissues in the presence of competing biological ligands.[3][4]

Experimental Protocols

Penicillamine Challenge Test for Wilson's Disease Diagnosis

This protocol is used to assess the body's mobilizable copper stores and is a key diagnostic tool for Wilson's disease.

  • Patient Preparation: The patient discontinues any current chelation therapy for at least 48 hours.[16]

  • Baseline Urine Collection: A 24-hour urine sample is collected to measure baseline copper excretion.[1][2]

  • Penicillamine Administration: A single oral dose of 500 mg to 1 g of D-penicillamine is administered to the patient.[1][2]

  • Post-Dose Urine Collection: A second 24-hour urine collection is initiated immediately after the administration of penicillamine.[2][17] In some protocols, a 6-hour collection period is used.[1]

  • Sample Analysis: The copper concentration in both the baseline and post-penicillamine urine samples is determined using atomic absorption spectrophotometry.

  • Interpretation: A significant increase in urinary copper excretion after the penicillamine challenge is indicative of excessive mobilizable copper stores, supporting a diagnosis of Wilson's disease.[17] In diagnosed patients, urinary copper excretion of more than 25 µmol/24 hr (approximately 1575 µ g/24h ) is a strong indicator.[18]

Animal Study of Penicillamine Efficacy in Copper-Overloaded Rats

This protocol describes a preclinical model to evaluate the efficacy of penicillamine in reducing tissue copper levels.

  • Animal Model: Male albino Wistar rats are used.[7]

  • Induction of Copper Overload: For 5 weeks, the experimental groups of rats are supplied with drinking water containing a high concentration of copper.[7]

  • Treatment Regimen: After the copper-loading period, the rats are returned to a normal diet. The treatment group receives a daily dose of penicillamine (e.g., 20 mg/kg) for 4 weeks. A control group of copper-overloaded rats is left untreated.[7]

  • Tissue Collection: At the end of the treatment period, the rats are sacrificed, and liver and brain tissues are collected.[7]

  • Copper Level Analysis: The concentration of copper in the hepatic and brain tissues is measured using atomic absorption spectrophotometry.[7]

  • Outcome Evaluation: The copper levels in the tissues of the penicillamine-treated group are compared to those of the untreated copper-overloaded group and a healthy control group to determine the efficacy of the treatment in reducing tissue copper deposition.[7]

Signaling Pathways and Logical Relationships

Penicillamine's Mechanism of Action in Copper Chelation

Penicillamine_Copper_Chelation cluster_body Body Compartments cluster_excretion Excretion Pathway Tissue_Cu Excess Tissue Copper (e.g., Liver, Brain) Blood_Cu Free Copper in Blood Tissue_Cu->Blood_Cu Releases Pen_Cu_Complex Penicillamine-Copper Complex (in blood) Blood_Cu->Pen_Cu_Complex Chelates Penicillamine Oral Penicillamine Penicillamine->Blood_Cu Mobilizes Penicillamine->Pen_Cu_Complex Forms Kidney Kidney Pen_Cu_Complex->Kidney Transported to Urine Urinary Excretion Kidney->Urine Filtered and Excreted

Caption: Workflow of Penicillamine-mediated copper chelation and excretion.

Copper Homeostasis and the Impact of Penicillamine

Copper_Homeostasis_Penicillamine cluster_cell Hepatocyte (Liver Cell) CTR1 CTR1 (Copper Importer) Intracellular_Cu Intracellular Free Copper CTR1->Intracellular_Cu ATP7B ATP7B (Copper Exporter) Intracellular_Cu->ATP7B Transport for excretion Metallothionein Metallothionein (Copper Storage) Intracellular_Cu->Metallothionein Sequestration Bile Bile Excretion ATP7B->Bile Excretion Penicillamine Penicillamine Penicillamine->Intracellular_Cu Chelates Extracellular_Cu Extracellular Copper Extracellular_Cu->CTR1 Uptake Wilsons_Disease Wilson's Disease (ATP7B mutation) Wilsons_Disease->ATP7B Impairs Comparative_Efficacy Start Need for Copper Chelation Penicillamine Penicillamine Start->Penicillamine CaNa2EDTA This compound Start->CaNa2EDTA Effective Effective Copper Removal Penicillamine->Effective Ineffective Ineffective Copper Removal CaNa2EDTA->Ineffective Conclusion_Pen Conclusion: Clinically established for copper chelation. Effective->Conclusion_Pen Conclusion_EDTA Conclusion: Not effective for copper chelation. Ineffective->Conclusion_EDTA

References

A Comparative Guide to the Validation of Methods for Quantifying Residual Sodium Calcium Edetate in Final Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of residual Sodium Calcium Edetate in final drug products. The selection of a suitable analytical method is critical for ensuring product quality, safety, and compliance with regulatory standards. This compound is a common chelating agent used in pharmaceutical formulations to enhance stability by complexing with metal ions that might otherwise catalyze degradation of the active pharmaceutical ingredient (API).[1][2][3] However, its residual amount must be carefully controlled and monitored.

This document outlines and compares various analytical techniques, presenting their performance characteristics through clearly structured data tables and detailing the experimental protocols for key methodologies.

Comparison of Analytical Methods

Several analytical techniques are available for the quantification of this compound, each with its own advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC) with various detection techniques, Liquid Chromatography with Mass Spectrometry (LC-MS), and Ion Chromatography (IC).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a widely used technique for the determination of EDTA.[1] Since EDTA itself has poor chromophoric properties, indirect UV detection is often employed. This is typically achieved by forming a stable, UV-active complex with a metal ion, such as copper (Cu²⁺) or iron (Fe³⁺), either pre-column or in the mobile phase.[1][2][4][5][6][7] Ion-pairing HPLC is another approach that improves the retention of the polar EDTA-metal complex on a non-polar stationary phase.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS offer high sensitivity and selectivity, allowing for the direct detection of EDTA without the need for derivatization.[8][9][10][11] This technique is particularly useful for analyzing complex sample matrices and for detecting very low levels of residual this compound.

Ion Chromatography (IC)

Ion chromatography is another suitable method for the analysis of ionic species like EDTA.[12] It separates ions based on their affinity for an ion-exchange resin. Detection is often achieved by suppressed conductivity, which provides good sensitivity for ionic analytes.[12]

Performance Data Comparison

The following tables summarize the quantitative performance data for various validated methods.

Table 1: HPLC-UV Methods for this compound Quantification

ParameterMethod 1: Reversed-Phase HPLC with UV[1]Method 2: Ion-Pairing HPLC with UV[4]Method 3: Reversed-Phase HPLC with Pre-column Derivatization (Fe³⁺)[7]
Column C18C18ODS-A
Mobile Phase Gradient with tetrabutylammonium bromide, sodium acetate, copper sulfate, and acetic acid in water/acetonitrileGradient with tetrabutylammonium phosphate buffer and acetonitrileGradient with tetrabutylammonium bromide buffer and acetonitrile
Detection Wavelength 300 nm280 nm254 nm
Linearity Range 0.6 - 3.0 µg/mL0.01 - 0.08 mg/mLNot specified
Limit of Detection (LOD) 0.30 µg/mLNot specifiedNot specified
Limit of Quantitation (LOQ) 0.60 µg/mLNot specified1.5 µg/mL
Accuracy (% Recovery) Not specifiedNot specified98.2%
Precision (%RSD) Not specifiedNot specified<3%

Table 2: LC-MS and IC Methods for this compound Quantification

ParameterMethod 4: HPLC/MS[8][10][11]Method 5: Ion Chromatography with Suppressed Conductivity[12]
Column Not specifiedAnion exchange (A Supp 4 or A Supp 5)
Mobile Phase Not specifiedCarbonate buffer
Detection Mass Spectrometry (MS)Suppressed Conductivity
Linearity Range 0.026 - 2.6 mM5 - 40 mg/dm³
Limit of Detection (LOD) 0.09 µgNot specified
Limit of Quantitation (LOQ) Not specifiedNot specified
Accuracy (% Recovery) 100 - 113%Not specified
Precision (%RSD) 0 - 6%Not specified

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying residual this compound.

Method_Validation_Workflow cluster_analysis Analysis SamplePrep Sample Preparation (Dilution, Derivatization) Chromatography Chromatographic Separation (HPLC / LC-MS / IC) SamplePrep->Chromatography StandardPrep Standard Preparation StandardPrep->Chromatography Detection Detection (UV / MS / Conductivity) Chromatography->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Robustness Robustness Detection->Robustness

Caption: General workflow for analytical method validation.

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

Method 1: Reversed-Phase HPLC with UV Detection[1]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • Buffer solution: 6.5 g of tetrabutylammonium bromide, 4.1 g of anhydrous sodium acetate, 250 mg of copper (II) sulfate pentahydrate, and 2.0 ml of glacial acetic acid in 1 liter of water.[1]

    • Organic phase: Acetonitrile.[1]

    • A gradient mode is used.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 300 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.[1]

  • Diluent: Water and Acetonitrile (50:50).[1]

  • Standard Preparation: Prepare a solution of EDTA disodium salt in the diluent to a known concentration of about 0.002 mg/mL of EDTA.[1]

  • Sample Preparation: Prepare a solution of the test sample in the diluent to a known concentration of about 20 mg/mL.[1]

Method 4: HPLC/MS[8][10]
  • Instrumentation: Agilent 6125 C SQ LS/MS instrument.[8][10]

  • Column: Not specified.

  • Mobile Phase: Not specified.

  • Flow Rate: 0.6 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Injection Volume: 5.0 µL.[8]

  • Detection: Mass Spectrometer in positive Electrospray Ionization (ESI) mode. The predominant signals are at m/z 293.2 (EDTAH⁺) and 315.2 (EDTANa⁺).[8][10]

  • Run Time: 1.0 min.[8][10]

  • Standard Preparation: An initial stock solution of disodium calcium EDTA (1.0 g/L) is prepared in 0.01 M aqueous HCl. This is further diluted to prepare standard solutions with concentrations ranging from 0.0267 to 2.67 mM.[8]

  • Sample Preparation: The method is described as not requiring prior sample preparation or derivatization.[8][10][11]

Method 5: Ion Chromatography with Suppressed Conductivity[12]
  • Instrumentation: Ion chromatograph with a suppressed conductivity detector.

  • Column: Anion exchange columns (A Supp 4, 4 mm × 250 mm or A Supp 5, 4 mm × 150 mm).[12]

  • Eluent: 10.0 mM carbonate buffer at pH 10.6 or 10.75.[12]

  • Flow Rate: 1.0 cm³/min.[12]

  • Detection: Suppressed conductimetric detection.[12]

  • Sample Preparation: The method was developed for alkaline radioactive evaporator residue solution. The key step involves the formation of a yttrium-EDTA complex which gives a single chromatographic peak.[12]

Conclusion

The choice of an analytical method for the quantification of residual this compound should be based on the specific requirements of the drug product, the available instrumentation, and the desired sensitivity and selectivity. HPLC-UV methods with pre-column or in-situ derivatization are robust and widely accessible. For higher sensitivity and specificity, especially in complex matrices, LC-MS methods are superior. Ion chromatography provides a reliable alternative for the direct analysis of the ionic EDTA species. Proper method validation according to ICH guidelines is essential to ensure the accuracy, precision, and reliability of the obtained results.

References

A Comparative Guide to Metal Analysis: Cross-Validation of Sodium Calcium Edetate-Based Methods Against Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is a critical aspect of product development, quality control, and toxicological assessment. While instrumental methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), and X-Ray Fluorescence (XRF) are mainstays in elemental analysis, classical techniques such as complexometric titration using sodium calcium edetate offer a simple, cost-effective, and reliable alternative. This guide provides a comprehensive cross-validation of this compound-based metal analysis with these established analytical techniques, supported by experimental data and detailed protocols.

Executive Summary

This guide presents a comparative analysis of a this compound-based complexometric titration method with three widely used spectroscopic techniques for metal analysis: ICP-MS, AAS, and XRF. The findings, synthesized from multiple studies, indicate that the this compound titration method provides results of high precision and accuracy that are statistically comparable to those obtained by instrumental methods, particularly for determining concentrations of common divalent and trivalent metal ions. While instrumental techniques offer lower detection limits and multi-element capabilities, the edetate-based method stands out for its simplicity, convenience, and cost-effectiveness, making it a valuable tool in various analytical settings.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative performance of this compound-based titration in comparison to other analytical techniques for the determination of various metal ions. The data is a composite from several studies and is intended to provide a general comparison of the methods' capabilities.

Table 1: Comparison of Accuracy for Metal Ion Concentration Determination

Metal IonThis compound Titration (% Recovery)ICP-MS/ICP-AES (% Recovery)AAS (% Recovery)XRF (Correlation with ICP-MS)
Ca²⁺99.5 - 101.998 - 10297 - 103-
Mg²⁺99.0 - 101.098 - 10296 - 104-
Zn²⁺98.5 - 101.599 - 10198 - 102-
Cu²⁺99.0 - 101.099 - 10198 - 102-
Fe³⁺98.0 - 102.099 - 10197 - 103-
Pb²⁺97.0 - 103.099 - 10196 - 104R = 0.32*
Mn²⁺-99 - 10198 - 102R = 0.91

*Note: The lower correlation for Pb with XRF was attributed to concentrations being near the detection limit of the specific instrument used in the study.[1]

Table 2: Comparison of Precision (Relative Standard Deviation, %RSD)

Metal IonThis compound Titration (%RSD)ICP-MS/ICP-AES (%RSD)AAS (%RSD)
Ca²⁺< 1.0< 2.0< 3.0
Mg²⁺< 1.0< 2.0< 4.0
Cu²⁺0.631[2]< 2.0< 3.0
Ni²⁺0.760[2]< 2.0< 3.0
Mg²⁺0.719[2]< 2.0< 4.0

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducibility and accurate comparison.

This compound Complexometric Titration

This method is based on the formation of a stable, water-soluble complex between the metal ion and ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metal-ion indicator that changes color when it is displaced from the metal ion by EDTA.

Materials:

  • Standardized this compound (Na₂Ca(EDTA)) solution (e.g., 0.01 M)

  • Buffer solution (to maintain a specific pH)

  • Metal ion indicator (e.g., Eriochrome Black T for Mg²⁺, Murexide for Ca²⁺)

  • Sample containing the metal ion of interest

Procedure:

  • A known volume of the sample solution is pipetted into a conical flask.

  • The appropriate buffer solution is added to adjust the pH to the optimal range for the specific metal-indicator complex.

  • A few drops of the indicator solution are added, which forms a colored complex with the metal ion.

  • The solution is titrated with the standardized this compound solution until the color changes, indicating that all the metal ions have been complexed by the EDTA.

  • The concentration of the metal ion is calculated based on the stoichiometry of the reaction (typically 1:1) and the volume of EDTA solution used.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of detecting metals at trace and ultra-trace levels.

Procedure:

  • Sample Preparation: The sample is typically digested using a mixture of concentrated acids (e.g., nitric acid) in a microwave digestion system to break down the sample matrix and solubilize the metals.[3]

  • Instrument Calibration: The ICP-MS is calibrated using a series of certified reference standards of known concentrations for the elements of interest.

  • Analysis: The digested sample is introduced into the argon plasma, where it is atomized and ionized. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for each mass, which is proportional to the concentration of the element in the sample.

Atomic Absorption Spectrometry (AAS)

AAS is a widely used technique for the quantitative determination of individual metal elements.

Procedure:

  • Sample Preparation: Similar to ICP-MS, samples are often digested to bring the metals into a liquid form.

  • Instrument Setup: A hollow cathode lamp specific to the element being analyzed is installed. The wavelength of the monochromator is set to a specific absorption line for that element.

  • Analysis: The liquid sample is nebulized and introduced into a flame (Flame AAS) or a graphite furnace (Graphite Furnace AAS). The atoms of the element of interest in the sample absorb light from the hollow cathode lamp. The amount of light absorbed is proportional to the concentration of the element in the sample, as determined by the Beer-Lambert law.[4]

X-Ray Fluorescence (XRF)

XRF is a non-destructive analytical technique used to determine the elemental composition of materials.

Procedure:

  • Sample Preparation: Solid samples can often be analyzed with minimal preparation, such as pressing into a pellet. Liquid samples can also be analyzed.

  • Analysis: The sample is irradiated with high-energy X-rays from an X-ray tube. This causes the atoms in the sample to emit characteristic "fluorescent" X-rays.

  • Detection: A detector measures the energy and intensity of the emitted X-rays. Each element has a unique set of characteristic X-ray energies, allowing for qualitative identification. The intensity of the X-rays is proportional to the concentration of the element in the sample.[1]

Visualizing the Workflow

To better understand the logical flow of each analytical approach, the following diagrams have been generated.

Experimental_Workflow_EDTA_Titration cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Sample Solution Buffer Add Buffer Sample->Buffer Indicator Add Indicator Buffer->Indicator Titration Titrate with This compound Indicator->Titration Endpoint Observe Endpoint (Color Change) Titration->Endpoint Calculation Calculate Metal Concentration Endpoint->Calculation

Workflow for this compound-Based Metal Analysis.

Experimental_Workflow_Spectroscopic cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Processing Sample Sample Digestion Acid Digestion (for ICP-MS/AAS) Sample->Digestion Pelletizing Pelletizing (for XRF) Sample->Pelletizing ICPMS ICP-MS Digestion->ICPMS AAS AAS Digestion->AAS XRF XRF Pelletizing->XRF Data Data Acquisition & Processing ICPMS->Data AAS->Data XRF->Data Concentration Determine Metal Concentration Data->Concentration

Generalized Workflow for Spectroscopic Metal Analysis.

Discussion and Conclusion

The cross-validation of this compound-based metal analysis with established spectroscopic techniques reveals a high degree of concordance in terms of accuracy and precision for many common metal ions. Studies comparing complexometric titration with AAS and ICP-AES have demonstrated that the results are statistically comparable.[2][5][6]

Advantages of this compound-Based Analysis:

  • Cost-Effective: Requires minimal and inexpensive laboratory equipment compared to the high capital and operational costs of spectroscopic instruments.[5]

  • Simplicity and Convenience: The procedure is straightforward and does not require extensive operator training.[2]

  • High Precision and Accuracy: When performed correctly, complexometric titrations can yield highly reliable and accurate results.[2]

Limitations of this compound-Based Analysis:

  • Lower Sensitivity: The detection limits are generally higher than those of ICP-MS and Graphite Furnace AAS.

  • Lack of Specificity in Complex Matrices: The presence of multiple metal ions that can be chelated by EDTA can lead to interferences, although this can be mitigated through the use of masking agents and pH control.

  • Not Suitable for All Metals: The stability of the metal-EDTA complex varies, making it unsuitable for the analysis of all metal ions.

Advantages of Spectroscopic Techniques:

  • High Sensitivity and Low Detection Limits: ICP-MS, in particular, can detect elements at parts-per-trillion levels.[7]

  • Multi-Element Analysis: ICP-MS and ICP-OES can simultaneously measure the concentrations of multiple elements in a single sample run.

  • High Specificity: These techniques can distinguish between different elements with high resolution.

Limitations of Spectroscopic Techniques:

  • High Cost: The initial investment and ongoing maintenance and operational costs are significant.[5]

  • Complex Sample Preparation: Many samples require acid digestion, which can be time-consuming and a source of contamination.

  • Matrix Effects: High concentrations of dissolved solids or organic matter can interfere with the analysis, particularly in ICP-MS.[8]

References

A Comparative Analysis of Sodium Calcium Edetate and Natural Chelating Agents for Heavy Metal Remediation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating environmental presence of heavy metals necessitates effective strategies for their removal from biological systems. While synthetic chelating agents have long been the cornerstone of clinical practice, a growing interest in natural alternatives prompts a thorough evaluation of their respective efficacies. This guide provides a detailed comparison of sodium calcium edetate (CaNa₂EDTA), a widely used synthetic chelator, and prominent natural chelating agents, supported by available experimental data.

Mechanism of Action: A Tale of Two Approaches

This compound operates through a well-defined mechanism of chelation. It is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a stable, water-soluble complex that is readily excreted by the kidneys. The presence of calcium in the molecule is crucial; it is displaced by heavy metals with a higher binding affinity, such as lead, thus preventing the depletion of essential calcium from the body.

Natural chelating agents, in contrast, employ a variety of mechanisms. Many, like the organosulfur compounds in garlic and the thiol groups in alpha-lipoic acid, directly bind to heavy metals. Others, such as chlorella and cilantro, are thought to possess bio-sorbent properties, sequestering metals within their cellular structures. Furthermore, many natural compounds exhibit antioxidant properties that can mitigate the oxidative stress induced by heavy metal toxicity.

Quantitative Comparison of Chelating Efficacy

The following tables summarize available quantitative data on the performance of this compound and various natural chelating agents. It is critical to note that the presented data are derived from a range of in vitro, animal, and human studies with differing methodologies, and therefore, direct comparisons should be made with caution.

Table 1: Binding Affinity of this compound for Various Metals

Metal IonStability Constant (log K)
Lead (Pb²⁺)18.0
Cadmium (Cd²⁺)16.5
Zinc (Zn²⁺)16.5
Copper (Cu²⁺)18.8
Iron (Fe³⁺)25.1

Source: Adapted from various sources on EDTA stability constants.

Table 2: Efficacy of this compound in Human Studies

ParameterResultStudy Population & Dosage
Reduction in Blood Lead LevelsMedian decrease of 24% after the first 5-day course and a further 15% after the second course.[1]Lead-poisoned adults; 500 mg/m²/day intravenous infusion for 5 days.[1]
Reduction in Total Body LeadAverage reduction of 39.16% in provoked urinary lead excretion.[2]Asymptomatic adults; average of 14 intravenous infusions over 24 months.[2]
Increase in Urinary Zinc ExcretionSignificantly increased urinary zinc losses following infusion.[3][4]Patients undergoing EDTA chelation therapy.[3]

Table 3: Efficacy of Natural Chelating Agents in Various Experimental Models

Natural AgentParameterResultExperimental Model
Chlorella vulgaris Maximum Binding Capacity (in water)Cobalt: 10.64 mg/g, Strontium: 6.71 mg/g, Barium: 28.57 mg/g, Cesium: 1.72 mg/g, Thallium: 11.91 mg/g[5]In vitro adsorption study[5]
Reduction in Whole Body RetentionStrontium: 46.40% reduction, Thallium: 38.39% reduction (at 1000 mg/70 kg HED)[5]In vivo study in mice[5]
Coriandrum sativum (Cilantro) Reduction in Blood Lead LevelsSignificant decrease in blood lead levels compared to lead-exposed control group.[6]In vivo study in lead-intoxicated rats[6]
Reduction in Tissue Lead LevelsSignificant reduction of lead levels in cerebral cortices and cerebella.[6]In vivo study in lead-intoxicated rats[6]
Alpha-Lipoic Acid (ALA) Efficacy vs. Standard ChelatorsActs as a lead chelator, but its efficacy is less than standard chelators.[7][8]Review of in vitro and in vivo studies[7][8]
Reduction in Lead-Induced Oxidative StressSignificantly reduced lead-induced reactive oxygen species (ROS) production by 58.3%.[7]In vitro study on PC12 cells[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language.

cluster_EDTA This compound Chelation Pathway CaEDTA CaNa₂EDTA (intravenous) Bloodstream Bloodstream CaEDTA->Bloodstream HeavyMetal Heavy Metal Ion (e.g., Pb²⁺) Bloodstream->HeavyMetal binds Calcium Ca²⁺ (displaced) Bloodstream->Calcium releases EDTA_Metal_Complex Stable, Water-Soluble EDTA-Metal Complex HeavyMetal->EDTA_Metal_Complex forms Kidneys Kidneys EDTA_Metal_Complex->Kidneys transported to Urine Urine (Excretion) Kidneys->Urine

Caption: Chelation pathway of this compound.

cluster_Workflow In Vivo Chelation Efficacy Study Workflow start Start: Animal Acclimatization exposure Heavy Metal Exposure (e.g., Lead Acetate in drinking water) start->exposure grouping Randomization into Groups (Control, CaNa₂EDTA, Natural Agent) exposure->grouping treatment Chelation Treatment Administration grouping->treatment sampling Sample Collection (Blood, Urine, Tissues) treatment->sampling analysis Heavy Metal Quantification (AAS or ICP-MS) sampling->analysis data Data Analysis (Statistical Comparison) analysis->data end End: Efficacy Determination data->end

References

Validating the Removal of Interfering Metal Ions by Sodium Calcium Edetate in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of enzymatic assays, the presence of interfering metal ions can be a significant source of experimental variability and inaccuracy. Many enzymes require specific metal ions as cofactors for their catalytic activity, while other metal ions can act as potent inhibitors.[1][2] Sodium calcium edetate, a chelating agent, is frequently employed to mitigate the inhibitory effects of heavy metal ions. This guide provides a comprehensive comparison of this compound with other common chelating agents, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate agent for their specific enzymatic assay.

The Challenge of Metal Ion Interference in Enzymatic Assays

Metal ions can interfere with enzymatic reactions in several ways. Heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺) are known to cause toxicity by forming highly stable complexes with amino acid residues containing sulfur, such as cysteine, which can deform the enzyme and render it inactive.[2] This type of inhibition is often irreversible. In other cases, metal ions can compete with the natural cofactor of the enzyme or bind to allosteric sites, leading to a decrease in or complete loss of enzymatic activity.[1]

Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively sequestering it and preventing it from interacting with the enzyme.[3] this compound (also known as calcium disodium EDTA) is a derivative of ethylenediaminetetraacetic acid (EDTA) and is particularly useful in biological systems because it readily donates its calcium ion in exchange for a heavy metal ion with a higher binding affinity, thereby minimizing the depletion of essential calcium from the cellular environment.[4]

Comparative Performance of Chelating Agents

The effectiveness of a chelating agent is determined by its affinity for specific metal ions, which is quantified by the stability constant (K). A higher stability constant indicates a stronger and more stable complex with the metal ion. The following table summarizes the stability constants (log K) for this compound (represented by EDTA), EGTA, and Citrate with various divalent metal ions.

Metal IonLog K (EDTA)Log K (EGTA)Log K (Citrate)
Ca²⁺10.711.03.5
Mg²⁺8.75.22.8
Cu²⁺18.817.86.1
Zn²⁺16.514.54.9
Pb²⁺18.0-5.8
Fe²⁺14.3-3.2
Mn²⁺13.812.33.4

Data sourced from various chemical databases and literature.[5][6][7] Note that the stability constants can vary with pH and temperature.

Key Takeaways from the Data:

  • This compound (EDTA) exhibits high stability constants for a broad range of divalent and trivalent metal ions, making it a powerful and general-purpose chelating agent.[8] Its strong affinity for both essential (Ca²⁺, Mg²⁺) and inhibitory (Pb²⁺, Cu²⁺, Zn²⁺) metal ions necessitates careful consideration of its concentration to avoid depleting necessary cofactors.

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) shows a significantly higher selectivity for Ca²⁺ over Mg²⁺ ions.[9][10] This property makes it the ideal choice for experiments where calcium-specific chelation is required without disturbing magnesium-dependent enzymatic processes.[9][10]

  • Sodium Citrate is a weaker chelating agent compared to EDTA and EGTA, as indicated by its lower stability constants.[3][11] However, it can be a suitable alternative when a milder chelator is needed and is often used as an anticoagulant by chelating calcium ions.[3]

Experimental Protocols

To validate the removal of interfering metal ions and the restoration of enzyme activity, a systematic experimental approach is required. Below is a detailed protocol for a typical enzymatic assay to test the effectiveness of a chelating agent.

Protocol: Validating the Reversal of Heavy Metal Inhibition of Alkaline Phosphatase

This protocol describes how to demonstrate the inhibitory effect of a heavy metal ion (e.g., Pb²⁺) on alkaline phosphatase and its subsequent reversal by a chelating agent like this compound.

Materials:

  • Purified alkaline phosphatase (ALP) enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • Inhibitor solution (e.g., 10 mM Lead(II) acetate)

  • Chelating agent solutions (100 mM this compound, 100 mM EGTA, 100 mM Sodium Citrate)

  • Spectrophotometer capable of reading at 405 nm

  • 96-well microplate

Procedure:

  • Enzyme Inhibition Assay:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Control: 20 µL Assay Buffer + 160 µL pNPP solution + 20 µL ALP enzyme solution.

      • Inhibited: 20 µL Inhibitor solution + 160 µL pNPP solution + 20 µL ALP enzyme solution.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) to determine the initial reaction velocity (V₀).

  • Reversal of Inhibition Assay:

    • Set up the following reactions in triplicate:

      • Reversal with this compound: 20 µL Inhibitor solution + 20 µL this compound solution + 140 µL pNPP solution + 20 µL ALP enzyme solution.

      • Reversal with EGTA: 20 µL Inhibitor solution + 20 µL EGTA solution + 140 µL pNPP solution + 20 µL ALP enzyme solution.

      • Reversal with Sodium Citrate: 20 µL Inhibitor solution + 20 µL Sodium Citrate solution + 140 µL pNPP solution + 20 µL ALP enzyme solution.

    • Incubate and measure the absorbance as described in step 1.

  • Data Analysis:

    • Calculate the initial reaction velocity for each condition from the linear portion of the absorbance vs. time plot.

    • Express the enzyme activity as a percentage of the control.

    • Compare the percentage of activity recovered for each chelating agent.

Visualizing the Concepts

To further clarify the principles and processes discussed, the following diagrams have been generated using Graphviz.

cluster_0 Mechanism of Metal Ion Interference & Chelation Enzyme Active Enzyme (with Cofactor) InhibitedEnzyme Inactive Enzyme Enzyme->InhibitedEnzyme Inhibition InhibitedEnzyme->Enzyme Reactivation MetalIon Interfering Metal Ion (e.g., Pb²⁺) Chelator Chelating Agent (e.g., NaCaEDTA) Chelate Chelate ChelatedComplex Stable Metal-Chelator Complex

Caption: Mechanism of enzyme inhibition by a metal ion and its removal by a chelating agent.

cluster_1 Experimental Workflow for Chelator Validation A 1. Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor, Chelators B 2. Perform Control Assay: Measure baseline enzyme activity A->B C 3. Perform Inhibition Assay: Add interfering metal ion and measure reduced activity B->C D 4. Perform Reversal Assay: Add chelating agent to the inhibited reaction C->D E 5. Monitor Reaction Progress: Spectrophotometry or other appropriate method D->E F 6. Analyze Data: Calculate % inhibition and % activity restoration E->F G 7. Compare Chelator Effectiveness F->G

Caption: A stepwise workflow for validating the effectiveness of a chelating agent in an enzymatic assay.

cluster_2 Comparative Efficacy of Chelating Agents Chelators Chelating Agent NaCaEDTA (EDTA) EGTA Sodium Citrate Pb Pb²⁺ Chelators:f1->Pb Very High Affinity Chelators:f2->Pb Chelators:f3->Pb Low Affinity Cu Cu²⁺ Chelators:f1->Cu Very High Affinity Chelators:f2->Cu High Affinity Chelators:f3->Cu Low Affinity Ca Ca²⁺ Chelators:f1->Ca High Affinity Chelators:f2->Ca Very High Affinity Chelators:f3->Ca Low Affinity Mg Mg²⁺ Chelators:f1->Mg Moderate Affinity Chelators:f2->Mg Low Affinity Chelators:f3->Mg Low Affinity Metals Target Metal Ion

Caption: A qualitative comparison of the binding affinities of different chelators for various metal ions.

Conclusion

References

Comparative study of "Sodium calcium edetate" and other EDTA salts on cell culture performance

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of cell culture, the choice of reagents can significantly impact experimental outcomes. Ethylenediaminetetraacetic acid (EDTA) and its various salt forms are indispensable chelating agents, primarily used for cell detachment and dissociation. However, their effects on cell viability, proliferation, and overall culture performance can vary. This guide provides a comparative analysis of Sodium Calcium Edetate alongside other common EDTA salts, such as Disodium EDTA and Tetrasodium EDTA, supported by experimental data and detailed protocols.

Overview of EDTA and its Salts in Cell Culture

EDTA's primary function in cell culture is to sequester divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[1] These ions are crucial for the function of cell adhesion molecules (CAMs), such as cadherins and integrins, which mediate cell-to-cell and cell-to-extracellular matrix attachments. By binding these ions, EDTA disrupts these interactions, facilitating the detachment of adherent cells.[1] While all EDTA salts share this fundamental mechanism, their specific properties can lead to different effects on cultured cells.

This compound (CaNa₂EDTA) is a salt of edetate that already contains a calcium ion.[2] In clinical medicine, it is primarily used as a chelating agent to treat heavy metal poisoning, such as lead poisoning.[2][3][4] Its mechanism involves the displacement of the calcium ion by heavy metals like lead, forming a stable, water-soluble complex that can be excreted by the kidneys.[3][5] There is a notable lack of direct comparative studies on the specific effects of this compound on cell culture performance in the scientific literature. However, its nature as a calcium-buffered chelator suggests it may have a less disruptive effect on cellular calcium homeostasis compared to other EDTA salts, a hypothesis that warrants further investigation.

Disodium EDTA (Na₂EDTA) is a widely used EDTA salt in cell culture, often in combination with trypsin for cell dissociation.[1] It is effective at chelating divalent cations but can be cytotoxic at higher concentrations or with prolonged exposure.[6] The pH of a Disodium EDTA solution is typically in the mildly acidic to neutral range (around 4-6).[7][8]

Tetrasodium EDTA (Na₄EDTA) is another common EDTA salt that is more alkaline, with a pH typically between 10 and 11.[7][8][9] This higher pH can be beneficial in certain applications but may also be more aggressive towards cells. Studies have shown that Tetrasodium EDTA can induce cell death and reduce colony-forming ability at concentrations below 100 µM in normal rat kidney cells.[10]

Comparative Data on Cell Culture Performance

The following tables summarize the available quantitative data on the effects of different EDTA salts on cell culture performance. It is important to note that direct comparative data for this compound in cell culture is limited.

Table 1: Cytotoxicity of Different EDTA Salts on Various Cell Lines

EDTA SaltCell LineConcentrationExposure TimeEffect on Cell ViabilityReference
Tetrasodium EDTANormal Rat Kidney (NRK-52E)< 100 µMNot specifiedCell death and reduced colony-forming ability[10]
Tetrasodium EDTANormal Rat Kidney (NRK-52E)5 µM7 weeksNo indications of toxicity[10]
Disodium EDTA (general)Various Cancer Cell Lines≥ 300 µM72 hoursSignificant suppression of cell viability[11]
Disodium EDTA (general)Human Squamous Carcinoma (HSC-2), Myelolymphocytic (U937)Not specifiedNot specifiedHigh sensitivity to EDTA-induced toxicity[11]
Disodium EDTA (general)Glioblastoma (U87-MG), T-lymphoblastic leukemia (Molt-4)Not specifiedNot specifiedHigher resistance to EDTA-induced toxicity[11]

Table 2: General Properties of Common EDTA Salts

PropertyThis compoundDisodium EDTATetrasodium EDTA
Primary Use in Research Primarily clinical for heavy metal chelationCell detachment, buffer componentCell detachment, industrial applications
pH of Solution NeutralMildly Acidic (4-6)Alkaline (10-11)
Key Feature Contains a bound calcium ionWidely used standard for cell cultureMore potent chelator, higher pH

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • EDTA salt solutions of various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing different concentrations of the EDTA salt to be tested. Include an untreated control group.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[11]

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cells treated with EDTA salts

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the desired concentrations of EDTA for the specified time.[11]

  • Cell Collection: After treatment, detach the cells using a gentle method (e.g., scraping or a very brief trypsinization) and collect them by centrifugation.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11]

Signaling Pathways and Mechanisms of Action

The primary mechanism of EDTA's effect on cells is the chelation of divalent cations, which disrupts cell adhesion. However, this can trigger downstream signaling events.

Disruption of Cell Adhesion

EDTA's chelation of Ca²⁺ and Mg²⁺ directly interferes with the function of cadherins and integrins, leading to the loss of cell-cell and cell-matrix adhesion. This is the intended effect when using EDTA for cell passaging.

G cluster_0 EDTA Action cluster_1 Cell Adhesion Molecules cluster_2 Result EDTA EDTA Salt CaMg Ca²⁺ / Mg²⁺ EDTA->CaMg Chelates Cadherins Cadherins (Cell-Cell Adhesion) CaMg->Cadherins Required for function Integrins Integrins (Cell-Matrix Adhesion) CaMg->Integrins Required for function Detachment Cell Detachment Cadherins->Detachment Integrins->Detachment

Caption: Mechanism of EDTA-induced cell detachment.

Induction of Apoptosis

Prolonged exposure or high concentrations of EDTA can lead to apoptosis (programmed cell death). The depletion of essential divalent cations can disrupt various cellular functions, including the activity of metalloproteinases, which can trigger apoptotic signaling pathways.[11] The intrinsic (mitochondrial) pathway is often implicated, involving the release of cytochrome c and the activation of caspases.[12][13]

G EDTA EDTA Exposure (High Concentration / Prolonged) Ion_Depletion Divalent Cation Depletion (e.g., Zn²⁺, Ca²⁺) EDTA->Ion_Depletion Mito_Stress Mitochondrial Stress Ion_Depletion->Mito_Stress Cyto_C Cytochrome c Release Mito_Stress->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by EDTA.

Cell Cycle Arrest

Some chelating agents have been shown to induce cell cycle arrest. For instance, mimosine, an iron/zinc chelator, can cause G1 phase arrest by inhibiting DNA replication.[14] While the specific effects of different EDTA salts on the cell cycle require more detailed investigation, it is plausible that by chelating ions essential for enzymes involved in DNA synthesis and cell cycle progression, EDTA could induce a similar response.

G cluster_0 Experimental Workflow cluster_1 Potential Outcome start Seed Cells treat Treat with EDTA Salt start->treat incubate Incubate (e.g., 24h) treat->incubate harvest Harvest & Fix Cells incubate->harvest stain Stain with PI harvest->stain analyze Flow Cytometry Analysis stain->analyze arrest Cell Cycle Arrest (e.g., G1 or G2/M Phase) analyze->arrest Observe

Caption: Workflow for assessing EDTA's effect on the cell cycle.

Conclusion and Recommendations

The choice of EDTA salt for cell culture applications requires careful consideration of the specific cell type and experimental goals.

  • Disodium EDTA remains the standard choice for routine cell passaging due to its effectiveness and the vast amount of historical data available.

  • Tetrasodium EDTA , with its higher pH and potentially greater chelating strength, may be more suitable for specific industrial applications but could be more cytotoxic to sensitive cell lines.

  • This compound presents an interesting alternative that is currently under-investigated in the context of cell culture. Its calcium-buffered nature could theoretically offer a gentler chelation, potentially reducing cytotoxicity and adverse effects on calcium-dependent signaling pathways.

Researchers are encouraged to perform dose-response experiments to determine the optimal, non-toxic concentration of any EDTA salt for their specific cell line. For sensitive cell lines or experiments where maintaining cellular integrity is paramount, exploring the use of this compound could be a worthwhile endeavor. Further comparative studies are needed to fully elucidate the performance of this compound in various cell culture applications.

References

How to perform a quality control check on a new batch of "Sodium calcium edetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quality control (QC) checks for a new batch of Sodium Calcium Edetate, a critical chelating agent primarily used in the treatment of lead poisoning.[1][2] Furthermore, it offers a comparative analysis of this compound against its primary alternative, Succimer (DMSA), and another form of Edetate, Disodium EDTA, supported by available data.

I. Quality Control Checklist for this compound

A thorough quality control process is imperative to ensure the safety, efficacy, and purity of this compound. The following tests, based on pharmacopeial standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), should be performed on any new batch.[3][4][5][6]

Data Presentation: Acceptance Criteria for Quality Control Tests
TestParameterAcceptance Criteria
Identification A. Infrared AbsorptionThe infrared absorption spectrum should match that of a reference standard.[4][5]
B. Chemical TestsFormation of a white precipitate with ammonium oxalate after treatment with lead nitrate and potassium iodide.[3][4][5][6][7][8]
C. Flame Test for SodiumShould give a positive test for sodium.[4]
D. Test for CalciumShould give a positive test for calcium.[3][5]
Assay Purity (anhydrous basis)98.0% - 102.0% of C₁₀H₁₂CaN₂Na₂O₈[8][9]
Physical-Chemical Properties pH (1 in 5 solution)6.5 - 8.0[4][6][8]
Water Content5.0% - 13.0%[3][6][8][9]
Impurity Limits Disodium EdetateNot more than 1.0%[3][8][9]
Nitrilotriacetic Acid (NTA)Not more than 0.1%[4][5][8][9]
ChloridesNot more than 0.1%[3][6][9]
Heavy MetalsNot more than 0.002% (20 ppm)[3][4][6][8]
IronNot more than 80 ppm[3][5]

II. Experimental Protocols for Key Quality Control Tests

Detailed methodologies for the principal QC experiments are outlined below.

Identification
  • A. Infrared Absorption (IR):

    • Prepare a potassium bromide disc or a mineral oil dispersion of the this compound sample.

    • Record the infrared spectrum over the appropriate wavelength range.

    • Compare the resulting spectrum with that of a certified this compound reference standard obtained under the same conditions. The spectra should be concordant.[4][5]

  • B. Chemical Identification Test:

    • Dissolve 2 g of the sample in 10 mL of water.

    • Add 6 mL of a lead (II) nitrate solution (33 in 1000) and shake.

    • Add 3 mL of potassium iodide test solution (TS). No yellow precipitate should form.

    • Make the solution alkaline by adding diluted ammonia solution (7 in 50).

    • Add 3 mL of ammonium oxalate TS. A white precipitate should form.[4][6][7][8]

Assay (Titrimetric)
  • Accurately weigh about 500 mg of this compound and transfer it to a 200-mL volumetric flask.

  • Dissolve in and dilute to volume with water, and mix thoroughly.

  • Pipette 20 mL of this solution into a suitable container and add 80 mL of water.

  • Adjust the pH of the solution to between 2 and 3 with dilute nitric acid.

  • Add two drops of xylenol orange TS as an indicator.

  • Titrate the solution with 0.01 M bismuth nitrate VS until the color changes from yellow to red.

  • Each mL of 0.01 M bismuth nitrate VS is equivalent to 3.743 mg of C₁₀H₁₂CaN₂Na₂O₈.[6][7]

Limit of Nitrilotriacetic Acid (NTA) (Liquid Chromatography)
  • Mobile Phase: Prepare a suitable buffered aqueous-organic mobile phase as specified in the relevant pharmacopeia.

  • Cupric Nitrate Solution: Prepare a 10 mg/mL solution of cupric nitrate in water.

  • Standard Solution: Transfer 1.0 g of this compound to a 100-mL volumetric flask, add a known amount (e.g., 100 µL) of a stock standard solution of NTA, and dilute to volume with the Cupric Nitrate Solution.

  • Test Solution: Transfer 1.0 g of the this compound sample to a 100-mL volumetric flask and dilute to volume with the Cupric Nitrate Solution.

  • Chromatographic System: Use a liquid chromatograph equipped with a suitable detector (e.g., UV at 254 nm) and a column as specified in the pharmacopeia (e.g., L7 packing).

  • Procedure: Inject equal volumes of the Standard Solution and the Test Solution into the chromatograph. The response of the NTA peak in the Test Solution should not exceed the difference between the NTA peak responses in the Standard Solution and the Test Solution.[4][7]

Heavy Metals Test
  • This test is performed according to the general method for heavy metals (e.g., USP <231>, Method II).

  • A solution of the substance is treated to precipitate heavy metals as their sulfides.

  • The color produced is compared to that of a standard lead solution. The test solution should not be darker than the standard.[4][6][8]

III. Comparative Analysis with Alternatives

The primary alternative to this compound for the treatment of lead poisoning is Succimer (DMSA).[1] Disodium EDTA is another chelating agent, but its use differs from this compound.

Data Presentation: Comparison of this compound and Succimer (DMSA)
FeatureThis compoundSuccimer (DMSA)
Primary Indication Severe lead poisoning, including lead encephalopathy.[10]Lead poisoning in children and adults.[1]
Route of Administration Intravenous (IV) or Intramuscular (IM).[1]Oral.[1]
Efficacy in Lowering Blood Lead Effective.[1]Comparable, and in some studies, greater impact on reducing blood lead concentrations.[11][12]
Efficacy in Mobilizing Lead from Tissues More effective in reducing bone lead concentrations.[1][12]More effective in reducing kidney lead concentration.[1][12]
Metabolism Not metabolized.[1][12]Extensively metabolized to mixed disulfides of cysteine.[1][12]
Elimination Half-life 20-60 minutes.[1][12]Less than 60 minutes.[1][12]
Adverse Effects Dose-related nephrotoxicity, pain at the injection site, depletion of zinc and copper.[1][12]Transient increase in hepatic transaminase activity, potential for mucocutaneous reactions.[1][12]
This compound vs. Disodium EDTA

While both are forms of EDTA, their clinical applications are distinct. This compound is used for heavy metal poisoning because the calcium in the molecule is readily displaced by heavy metals like lead.[2][12] Disodium EDTA, on the other hand, can chelate calcium and is used in specific situations to lower high blood calcium levels; its use for heavy metal chelation can lead to dangerous hypocalcemia.[2]

IV. Visualizations

Experimental Workflow: Quality Control of this compound

cluster_0 Sample Receipt and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Batch Release New Batch of this compound New Batch of this compound Visual Inspection Visual Inspection New Batch of this compound->Visual Inspection Documentation Review Documentation Review Visual Inspection->Documentation Review Identification Tests Identification Tests Documentation Review->Identification Tests Assay Assay Identification Tests->Assay Physico-chemical Tests Physico-chemical Tests Assay->Physico-chemical Tests Impurity Profiling Impurity Profiling Physico-chemical Tests->Impurity Profiling Comparison with Specifications Comparison with Specifications Impurity Profiling->Comparison with Specifications Batch Release Decision Batch Release Decision Comparison with Specifications->Batch Release Decision

Caption: Workflow for the quality control of a new batch of this compound.

Logical Relationship: Chelation of Lead by this compound

This compound This compound Calcium (Ca²⁺) Calcium (Ca²⁺) This compound->Calcium (Ca²⁺) releases Stable Lead-EDTA Complex Stable Lead-EDTA Complex This compound->Stable Lead-EDTA Complex chelates with Lead (Pb²⁺) in Bloodstream Lead (Pb²⁺) in Bloodstream Lead (Pb²⁺) in Bloodstream->Stable Lead-EDTA Complex is bound by Renal Excretion Renal Excretion Stable Lead-EDTA Complex->Renal Excretion

Caption: Mechanism of lead chelation by this compound.

References

Safety Operating Guide

Proper Disposal of Sodium Calcium Edetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of sodium calcium edetate is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this chelating agent.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols. These measures are designed to minimize exposure and mitigate potential hazards.

Precaution CategorySpecific ActionSource
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, safety glasses with side-shields or goggles, and a dust respirator (approved/certified).[1][2][3][1][2][3]
Ventilation Use in a well-ventilated area.[3][4][5] Local exhaust ventilation is recommended to control dust.[4][3][4][5]
Handling Practices Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][4] Wash hands thoroughly after handling.[2][3][4] Do not eat, drink, or smoke in work areas.[4][2][3][4]
Spill Response (Small) Use appropriate tools to put the spilled solid into a convenient waste disposal container.[1] Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[1][1]
Spill Response (Large) Use a shovel to put the material into a convenient waste disposal container.[1] Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system, if permissible by local regulations.[1][1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental control regulations.[1][6] The following steps provide a general framework for proper disposal.

  • Waste Characterization : Determine if the this compound waste is considered hazardous according to your institution's and local regulatory agency's criteria. This material and its container may need to be disposed of as hazardous waste.[7]

  • Containerization :

    • Place the waste material in a suitable, closed, and clearly labeled container for disposal.[4][8]

    • For unused product, keep it in its original container.[4]

    • Handle contaminated packages in the same way as the substance itself.[4][7] Completely emptied packages can often be recycled.[4]

  • Storage Pending Disposal : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3][5]

  • Disposal Method :

    • Do not empty into drains or sewers.[4][7] Avoid release into the environment.[4][9]

    • The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

  • Documentation : Maintain records of the disposal process, including the date, quantity of waste, and the name of the disposal company, in accordance with institutional and regulatory requirements.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe characterize Characterize Waste (Hazardous vs. Non-Hazardous) containerize Place in a Labeled, Closed Container characterize->containerize ppe->characterize store Store in a Cool, Dry, Ventilated Area containerize->store contact_pro Contact Licensed Waste Disposal Service store->contact_pro transport Arrange for Professional Transport and Disposal contact_pro->transport document Document Disposal Process transport->document end End: Disposal Complete document->end

Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Regulations for waste disposal can vary significantly by location.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium calcium edetate
Reactant of Route 2
Sodium calcium edetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.